Selatogrel
Description
This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 3 investigational indications.
a P2Y12 receptor antagonist; structure in first source
Properties
CAS No. |
1159500-34-1 |
|---|---|
Molecular Formula |
C28H39N6O8P |
Molecular Weight |
618.6 g/mol |
IUPAC Name |
[(2R)-3-(4-butoxycarbonylpiperazin-1-yl)-2-[[6-[(3S)-3-methoxypyrrolidin-1-yl]-2-phenylpyrimidine-4-carbonyl]amino]-3-oxopropyl]phosphonic acid |
InChI |
InChI=1S/C28H39N6O8P/c1-3-4-16-42-28(37)33-14-12-32(13-15-33)27(36)23(19-43(38,39)40)30-26(35)22-17-24(34-11-10-21(18-34)41-2)31-25(29-22)20-8-6-5-7-9-20/h5-9,17,21,23H,3-4,10-16,18-19H2,1-2H3,(H,30,35)(H2,38,39,40)/t21-,23-/m0/s1 |
InChI Key |
FYXHWMQPCJOJCH-GMAHTHKFSA-N |
Isomeric SMILES |
CCCCOC(=O)N1CCN(CC1)C(=O)[C@H](CP(=O)(O)O)NC(=O)C2=CC(=NC(=N2)C3=CC=CC=C3)N4CC[C@@H](C4)OC |
Canonical SMILES |
CCCCOC(=O)N1CCN(CC1)C(=O)C(CP(=O)(O)O)NC(=O)C2=CC(=NC(=N2)C3=CC=CC=C3)N4CCC(C4)OC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ACT-246475; ACT 246475; ACT246475; Selatogrel. |
Origin of Product |
United States |
Foundational & Exploratory
Selatogrel's Mechanism of Action on the P2Y12 Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Selatogrel (formerly ACT-246475) is a potent, selective, and reversible antagonist of the P2Y12 receptor, a critical component in platelet activation and aggregation.[1][2] Administered subcutaneously, it demonstrates a rapid onset of action, making it a promising therapeutic agent for acute thrombotic events such as myocardial infarction.[1][3] This technical guide provides an in-depth analysis of this compound's mechanism of action, supported by quantitative data from preclinical and clinical studies, detailed experimental methodologies, and visual representations of its pharmacological activity.
Introduction to the P2Y12 Receptor and Platelet Aggregation
The P2Y12 receptor, a G protein-coupled receptor (GPCR) found on the surface of platelets, plays a pivotal role in hemostasis and thrombosis.[1] Its endogenous ligand, adenosine (B11128) diphosphate (B83284) (ADP), upon binding, initiates a signaling cascade that leads to platelet activation, degranulation, and aggregation, culminating in thrombus formation. Consequently, antagonism of the P2Y12 receptor is a well-established strategy for antiplatelet therapy.
This compound is a 2-phenylpyrimidine-4-carboxamide (B13652400) analog that distinguishes itself from other P2Y12 inhibitors through its reversible binding, rapid onset, and potent inhibitory effects. Unlike irreversible antagonists such as clopidogrel (B1663587) and prasugrel, this compound's effects are transient, offering a wider therapeutic window.
Molecular Mechanism of Action
This compound functions as a direct, competitive antagonist at the P2Y12 receptor. Binding studies have confirmed that it competes with ADP for the same binding site. Furthermore, recent research has characterized this compound as an inverse agonist. This means that not only does it block the action of ADP, but it also reduces the basal, constitutive activity of the P2Y12 receptor, promoting an inactive receptor conformation.
Signaling Pathway
The binding of ADP to the P2Y12 receptor activates the Gi alpha subunit of the associated G protein. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. Lower cAMP levels reduce the phosphorylation of vasodilator-stimulated phosphoprotein (VASP), a key protein in maintaining platelet quiescence. The G beta-gamma subunit activates phosphoinositide 3-kinase (PI3K), which in turn activates Akt. This entire cascade culminates in the activation of the glycoprotein (B1211001) IIb/IIIa receptor, the final common pathway for platelet aggregation.
This compound, by blocking the P2Y12 receptor, prevents this signaling cascade, thereby maintaining high intracellular cAMP levels, promoting VASP phosphorylation, and inhibiting the activation of the GPIIb/IIIa receptor.
Caption: P2Y12 Receptor Signaling Pathway and this compound Inhibition.
Pharmacodynamics and Efficacy
This compound's pharmacodynamic profile is characterized by a rapid, potent, and reversible inhibition of platelet aggregation.
Quantitative Data
The following tables summarize the key pharmacodynamic parameters of this compound from various studies.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Species | Assay Condition | Reference |
| IC50 | 8 nM | Human | Platelet Aggregation | |
| Kd | 3.5 nM | Human | Reversible Binding |
Table 2: Clinical Pharmacodynamic Effects of this compound
| Dose | Time Point | Parameter | Value | Patient Population | Reference |
| 8 mg (s.c.) | 15 min | PRU (median) | 51 | Acute Myocardial Infarction | |
| 16 mg (s.c.) | 15 min | PRU (median) | 9 | Acute Myocardial Infarction | |
| 8 mg (s.c.) | 30 min | Responder Rate (PRU < 100) | 91% | Acute Myocardial Infarction | |
| 16 mg (s.c.) | 30 min | Responder Rate (PRU < 100) | 96% | Acute Myocardial Infarction | |
| 8 mg (s.c.) | 30 min | Responder Rate (PRU < 100) | 89% | Acute Myocardial Infarction | |
| 16 mg (s.c.) | 30 min | Responder Rate (PRU < 100) | 90% | Acute Myocardial Infarction |
PRU: P2Y12 Reaction Units
Experimental Protocols
The characterization of this compound's mechanism of action has been elucidated through a series of in vitro and ex vivo experiments.
Receptor Binding Assay
Objective: To determine the binding affinity (Kd) of this compound to the P2Y12 receptor.
Methodology:
-
Preparation of Platelet Membranes: Human platelets are isolated from whole blood by centrifugation. The platelet-rich plasma is then ultracentrifuged to pellet the platelets. The platelet pellet is resuspended and lysed to isolate the cell membranes containing the P2Y12 receptors.
-
Radioligand Binding: A radiolabeled form of this compound (e.g., [3H]-selatogrel) is incubated with the prepared platelet membranes at various concentrations.
-
Competition Binding: To determine the specificity of binding, a parallel experiment is conducted where a known P2Y12 antagonist is added in excess to displace the radiolabeled this compound.
-
Separation and Detection: The membrane-bound radioligand is separated from the unbound radioligand by rapid filtration. The radioactivity of the filter is then measured using a scintillation counter.
-
Data Analysis: The binding data are analyzed using Scatchard analysis or non-linear regression to calculate the dissociation constant (Kd).
Platelet Aggregation Assay (Light Transmittance Aggregometry)
Objective: To measure the inhibitory effect of this compound on ADP-induced platelet aggregation.
Methodology:
-
Sample Preparation: Platelet-rich plasma (PRP) is prepared from citrated whole blood by centrifugation. Platelet-poor plasma (PPP) is prepared by further centrifugation at a higher speed.
-
Instrumentation: A light transmittance aggregometer is used. The instrument is calibrated with PRP (0% aggregation) and PPP (100% aggregation).
-
Assay Procedure: A sample of PRP is placed in the aggregometer cuvette and stirred continuously at 37°C. A baseline light transmittance is established.
-
Inhibitor Incubation: this compound at various concentrations is added to the PRP and incubated for a specified period.
-
Agonist Addition: ADP is added to induce platelet aggregation.
-
Measurement: The change in light transmittance is recorded over time as the platelets aggregate.
-
Data Analysis: The maximum percentage of aggregation is determined for each concentration of this compound. The IC50 value (the concentration of this compound that inhibits 50% of the maximal aggregation) is then calculated.
Caption: Workflow for Light Transmittance Aggregometry.
VerifyNow P2Y12 Assay
Objective: To assess the level of P2Y12 receptor blockade in whole blood.
Methodology:
-
Principle: The VerifyNow system is a point-of-care, cartridge-based assay that measures platelet-induced aggregation. The P2Y12 cartridge contains ADP and prostaglandin (B15479496) E1 (to reduce the contribution of P2Y1 receptors).
-
Sample Collection: A whole blood sample is collected in a Greiner Bio-One 3.2% sodium citrate (B86180) vacuum tube.
-
Assay Procedure: The blood sample is dispensed into the assay cartridge, which is then inserted into the VerifyNow instrument.
-
Measurement: The instrument measures the rate and extent of platelet aggregation by detecting the agglutination of fibrinogen-coated beads with activated platelets.
-
Results: The results are reported in P2Y12 Reaction Units (PRU). A lower PRU value indicates a higher level of P2Y12 inhibition.
Conclusion
This compound is a novel P2Y12 receptor antagonist with a distinct pharmacological profile. Its reversible, competitive antagonism and inverse agonist properties, combined with a rapid and potent inhibition of platelet aggregation, position it as a significant advancement in antiplatelet therapy. The subcutaneous route of administration further enhances its utility in the acute setting. The data and methodologies presented in this guide provide a comprehensive overview of this compound's mechanism of action, offering valuable insights for researchers and clinicians in the field of cardiovascular medicine.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. This compound, a novel P2Y12 inhibitor: a review of the pharmacology and clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Subcutaneous this compound Inhibits Platelet Aggregation in Patients With Acute Myocardial Infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
Selatogrel's Mechanism of Action on the P2Y12 Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Selatogrel (formerly ACT-246475) is a potent, selective, and reversible antagonist of the P2Y12 receptor, a critical component in platelet activation and aggregation.[1][2] Administered subcutaneously, it demonstrates a rapid onset of action, making it a promising therapeutic agent for acute thrombotic events such as myocardial infarction.[1][3] This technical guide provides an in-depth analysis of this compound's mechanism of action, supported by quantitative data from preclinical and clinical studies, detailed experimental methodologies, and visual representations of its pharmacological activity.
Introduction to the P2Y12 Receptor and Platelet Aggregation
The P2Y12 receptor, a G protein-coupled receptor (GPCR) found on the surface of platelets, plays a pivotal role in hemostasis and thrombosis.[1] Its endogenous ligand, adenosine diphosphate (ADP), upon binding, initiates a signaling cascade that leads to platelet activation, degranulation, and aggregation, culminating in thrombus formation. Consequently, antagonism of the P2Y12 receptor is a well-established strategy for antiplatelet therapy.
This compound is a 2-phenylpyrimidine-4-carboxamide analog that distinguishes itself from other P2Y12 inhibitors through its reversible binding, rapid onset, and potent inhibitory effects. Unlike irreversible antagonists such as clopidogrel and prasugrel, this compound's effects are transient, offering a wider therapeutic window.
Molecular Mechanism of Action
This compound functions as a direct, competitive antagonist at the P2Y12 receptor. Binding studies have confirmed that it competes with ADP for the same binding site. Furthermore, recent research has characterized this compound as an inverse agonist. This means that not only does it block the action of ADP, but it also reduces the basal, constitutive activity of the P2Y12 receptor, promoting an inactive receptor conformation.
Signaling Pathway
The binding of ADP to the P2Y12 receptor activates the Gi alpha subunit of the associated G protein. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. Lower cAMP levels reduce the phosphorylation of vasodilator-stimulated phosphoprotein (VASP), a key protein in maintaining platelet quiescence. The G beta-gamma subunit activates phosphoinositide 3-kinase (PI3K), which in turn activates Akt. This entire cascade culminates in the activation of the glycoprotein IIb/IIIa receptor, the final common pathway for platelet aggregation.
This compound, by blocking the P2Y12 receptor, prevents this signaling cascade, thereby maintaining high intracellular cAMP levels, promoting VASP phosphorylation, and inhibiting the activation of the GPIIb/IIIa receptor.
Caption: P2Y12 Receptor Signaling Pathway and this compound Inhibition.
Pharmacodynamics and Efficacy
This compound's pharmacodynamic profile is characterized by a rapid, potent, and reversible inhibition of platelet aggregation.
Quantitative Data
The following tables summarize the key pharmacodynamic parameters of this compound from various studies.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Species | Assay Condition | Reference |
| IC50 | 8 nM | Human | Platelet Aggregation | |
| Kd | 3.5 nM | Human | Reversible Binding |
Table 2: Clinical Pharmacodynamic Effects of this compound
| Dose | Time Point | Parameter | Value | Patient Population | Reference |
| 8 mg (s.c.) | 15 min | PRU (median) | 51 | Acute Myocardial Infarction | |
| 16 mg (s.c.) | 15 min | PRU (median) | 9 | Acute Myocardial Infarction | |
| 8 mg (s.c.) | 30 min | Responder Rate (PRU < 100) | 91% | Acute Myocardial Infarction | |
| 16 mg (s.c.) | 30 min | Responder Rate (PRU < 100) | 96% | Acute Myocardial Infarction | |
| 8 mg (s.c.) | 30 min | Responder Rate (PRU < 100) | 89% | Acute Myocardial Infarction | |
| 16 mg (s.c.) | 30 min | Responder Rate (PRU < 100) | 90% | Acute Myocardial Infarction |
PRU: P2Y12 Reaction Units
Experimental Protocols
The characterization of this compound's mechanism of action has been elucidated through a series of in vitro and ex vivo experiments.
Receptor Binding Assay
Objective: To determine the binding affinity (Kd) of this compound to the P2Y12 receptor.
Methodology:
-
Preparation of Platelet Membranes: Human platelets are isolated from whole blood by centrifugation. The platelet-rich plasma is then ultracentrifuged to pellet the platelets. The platelet pellet is resuspended and lysed to isolate the cell membranes containing the P2Y12 receptors.
-
Radioligand Binding: A radiolabeled form of this compound (e.g., [3H]-selatogrel) is incubated with the prepared platelet membranes at various concentrations.
-
Competition Binding: To determine the specificity of binding, a parallel experiment is conducted where a known P2Y12 antagonist is added in excess to displace the radiolabeled this compound.
-
Separation and Detection: The membrane-bound radioligand is separated from the unbound radioligand by rapid filtration. The radioactivity of the filter is then measured using a scintillation counter.
-
Data Analysis: The binding data are analyzed using Scatchard analysis or non-linear regression to calculate the dissociation constant (Kd).
Platelet Aggregation Assay (Light Transmittance Aggregometry)
Objective: To measure the inhibitory effect of this compound on ADP-induced platelet aggregation.
Methodology:
-
Sample Preparation: Platelet-rich plasma (PRP) is prepared from citrated whole blood by centrifugation. Platelet-poor plasma (PPP) is prepared by further centrifugation at a higher speed.
-
Instrumentation: A light transmittance aggregometer is used. The instrument is calibrated with PRP (0% aggregation) and PPP (100% aggregation).
-
Assay Procedure: A sample of PRP is placed in the aggregometer cuvette and stirred continuously at 37°C. A baseline light transmittance is established.
-
Inhibitor Incubation: this compound at various concentrations is added to the PRP and incubated for a specified period.
-
Agonist Addition: ADP is added to induce platelet aggregation.
-
Measurement: The change in light transmittance is recorded over time as the platelets aggregate.
-
Data Analysis: The maximum percentage of aggregation is determined for each concentration of this compound. The IC50 value (the concentration of this compound that inhibits 50% of the maximal aggregation) is then calculated.
Caption: Workflow for Light Transmittance Aggregometry.
VerifyNow P2Y12 Assay
Objective: To assess the level of P2Y12 receptor blockade in whole blood.
Methodology:
-
Principle: The VerifyNow system is a point-of-care, cartridge-based assay that measures platelet-induced aggregation. The P2Y12 cartridge contains ADP and prostaglandin E1 (to reduce the contribution of P2Y1 receptors).
-
Sample Collection: A whole blood sample is collected in a Greiner Bio-One 3.2% sodium citrate vacuum tube.
-
Assay Procedure: The blood sample is dispensed into the assay cartridge, which is then inserted into the VerifyNow instrument.
-
Measurement: The instrument measures the rate and extent of platelet aggregation by detecting the agglutination of fibrinogen-coated beads with activated platelets.
-
Results: The results are reported in P2Y12 Reaction Units (PRU). A lower PRU value indicates a higher level of P2Y12 inhibition.
Conclusion
This compound is a novel P2Y12 receptor antagonist with a distinct pharmacological profile. Its reversible, competitive antagonism and inverse agonist properties, combined with a rapid and potent inhibition of platelet aggregation, position it as a significant advancement in antiplatelet therapy. The subcutaneous route of administration further enhances its utility in the acute setting. The data and methodologies presented in this guide provide a comprehensive overview of this compound's mechanism of action, offering valuable insights for researchers and clinicians in the field of cardiovascular medicine.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. This compound, a novel P2Y12 inhibitor: a review of the pharmacology and clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Subcutaneous this compound Inhibits Platelet Aggregation in Patients With Acute Myocardial Infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
Selatogrel (ACT-246475): A Technical Guide to its Chemical Structure, Synthesis, and Preclinical Evaluation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Selatogrel, also known as ACT-246475, is a potent, selective, and reversible antagonist of the P2Y12 receptor, a key mediator of platelet activation and aggregation.[1][2][3][4] Developed as a subcutaneously administered agent, this compound is under investigation for the acute treatment of myocardial infarction, aiming to provide rapid and effective antiplatelet effects.[5] This technical guide provides an in-depth overview of this compound's chemical properties, a plausible synthetic route based on published literature, its mechanism of action, and key preclinical and clinical experimental protocols.
Chemical Structure and Properties
This compound is a complex small molecule with the IUPAC name ((R)-3-(4-(butoxycarbonyl)piperazin-1-yl)-2-(6-((S)-3-methoxypyrrolidin-1-yl)-2-phenylpyrimidine-4-carboxamido)-3-oxopropyl)phosphonic acid. Its structure is characterized by a central phosphonic acid-containing amino acid core, linked to a piperazine (B1678402) carbamate (B1207046) moiety and a substituted 2-phenylpyrimidine-4-carboxamide (B13652400) group.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | ((R)-3-(4-(butoxycarbonyl)piperazin-1-yl)-2-(6-((S)-3-methoxypyrrolidin-1-yl)-2-phenylpyrimidine-4-carboxamido)-3-oxopropyl)phosphonic acid | |
| Synonyms | ACT-246475 | |
| CAS Number | 1159500-34-1 | |
| Chemical Formula | C28H39N6O8P | |
| Molecular Weight | 618.63 g/mol | |
| Appearance | Solid powder |
Synthesis of this compound
The synthesis of this compound was first reported by Caroff et al. in the Journal of Medicinal Chemistry in 2015. While the detailed, step-by-step experimental procedure is proprietary, the overall synthetic strategy can be outlined in three main parts: the synthesis of the key fragments and their subsequent coupling.
Plausible Synthetic Scheme:
The synthesis involves the preparation of three key intermediates:
-
Intermediate 1: A protected (R)-aminophosphonic acid derivative with a piperazine carbamate side chain.
-
Intermediate 2: 6-((S)-3-methoxypyrrolidin-1-yl)-2-phenylpyrimidine-4-carboxylic acid.
-
Intermediate 3: A suitable protecting group strategy for the phosphonic acid.
The general approach involves the coupling of the piperazine carbamate fragment to an N-protected aminophosphonic acid. Following deprotection of the amino group, the resulting intermediate is then coupled with the functionalized pyrimidine (B1678525) carboxylic acid. The final step involves the deprotection of the phosphonic acid to yield this compound.
Mechanism of Action: P2Y12 Receptor Antagonism
This compound exerts its antiplatelet effect by selectively and reversibly binding to the P2Y12 receptor on the surface of platelets. The P2Y12 receptor is a G protein-coupled receptor (GPCR) that plays a crucial role in adenosine (B11128) diphosphate (B83284) (ADP)-mediated platelet activation and aggregation.
P2Y12 Signaling Pathway:
-
Agonist Binding: ADP, released from dense granules of activated platelets or damaged cells, binds to the P2Y12 receptor.
-
G-protein Activation: This binding activates the associated Gi protein, leading to the dissociation of its α and βγ subunits.
-
Downstream Signaling: The activated Gαi subunit inhibits adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. Lower cAMP levels reduce the activity of protein kinase A (PKA), which normally phosphorylates and inhibits proteins involved in platelet activation.
-
Platelet Aggregation: The overall effect is the activation of the glycoprotein (B1211001) IIb/IIIa receptor, leading to fibrinogen binding and platelet aggregation, as well as further platelet activation and degranulation.
-
Inhibition by this compound: this compound competitively binds to the P2Y12 receptor, preventing ADP from binding and thereby blocking the entire downstream signaling cascade, ultimately inhibiting platelet aggregation.
Experimental Data
In Vitro Potency
This compound demonstrates potent inhibition of platelet aggregation in in vitro assays.
Table 2: In Vitro Activity of this compound
| Parameter | Value | Assay |
| IC50 | 8 nM | ADP-induced platelet aggregation |
Preclinical Efficacy
Preclinical studies in animal models have demonstrated the antithrombotic efficacy of this compound.
Table 3: Preclinical Efficacy in Rat FeCl3-Induced Thrombosis Model
| Treatment | Dose | Effect | Reference(s) |
| This compound | 0-0.1 mg/kg (IV) | Dose-dependent prevention of thrombotic occlusions | |
| This compound vs. Ticagrelor | Equipotent doses | This compound caused significantly less bleeding | |
| This compound vs. Clopidogrel | Equipotent doses | This compound displayed a wider therapeutic window |
Clinical Pharmacokinetics and Pharmacodynamics
Phase I and II clinical trials have provided initial data on the pharmacokinetic (PK) and pharmacodynamic (PD) profile of this compound in humans.
Table 4: Pharmacokinetic and Pharmacodynamic Parameters of Subcutaneous this compound in Patients with Chronic Coronary Syndromes
| Parameter | This compound 8 mg | This compound 16 mg | Placebo | Reference(s) |
| Time to Peak Plasma Concentration | ~30 min | ~30 min | N/A | |
| P2Y12 Reaction Units (PRU) at 15 min (mean ± SD) | 10 ± 25 | 4 ± 10 | 163 ± 73 | |
| Pharmacodynamic Responders at 30 min | 89% | 90% | 16% |
Experimental Protocols
Ferric Chloride (FeCl3)-Induced Arterial Thrombosis Model in Rats
This widely used model assesses the in vivo antithrombotic efficacy of a compound.
Objective: To evaluate the ability of this compound to prevent the formation of an occlusive thrombus in the carotid artery of rats following injury with ferric chloride.
Methodology:
-
Animal Preparation: Male Sprague-Dawley rats are anesthetized (e.g., with 2% isoflurane). A midline cervical incision is made to expose the right common carotid artery, which is carefully dissected from the surrounding tissues.
-
Drug Administration: this compound or vehicle is administered intravenously (e.g., via a tail vein catheter) as a bolus or continuous infusion before the induction of thrombosis.
-
Thrombus Induction: A piece of filter paper (e.g., 1x2 mm) saturated with a ferric chloride solution (e.g., 35-50%) is applied topically to the adventitial surface of the carotid artery for a defined period (e.g., 10 minutes).
-
Blood Flow Monitoring: A Doppler flow probe is placed around the carotid artery distal to the site of injury to continuously monitor blood flow. The time to occlusion (cessation of blood flow) is recorded.
-
Data Analysis: The time to occlusion is compared between the treatment and vehicle groups. A longer time to occlusion in the treatment group indicates an antithrombotic effect. The weight of the thrombus can also be measured post-mortem.
In Vitro Platelet Aggregation Assay (Light Transmittance Aggregometry - LTA)
LTA is a gold-standard method to assess platelet function in vitro.
Objective: To determine the concentration-dependent inhibitory effect of this compound on ADP-induced platelet aggregation.
Methodology:
-
Sample Preparation: Whole blood is collected from healthy human donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate). Platelet-rich plasma (PRP) is prepared by centrifugation at a low speed (e.g., 150-200 g for 15 minutes). Platelet-poor plasma (PPP) is obtained by further centrifugation at a higher speed.
-
Assay Procedure:
-
PRP is placed in a cuvette in an aggregometer and stirred at 37°C.
-
A baseline light transmittance is established using PRP (0% aggregation) and PPP (100% aggregation).
-
This compound at various concentrations or vehicle is pre-incubated with the PRP.
-
A platelet agonist, such as ADP (e.g., 20 µM), is added to induce aggregation.
-
-
Data Acquisition: The instrument measures the change in light transmittance as platelets aggregate. The maximum platelet aggregation (%) is recorded.
-
Data Analysis: The percentage inhibition of platelet aggregation is calculated for each concentration of this compound compared to the vehicle control. An IC50 value (the concentration of drug that inhibits 50% of the maximal aggregation) is determined.
Quantification of this compound in Plasma by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying drug concentrations in biological matrices.
Objective: To determine the plasma concentration of this compound for pharmacokinetic studies.
Methodology (Representative Protocol):
-
Sample Preparation:
-
Plasma samples are thawed.
-
An internal standard (a stable isotope-labeled version of this compound or a structurally similar molecule) is added to the plasma samples, calibrators, and quality control samples.
-
Proteins are precipitated by adding a solvent like acetonitrile (B52724), followed by vortexing and centrifugation.
-
-
Chromatographic Separation (LC):
-
The supernatant is injected into an ultra-high-performance liquid chromatography (UPLC) system.
-
Separation is achieved on a reverse-phase column (e.g., C18) using a gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium (B1175870) formate (B1220265) buffer) and an organic component (e.g., acetonitrile or methanol).
-
-
Mass Spectrometric Detection (MS/MS):
-
The eluent from the LC column is introduced into a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
The instrument is operated in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both this compound and the internal standard are monitored for quantification.
-
-
Data Analysis: A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibrators. The concentrations of this compound in the unknown samples are then determined from this curve.
Conclusion
This compound (ACT-246475) is a promising P2Y12 receptor antagonist with a distinct chemical structure and a mechanism of action that allows for rapid, potent, and reversible inhibition of platelet aggregation. Preclinical and early-phase clinical data suggest a favorable efficacy and safety profile, particularly its potential for a wider therapeutic window compared to other antiplatelet agents. The experimental protocols described herein are fundamental to the non-clinical and clinical development of this compound and similar antithrombotic drugs. Further research and ongoing late-stage clinical trials will continue to elucidate the full therapeutic potential of this compound in the management of acute coronary syndromes.
References
- 1. 4-((R)-2-{[6-((S)-3-Methoxypyrrolidin-1-yl)-2-phenylpyrimidine-4-carbonyl]amino}-3-phosphonopropionyl)piperazine-1-carboxylic Acid Butyl Ester (ACT-246475) and Its Prodrug (ACT-281959), a Novel P2Y12 Receptor Antagonist with a Wider Therapeutic Window in the Rat Than Clopidogrel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and synthesis of 2-phenylpyrimidine coumarin derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Selatogrel (ACT-246475): A Technical Guide to its Chemical Structure, Synthesis, and Preclinical Evaluation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Selatogrel, also known as ACT-246475, is a potent, selective, and reversible antagonist of the P2Y12 receptor, a key mediator of platelet activation and aggregation.[1][2][3][4] Developed as a subcutaneously administered agent, this compound is under investigation for the acute treatment of myocardial infarction, aiming to provide rapid and effective antiplatelet effects.[5] This technical guide provides an in-depth overview of this compound's chemical properties, a plausible synthetic route based on published literature, its mechanism of action, and key preclinical and clinical experimental protocols.
Chemical Structure and Properties
This compound is a complex small molecule with the IUPAC name ((R)-3-(4-(butoxycarbonyl)piperazin-1-yl)-2-(6-((S)-3-methoxypyrrolidin-1-yl)-2-phenylpyrimidine-4-carboxamido)-3-oxopropyl)phosphonic acid. Its structure is characterized by a central phosphonic acid-containing amino acid core, linked to a piperazine carbamate moiety and a substituted 2-phenylpyrimidine-4-carboxamide group.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | ((R)-3-(4-(butoxycarbonyl)piperazin-1-yl)-2-(6-((S)-3-methoxypyrrolidin-1-yl)-2-phenylpyrimidine-4-carboxamido)-3-oxopropyl)phosphonic acid | |
| Synonyms | ACT-246475 | |
| CAS Number | 1159500-34-1 | |
| Chemical Formula | C28H39N6O8P | |
| Molecular Weight | 618.63 g/mol | |
| Appearance | Solid powder |
Synthesis of this compound
The synthesis of this compound was first reported by Caroff et al. in the Journal of Medicinal Chemistry in 2015. While the detailed, step-by-step experimental procedure is proprietary, the overall synthetic strategy can be outlined in three main parts: the synthesis of the key fragments and their subsequent coupling.
Plausible Synthetic Scheme:
The synthesis involves the preparation of three key intermediates:
-
Intermediate 1: A protected (R)-aminophosphonic acid derivative with a piperazine carbamate side chain.
-
Intermediate 2: 6-((S)-3-methoxypyrrolidin-1-yl)-2-phenylpyrimidine-4-carboxylic acid.
-
Intermediate 3: A suitable protecting group strategy for the phosphonic acid.
The general approach involves the coupling of the piperazine carbamate fragment to an N-protected aminophosphonic acid. Following deprotection of the amino group, the resulting intermediate is then coupled with the functionalized pyrimidine carboxylic acid. The final step involves the deprotection of the phosphonic acid to yield this compound.
Mechanism of Action: P2Y12 Receptor Antagonism
This compound exerts its antiplatelet effect by selectively and reversibly binding to the P2Y12 receptor on the surface of platelets. The P2Y12 receptor is a G protein-coupled receptor (GPCR) that plays a crucial role in adenosine diphosphate (ADP)-mediated platelet activation and aggregation.
P2Y12 Signaling Pathway:
-
Agonist Binding: ADP, released from dense granules of activated platelets or damaged cells, binds to the P2Y12 receptor.
-
G-protein Activation: This binding activates the associated Gi protein, leading to the dissociation of its α and βγ subunits.
-
Downstream Signaling: The activated Gαi subunit inhibits adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. Lower cAMP levels reduce the activity of protein kinase A (PKA), which normally phosphorylates and inhibits proteins involved in platelet activation.
-
Platelet Aggregation: The overall effect is the activation of the glycoprotein IIb/IIIa receptor, leading to fibrinogen binding and platelet aggregation, as well as further platelet activation and degranulation.
-
Inhibition by this compound: this compound competitively binds to the P2Y12 receptor, preventing ADP from binding and thereby blocking the entire downstream signaling cascade, ultimately inhibiting platelet aggregation.
Experimental Data
In Vitro Potency
This compound demonstrates potent inhibition of platelet aggregation in in vitro assays.
Table 2: In Vitro Activity of this compound
| Parameter | Value | Assay |
| IC50 | 8 nM | ADP-induced platelet aggregation |
Preclinical Efficacy
Preclinical studies in animal models have demonstrated the antithrombotic efficacy of this compound.
Table 3: Preclinical Efficacy in Rat FeCl3-Induced Thrombosis Model
| Treatment | Dose | Effect | Reference(s) |
| This compound | 0-0.1 mg/kg (IV) | Dose-dependent prevention of thrombotic occlusions | |
| This compound vs. Ticagrelor | Equipotent doses | This compound caused significantly less bleeding | |
| This compound vs. Clopidogrel | Equipotent doses | This compound displayed a wider therapeutic window |
Clinical Pharmacokinetics and Pharmacodynamics
Phase I and II clinical trials have provided initial data on the pharmacokinetic (PK) and pharmacodynamic (PD) profile of this compound in humans.
Table 4: Pharmacokinetic and Pharmacodynamic Parameters of Subcutaneous this compound in Patients with Chronic Coronary Syndromes
| Parameter | This compound 8 mg | This compound 16 mg | Placebo | Reference(s) |
| Time to Peak Plasma Concentration | ~30 min | ~30 min | N/A | |
| P2Y12 Reaction Units (PRU) at 15 min (mean ± SD) | 10 ± 25 | 4 ± 10 | 163 ± 73 | |
| Pharmacodynamic Responders at 30 min | 89% | 90% | 16% |
Experimental Protocols
Ferric Chloride (FeCl3)-Induced Arterial Thrombosis Model in Rats
This widely used model assesses the in vivo antithrombotic efficacy of a compound.
Objective: To evaluate the ability of this compound to prevent the formation of an occlusive thrombus in the carotid artery of rats following injury with ferric chloride.
Methodology:
-
Animal Preparation: Male Sprague-Dawley rats are anesthetized (e.g., with 2% isoflurane). A midline cervical incision is made to expose the right common carotid artery, which is carefully dissected from the surrounding tissues.
-
Drug Administration: this compound or vehicle is administered intravenously (e.g., via a tail vein catheter) as a bolus or continuous infusion before the induction of thrombosis.
-
Thrombus Induction: A piece of filter paper (e.g., 1x2 mm) saturated with a ferric chloride solution (e.g., 35-50%) is applied topically to the adventitial surface of the carotid artery for a defined period (e.g., 10 minutes).
-
Blood Flow Monitoring: A Doppler flow probe is placed around the carotid artery distal to the site of injury to continuously monitor blood flow. The time to occlusion (cessation of blood flow) is recorded.
-
Data Analysis: The time to occlusion is compared between the treatment and vehicle groups. A longer time to occlusion in the treatment group indicates an antithrombotic effect. The weight of the thrombus can also be measured post-mortem.
In Vitro Platelet Aggregation Assay (Light Transmittance Aggregometry - LTA)
LTA is a gold-standard method to assess platelet function in vitro.
Objective: To determine the concentration-dependent inhibitory effect of this compound on ADP-induced platelet aggregation.
Methodology:
-
Sample Preparation: Whole blood is collected from healthy human donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate). Platelet-rich plasma (PRP) is prepared by centrifugation at a low speed (e.g., 150-200 g for 15 minutes). Platelet-poor plasma (PPP) is obtained by further centrifugation at a higher speed.
-
Assay Procedure:
-
PRP is placed in a cuvette in an aggregometer and stirred at 37°C.
-
A baseline light transmittance is established using PRP (0% aggregation) and PPP (100% aggregation).
-
This compound at various concentrations or vehicle is pre-incubated with the PRP.
-
A platelet agonist, such as ADP (e.g., 20 µM), is added to induce aggregation.
-
-
Data Acquisition: The instrument measures the change in light transmittance as platelets aggregate. The maximum platelet aggregation (%) is recorded.
-
Data Analysis: The percentage inhibition of platelet aggregation is calculated for each concentration of this compound compared to the vehicle control. An IC50 value (the concentration of drug that inhibits 50% of the maximal aggregation) is determined.
Quantification of this compound in Plasma by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying drug concentrations in biological matrices.
Objective: To determine the plasma concentration of this compound for pharmacokinetic studies.
Methodology (Representative Protocol):
-
Sample Preparation:
-
Plasma samples are thawed.
-
An internal standard (a stable isotope-labeled version of this compound or a structurally similar molecule) is added to the plasma samples, calibrators, and quality control samples.
-
Proteins are precipitated by adding a solvent like acetonitrile, followed by vortexing and centrifugation.
-
-
Chromatographic Separation (LC):
-
The supernatant is injected into an ultra-high-performance liquid chromatography (UPLC) system.
-
Separation is achieved on a reverse-phase column (e.g., C18) using a gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium formate buffer) and an organic component (e.g., acetonitrile or methanol).
-
-
Mass Spectrometric Detection (MS/MS):
-
The eluent from the LC column is introduced into a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
The instrument is operated in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both this compound and the internal standard are monitored for quantification.
-
-
Data Analysis: A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibrators. The concentrations of this compound in the unknown samples are then determined from this curve.
Conclusion
This compound (ACT-246475) is a promising P2Y12 receptor antagonist with a distinct chemical structure and a mechanism of action that allows for rapid, potent, and reversible inhibition of platelet aggregation. Preclinical and early-phase clinical data suggest a favorable efficacy and safety profile, particularly its potential for a wider therapeutic window compared to other antiplatelet agents. The experimental protocols described herein are fundamental to the non-clinical and clinical development of this compound and similar antithrombotic drugs. Further research and ongoing late-stage clinical trials will continue to elucidate the full therapeutic potential of this compound in the management of acute coronary syndromes.
References
- 1. 4-((R)-2-{[6-((S)-3-Methoxypyrrolidin-1-yl)-2-phenylpyrimidine-4-carbonyl]amino}-3-phosphonopropionyl)piperazine-1-carboxylic Acid Butyl Ester (ACT-246475) and Its Prodrug (ACT-281959), a Novel P2Y12 Receptor Antagonist with a Wider Therapeutic Window in the Rat Than Clopidogrel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and synthesis of 2-phenylpyrimidine coumarin derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
In Vitro Characterization of Selatogrel: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro characterization of Selatogrel, a potent and reversible P2Y12 receptor antagonist. This compound is under investigation for the rapid treatment of acute myocardial infarction. This document details its mechanism of action, binding kinetics, and its effects on platelet function, supported by quantitative data, experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers in drug development and cardiovascular pharmacology.
Mechanism of Action: A Dual-Role Antagonist
This compound distinguishes itself through a dual mechanism of action at the P2Y12 receptor. It acts as a competitive antagonist by directly competing with the endogenous agonist adenosine (B11128) diphosphate (B83284) (ADP) for the same binding site.[1] Furthermore, this compound exhibits inverse agonism , meaning it can inhibit the constitutive, baseline activity of the P2Y12 receptor in the absence of an agonist.[2] This is achieved by stabilizing the inactive conformation of the receptor.[2]
P2Y12 Signaling Pathway
The P2Y12 receptor is a G protein-coupled receptor (GPCR) that plays a central role in platelet activation and thrombus formation. Upon binding of its endogenous ligand ADP, the P2Y12 receptor couples to inhibitory G proteins (Gi), which in turn inhibit adenylyl cyclase. This leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Reduced cAMP levels alleviate the inhibition of protein kinase A (PKA), ultimately resulting in platelet activation and aggregation.
Quantitative Analysis of this compound's In Vitro Activity
The potency of this compound has been quantified through various in vitro assays, providing key metrics for its antagonist activity.
| Parameter | Description | Value | Assay Conditions |
| IC50 | The concentration of this compound that inhibits 50% of ADP-induced platelet aggregation. | 7.9 nM[3] | Human platelet-rich plasma, ADP as agonist. |
| Kd | The equilibrium dissociation constant, representing the affinity of this compound for the P2Y12 receptor. | 3.5 nM[3] | Radioligand binding assay. |
Note: The potency of reversible P2Y12 receptor antagonists like this compound can be influenced by the calcium concentration in the assay medium. In conditions with physiological calcium, this compound demonstrates a 3-fold higher potency in inhibiting ADP-induced platelet aggregation compared to low calcium conditions.
Detailed Experimental Protocols
The following sections outline the methodologies for key in vitro experiments used to characterize this compound.
Radioligand Binding Assay for P2Y12 Receptor Affinity
This assay determines the binding affinity of this compound to the P2Y12 receptor by measuring the displacement of a radiolabeled ligand.
Materials:
-
Human platelet membranes or cells expressing the P2Y12 receptor.
-
[³H]-2MeSADP (radioligand).
-
This compound (unlabeled competitor).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate a fixed concentration of [³H]-2MeSADP with platelet membranes in the presence of increasing concentrations of this compound.
-
Allow the binding to reach equilibrium.
-
Separate bound from free radioligand by rapid vacuum filtration through glass fiber filters.
-
Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound and determine the IC50 value, which can be converted to a Ki value using the Cheng-Prusoff equation.
Light Transmittance Aggregometry (LTA)
LTA is the gold standard for assessing platelet aggregation. This method measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate.
Materials:
-
Freshly drawn human whole blood anticoagulated with sodium citrate.
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
ADP solution (agonist, typically 5-20 µM final concentration).
-
This compound solutions of varying concentrations.
-
Aggregometer.
Procedure:
-
Prepare PRP and PPP by differential centrifugation of whole blood.
-
Adjust the baseline of the aggregometer to 0% light transmission with PRP and 100% with PPP.
-
Pre-incubate PRP with different concentrations of this compound or vehicle control.
-
Initiate platelet aggregation by adding a standard concentration of ADP (e.g., 10 µM).
-
Record the change in light transmittance over time.
-
The percentage of aggregation is calculated, and the IC50 value for this compound is determined from the dose-response curve.
VASP Phosphorylation Assay by Flow Cytometry
This assay assesses the phosphorylation state of the vasodilator-stimulated phosphoprotein (VASP), an intracellular marker of P2Y12 receptor activity. Inhibition of the P2Y12 receptor leads to increased VASP phosphorylation.
Materials:
-
Human whole blood or PRP.
-
Prostaglandin E1 (PGE1) to stimulate cAMP production.
-
ADP to inhibit cAMP production via P2Y12.
-
Fixation and permeabilization buffers.
-
Fluorescently labeled antibodies against phosphorylated VASP (p-VASP) and a platelet-specific marker (e.g., CD61).
-
Flow cytometer.
Procedure:
-
Incubate blood or PRP samples with this compound or vehicle.
-
Treat samples with PGE1 alone or a combination of PGE1 and ADP.
-
Fix and permeabilize the platelets.
-
Stain with fluorescently labeled anti-p-VASP and anti-CD61 antibodies.
-
Analyze the samples by flow cytometry to quantify the level of VASP phosphorylation in the platelet population.
-
A Platelet Reactivity Index (PRI) can be calculated to quantify the degree of P2Y12 inhibition.
Mechanism of Action: Competitive Antagonism and Inverse Agonism
The following diagram illustrates the dual mechanism of this compound's action on the P2Y12 receptor.
References
- 1. The potency of this compound, a reversible antagonist of the P2Y12 receptor, is affected by calcium concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inverse agonist efficacy of this compound blunts constitutive P2Y12 receptor signaling by inducing the inactive receptor conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
In Vitro Characterization of Selatogrel: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro characterization of Selatogrel, a potent and reversible P2Y12 receptor antagonist. This compound is under investigation for the rapid treatment of acute myocardial infarction. This document details its mechanism of action, binding kinetics, and its effects on platelet function, supported by quantitative data, experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers in drug development and cardiovascular pharmacology.
Mechanism of Action: A Dual-Role Antagonist
This compound distinguishes itself through a dual mechanism of action at the P2Y12 receptor. It acts as a competitive antagonist by directly competing with the endogenous agonist adenosine diphosphate (ADP) for the same binding site.[1] Furthermore, this compound exhibits inverse agonism , meaning it can inhibit the constitutive, baseline activity of the P2Y12 receptor in the absence of an agonist.[2] This is achieved by stabilizing the inactive conformation of the receptor.[2]
P2Y12 Signaling Pathway
The P2Y12 receptor is a G protein-coupled receptor (GPCR) that plays a central role in platelet activation and thrombus formation. Upon binding of its endogenous ligand ADP, the P2Y12 receptor couples to inhibitory G proteins (Gi), which in turn inhibit adenylyl cyclase. This leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Reduced cAMP levels alleviate the inhibition of protein kinase A (PKA), ultimately resulting in platelet activation and aggregation.
Quantitative Analysis of this compound's In Vitro Activity
The potency of this compound has been quantified through various in vitro assays, providing key metrics for its antagonist activity.
| Parameter | Description | Value | Assay Conditions |
| IC50 | The concentration of this compound that inhibits 50% of ADP-induced platelet aggregation. | 7.9 nM[3] | Human platelet-rich plasma, ADP as agonist. |
| Kd | The equilibrium dissociation constant, representing the affinity of this compound for the P2Y12 receptor. | 3.5 nM[3] | Radioligand binding assay. |
Note: The potency of reversible P2Y12 receptor antagonists like this compound can be influenced by the calcium concentration in the assay medium. In conditions with physiological calcium, this compound demonstrates a 3-fold higher potency in inhibiting ADP-induced platelet aggregation compared to low calcium conditions.
Detailed Experimental Protocols
The following sections outline the methodologies for key in vitro experiments used to characterize this compound.
Radioligand Binding Assay for P2Y12 Receptor Affinity
This assay determines the binding affinity of this compound to the P2Y12 receptor by measuring the displacement of a radiolabeled ligand.
Materials:
-
Human platelet membranes or cells expressing the P2Y12 receptor.
-
[³H]-2MeSADP (radioligand).
-
This compound (unlabeled competitor).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate a fixed concentration of [³H]-2MeSADP with platelet membranes in the presence of increasing concentrations of this compound.
-
Allow the binding to reach equilibrium.
-
Separate bound from free radioligand by rapid vacuum filtration through glass fiber filters.
-
Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound and determine the IC50 value, which can be converted to a Ki value using the Cheng-Prusoff equation.
Light Transmittance Aggregometry (LTA)
LTA is the gold standard for assessing platelet aggregation. This method measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate.
Materials:
-
Freshly drawn human whole blood anticoagulated with sodium citrate.
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
ADP solution (agonist, typically 5-20 µM final concentration).
-
This compound solutions of varying concentrations.
-
Aggregometer.
Procedure:
-
Prepare PRP and PPP by differential centrifugation of whole blood.
-
Adjust the baseline of the aggregometer to 0% light transmission with PRP and 100% with PPP.
-
Pre-incubate PRP with different concentrations of this compound or vehicle control.
-
Initiate platelet aggregation by adding a standard concentration of ADP (e.g., 10 µM).
-
Record the change in light transmittance over time.
-
The percentage of aggregation is calculated, and the IC50 value for this compound is determined from the dose-response curve.
VASP Phosphorylation Assay by Flow Cytometry
This assay assesses the phosphorylation state of the vasodilator-stimulated phosphoprotein (VASP), an intracellular marker of P2Y12 receptor activity. Inhibition of the P2Y12 receptor leads to increased VASP phosphorylation.
Materials:
-
Human whole blood or PRP.
-
Prostaglandin E1 (PGE1) to stimulate cAMP production.
-
ADP to inhibit cAMP production via P2Y12.
-
Fixation and permeabilization buffers.
-
Fluorescently labeled antibodies against phosphorylated VASP (p-VASP) and a platelet-specific marker (e.g., CD61).
-
Flow cytometer.
Procedure:
-
Incubate blood or PRP samples with this compound or vehicle.
-
Treat samples with PGE1 alone or a combination of PGE1 and ADP.
-
Fix and permeabilize the platelets.
-
Stain with fluorescently labeled anti-p-VASP and anti-CD61 antibodies.
-
Analyze the samples by flow cytometry to quantify the level of VASP phosphorylation in the platelet population.
-
A Platelet Reactivity Index (PRI) can be calculated to quantify the degree of P2Y12 inhibition.
Mechanism of Action: Competitive Antagonism and Inverse Agonism
The following diagram illustrates the dual mechanism of this compound's action on the P2Y12 receptor.
References
- 1. The potency of this compound, a reversible antagonist of the P2Y12 receptor, is affected by calcium concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inverse agonist efficacy of this compound blunts constitutive P2Y12 receptor signaling by inducing the inactive receptor conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
Unraveling the Preclinical Journey of Selatogrel: A Technical Guide to its Pharmacokinetics in Animal Models
For Immediate Release
ALLSCHWIL, Switzerland – November 26, 2025 – This in-depth guide provides a comprehensive overview of the preclinical pharmacokinetics of selatogrel (formerly ACT-246475), a potent and reversible P2Y12 receptor antagonist, in various animal models. Designed for researchers, scientists, and drug development professionals, this document consolidates available quantitative data, details experimental methodologies, and visualizes key pathways and processes to facilitate a deeper understanding of this compound's profile before its transition to clinical evaluation.
This compound, developed by Idorsia Pharmaceuticals, is under investigation for the rapid and potent inhibition of platelet aggregation. Its preclinical development involved extensive studies in rodent and non-rodent species to characterize its absorption, distribution, metabolism, and excretion (ADME) properties.
Quantitative Pharmacokinetic Parameters
While specific quantitative data on the pharmacokinetics of this compound in animal models is not extensively published in publicly available literature, the following table summarizes the qualitative findings and highlights the key characteristics observed in preclinical species. It is important to note that much of the detailed quantitative data resides within internal documentation of the developing pharmaceutical company.
| Animal Model | Route of Administration | Key Pharmacokinetic/Pharmacodynamic Observations | Reference |
| Rat | Subcutaneous | - Rapid onset of antithrombotic effect in a ferric chloride-induced thrombosis model.[1][2][3] - Favorable bleeding risk profile compared to other P2Y12 inhibitors.[1] | [1] |
| Mouse | Subcutaneous | - Rapid absorption leading to inhibition of platelet function within 10 minutes. - Effective in dissolving preformed platelet thrombi in intravital microscopy studies. | |
| Guinea Pig | Subcutaneous | - Rapidly blunted ongoing thrombosis in a modified Folts thrombosis model, demonstrating a swift onset of action. |
Experimental Protocols
The preclinical evaluation of this compound involved established animal models to assess its antithrombotic efficacy and pharmacokinetic profile. The methodologies for key experiments are detailed below.
Ferric Chloride-Induced Thrombosis Model in Rats
This model is a standard method for evaluating the efficacy of antithrombotic agents in vivo.
Objective: To assess the ability of this compound to prevent the formation of an occlusive thrombus in the carotid artery of rats.
Methodology:
-
Animal Preparation: Male Wistar rats are anesthetized. The carotid artery is surgically exposed and isolated.
-
Induction of Thrombosis: A filter paper saturated with a ferric chloride (FeCl₃) solution is applied to the surface of the carotid artery for a specific duration. The FeCl₃ induces oxidative injury to the vessel wall, initiating a thrombotic cascade.
-
Drug Administration: this compound is administered subcutaneously at various doses prior to the application of ferric chloride. A vehicle control group is also included.
-
Measurement of Blood Flow: A Doppler flow probe is placed on the artery distal to the site of injury to continuously monitor blood flow.
-
Endpoint: The primary endpoint is the time to occlusion, defined as the time from the application of ferric chloride until blood flow ceases. The efficacy of this compound is determined by its ability to prolong the time to occlusion or prevent it altogether compared to the vehicle control.
Modified Folts Thrombosis Model in Guinea Pigs
This model assesses the effect of an antithrombotic agent on existing, actively forming thrombi.
Objective: To evaluate the ability of this compound to inhibit ongoing thrombosis in the carotid artery of guinea pigs.
Methodology:
-
Animal Preparation: Guinea pigs are anesthetized, and the carotid artery is exposed.
-
Induction of Thrombosis: The artery is stenosed by applying a ligature to create turbulent blood flow. A vessel crusher is used to induce endothelial injury, initiating thrombus formation.
-
Monitoring of Thrombus Formation: A Doppler flow probe monitors the cyclical flow variations (CFVs) that are characteristic of thrombus formation and embolization.
-
Drug Administration: Once stable CFVs are established, this compound or a vehicle is administered subcutaneously.
-
Endpoint: The primary endpoint is the reduction or cessation of CFVs, indicating the inhibition of ongoing thrombosis.
Signaling Pathway of this compound
This compound exerts its antithrombotic effect by targeting the P2Y12 receptor, a key player in platelet activation and aggregation. The diagram below illustrates the signaling pathway.
Conclusion
The preclinical data from rat, mouse, and guinea pig models consistently demonstrate that subcutaneously administered this compound has a rapid onset of action, leading to potent antithrombotic effects. These findings, derived from established experimental protocols, provided a strong rationale for its advancement into clinical trials. While detailed quantitative pharmacokinetic parameters from these animal studies are not widely disseminated, the qualitative evidence underscores its favorable profile for acute antithrombotic therapy. This guide serves as a foundational resource for professionals in the field, summarizing the critical preclinical pharmacokinetic and pharmacodynamic characteristics of this compound.
References
- 1. Pharmacodynamics, pharmacokinetics, and safety of single-dose subcutaneous administration of this compound, a novel P2Y12 receptor antagonist, in patients with chronic coronary syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The P2Y12 Receptor Antagonist this compound Dissolves Preformed Platelet Thrombi In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Unraveling the Preclinical Journey of Selatogrel: A Technical Guide to its Pharmacokinetics in Animal Models
For Immediate Release
ALLSCHWIL, Switzerland – November 26, 2025 – This in-depth guide provides a comprehensive overview of the preclinical pharmacokinetics of selatogrel (formerly ACT-246475), a potent and reversible P2Y12 receptor antagonist, in various animal models. Designed for researchers, scientists, and drug development professionals, this document consolidates available quantitative data, details experimental methodologies, and visualizes key pathways and processes to facilitate a deeper understanding of this compound's profile before its transition to clinical evaluation.
This compound, developed by Idorsia Pharmaceuticals, is under investigation for the rapid and potent inhibition of platelet aggregation. Its preclinical development involved extensive studies in rodent and non-rodent species to characterize its absorption, distribution, metabolism, and excretion (ADME) properties.
Quantitative Pharmacokinetic Parameters
While specific quantitative data on the pharmacokinetics of this compound in animal models is not extensively published in publicly available literature, the following table summarizes the qualitative findings and highlights the key characteristics observed in preclinical species. It is important to note that much of the detailed quantitative data resides within internal documentation of the developing pharmaceutical company.
| Animal Model | Route of Administration | Key Pharmacokinetic/Pharmacodynamic Observations | Reference |
| Rat | Subcutaneous | - Rapid onset of antithrombotic effect in a ferric chloride-induced thrombosis model.[1][2][3] - Favorable bleeding risk profile compared to other P2Y12 inhibitors.[1] | [1] |
| Mouse | Subcutaneous | - Rapid absorption leading to inhibition of platelet function within 10 minutes. - Effective in dissolving preformed platelet thrombi in intravital microscopy studies. | |
| Guinea Pig | Subcutaneous | - Rapidly blunted ongoing thrombosis in a modified Folts thrombosis model, demonstrating a swift onset of action. |
Experimental Protocols
The preclinical evaluation of this compound involved established animal models to assess its antithrombotic efficacy and pharmacokinetic profile. The methodologies for key experiments are detailed below.
Ferric Chloride-Induced Thrombosis Model in Rats
This model is a standard method for evaluating the efficacy of antithrombotic agents in vivo.
Objective: To assess the ability of this compound to prevent the formation of an occlusive thrombus in the carotid artery of rats.
Methodology:
-
Animal Preparation: Male Wistar rats are anesthetized. The carotid artery is surgically exposed and isolated.
-
Induction of Thrombosis: A filter paper saturated with a ferric chloride (FeCl₃) solution is applied to the surface of the carotid artery for a specific duration. The FeCl₃ induces oxidative injury to the vessel wall, initiating a thrombotic cascade.
-
Drug Administration: this compound is administered subcutaneously at various doses prior to the application of ferric chloride. A vehicle control group is also included.
-
Measurement of Blood Flow: A Doppler flow probe is placed on the artery distal to the site of injury to continuously monitor blood flow.
-
Endpoint: The primary endpoint is the time to occlusion, defined as the time from the application of ferric chloride until blood flow ceases. The efficacy of this compound is determined by its ability to prolong the time to occlusion or prevent it altogether compared to the vehicle control.
Modified Folts Thrombosis Model in Guinea Pigs
This model assesses the effect of an antithrombotic agent on existing, actively forming thrombi.
Objective: To evaluate the ability of this compound to inhibit ongoing thrombosis in the carotid artery of guinea pigs.
Methodology:
-
Animal Preparation: Guinea pigs are anesthetized, and the carotid artery is exposed.
-
Induction of Thrombosis: The artery is stenosed by applying a ligature to create turbulent blood flow. A vessel crusher is used to induce endothelial injury, initiating thrombus formation.
-
Monitoring of Thrombus Formation: A Doppler flow probe monitors the cyclical flow variations (CFVs) that are characteristic of thrombus formation and embolization.
-
Drug Administration: Once stable CFVs are established, this compound or a vehicle is administered subcutaneously.
-
Endpoint: The primary endpoint is the reduction or cessation of CFVs, indicating the inhibition of ongoing thrombosis.
Signaling Pathway of this compound
This compound exerts its antithrombotic effect by targeting the P2Y12 receptor, a key player in platelet activation and aggregation. The diagram below illustrates the signaling pathway.
Conclusion
The preclinical data from rat, mouse, and guinea pig models consistently demonstrate that subcutaneously administered this compound has a rapid onset of action, leading to potent antithrombotic effects. These findings, derived from established experimental protocols, provided a strong rationale for its advancement into clinical trials. While detailed quantitative pharmacokinetic parameters from these animal studies are not widely disseminated, the qualitative evidence underscores its favorable profile for acute antithrombotic therapy. This guide serves as a foundational resource for professionals in the field, summarizing the critical preclinical pharmacokinetic and pharmacodynamic characteristics of this compound.
References
- 1. Pharmacodynamics, pharmacokinetics, and safety of single-dose subcutaneous administration of this compound, a novel P2Y12 receptor antagonist, in patients with chronic coronary syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The P2Y12 Receptor Antagonist this compound Dissolves Preformed Platelet Thrombi In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
The Pharmacodynamics of Selatogrel: A Deep Dive into its Antiplatelet Effects
For Researchers, Scientists, and Drug Development Professionals
Selatogrel (formerly known as ACT-246475) is a novel, potent, and selective P2Y12 receptor antagonist demonstrating a rapid and reversible inhibition of platelet function.[1][2][3] Its subcutaneous administration allows for a swift onset of action, making it a promising agent for the management of acute coronary syndromes (ACS).[1][4] This technical guide provides an in-depth overview of the pharmacodynamics of this compound, focusing on its mechanism of action, quantitative effects on platelet aggregation, and the experimental protocols used for its evaluation.
Mechanism of Action: Targeting the P2Y12 Receptor
This compound functions by selectively and reversibly binding to the P2Y12 receptor on the surface of platelets. The P2Y12 receptor plays a pivotal role in platelet activation and aggregation. When adenosine (B11128) diphosphate (B83284) (ADP) binds to the P2Y12 receptor, it triggers a cascade of intracellular signaling events that ultimately lead to the conformational activation of the glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) receptor. The activated GPIIb/IIIa receptor facilitates platelet aggregation by binding to fibrinogen, leading to thrombus formation. By antagonizing the P2Y12 receptor, this compound effectively blocks ADP-induced platelet aggregation and subsequent clot formation.
A key characteristic of this compound is its reversible binding, which allows for a more controlled and potentially safer antiplatelet effect compared to irreversible inhibitors. This reversibility means that its antiplatelet effects diminish as the drug is cleared from the body.
Quantitative Effects on Platelet Function
Clinical studies have demonstrated a rapid, potent, and dose-dependent inhibition of platelet aggregation following subcutaneous administration of this compound. The antiplatelet effect is observed as early as 15 minutes post-injection.
Phase II Clinical Trial Data in Patients with Acute Myocardial Infarction (AMI)
A study involving patients with AMI evaluated the efficacy of 8 mg and 16 mg single subcutaneous doses of this compound. Platelet function was assessed using the VerifyNow P2Y12 assay, which measures P2Y12 reaction units (PRU). A lower PRU value indicates a higher level of platelet inhibition.
| Time Point | Dose | Median PRU (Range) | Responder Rate† (%) | 97.5% CI |
| 15 min | 8 mg | 51 (4 to 208) | 75 | 58% to 100% |
| 16 mg | 9 (2 to 175) | 91 | 80% to 100% | |
| 30 min | 8 mg | - | 91 | 80% to 100% |
| 16 mg | - | 96 | 87% to 100% | |
| 60 min | 8 mg | - | 75 | 58% to 100% |
| 16 mg | - | 96 | 87% to 100% |
† Responders were defined as patients having PRU <100.
Phase II Clinical Trial Data in Patients with Chronic Coronary Syndromes (CCS)
In a study with patients on background oral antiplatelet therapy, subcutaneous this compound demonstrated rapid and potent platelet inhibition.
| Time Point | Treatment | Mean PRU (± SD) |
| 15 min | This compound 8 mg | 10 ± 25 |
| This compound 16 mg | 4 ± 10 | |
| Placebo | 163 ± 73 |
At 30 minutes post-dose, 89% of patients receiving 8 mg and 90% of those receiving 16 mg of this compound were classified as responders (PRU <100), compared to 16% in the placebo group. The inhibitory effect was sustained for at least 8 hours and was reversible within 24 hours.
Experimental Protocols
The evaluation of this compound's effect on platelet function has primarily relied on two established methods: the VerifyNow P2Y12 assay and Light Transmittance Aggregometry (LTA).
VerifyNow P2Y12 Assay
This is a point-of-care, whole-blood assay designed to measure the reactivity of the P2Y12 receptor.
Methodology:
-
Blood Collection: Whole blood is collected in a tube containing 3.2% sodium citrate.
-
Assay Principle: The assay cartridge contains ADP and other reagents. When the blood sample is added, ADP induces platelet aggregation.
-
Measurement: The instrument measures the rate and extent of platelet aggregation by detecting changes in light transmission.
-
Reporting: The results are reported in P2Y12 Reaction Units (PRU).
Light Transmittance Aggregometry (LTA)
LTA is considered the gold standard for in vitro assessment of platelet aggregation.
Methodology:
-
Blood Collection and Preparation: Blood is collected in tubes with 3.8% tri-sodium citrate. Platelet-rich plasma (PRP) is obtained by centrifuging the blood at a low speed (e.g., 240g for 10 minutes) at room temperature. Platelet-poor plasma (PPP) is prepared by centrifuging the remaining blood at a higher speed.
-
Assay Procedure:
-
PRP is placed in a cuvette in an aggregometer.
-
A baseline light transmission is established.
-
An agonist, such as ADP (typically 20 µmol/L), is added to induce platelet aggregation.
-
As platelets aggregate, the light transmission through the PRP increases.
-
-
Data Analysis: The change in light transmission over time is recorded, and the maximum platelet aggregation is determined. The results are often expressed as a percentage of aggregation, with 100% being the light transmission through PPP.
Signaling Pathways and Experimental Workflow
To visualize the complex processes involved in this compound's mechanism of action and its evaluation, the following diagrams are provided.
Caption: this compound's mechanism of action on the platelet P2Y12 signaling pathway.
Caption: A generalized workflow for Light Transmittance Aggregometry (LTA).
Conclusion
This compound is a promising subcutaneously administered P2Y12 receptor antagonist with a rapid and potent antiplatelet effect. Its reversible mechanism of action and consistent pharmacodynamic profile make it a valuable candidate for the early management of thrombotic events in patients with ACS. The data from clinical trials, supported by robust experimental protocols, provide a strong foundation for its ongoing development and potential integration into clinical practice. Further phase III studies will be crucial in establishing its long-term safety and efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a novel P2Y12 inhibitor: a review of the pharmacology and clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | ACT-246475 | P2Y12 receptor antagonist | TargetMol [targetmol.com]
- 4. What is this compound used for? [synapse.patsnap.com]
The Pharmacodynamics of Selatogrel: A Deep Dive into its Antiplatelet Effects
For Researchers, Scientists, and Drug Development Professionals
Selatogrel (formerly known as ACT-246475) is a novel, potent, and selective P2Y12 receptor antagonist demonstrating a rapid and reversible inhibition of platelet function.[1][2][3] Its subcutaneous administration allows for a swift onset of action, making it a promising agent for the management of acute coronary syndromes (ACS).[1][4] This technical guide provides an in-depth overview of the pharmacodynamics of this compound, focusing on its mechanism of action, quantitative effects on platelet aggregation, and the experimental protocols used for its evaluation.
Mechanism of Action: Targeting the P2Y12 Receptor
This compound functions by selectively and reversibly binding to the P2Y12 receptor on the surface of platelets. The P2Y12 receptor plays a pivotal role in platelet activation and aggregation. When adenosine diphosphate (ADP) binds to the P2Y12 receptor, it triggers a cascade of intracellular signaling events that ultimately lead to the conformational activation of the glycoprotein IIb/IIIa (GPIIb/IIIa) receptor. The activated GPIIb/IIIa receptor facilitates platelet aggregation by binding to fibrinogen, leading to thrombus formation. By antagonizing the P2Y12 receptor, this compound effectively blocks ADP-induced platelet aggregation and subsequent clot formation.
A key characteristic of this compound is its reversible binding, which allows for a more controlled and potentially safer antiplatelet effect compared to irreversible inhibitors. This reversibility means that its antiplatelet effects diminish as the drug is cleared from the body.
Quantitative Effects on Platelet Function
Clinical studies have demonstrated a rapid, potent, and dose-dependent inhibition of platelet aggregation following subcutaneous administration of this compound. The antiplatelet effect is observed as early as 15 minutes post-injection.
Phase II Clinical Trial Data in Patients with Acute Myocardial Infarction (AMI)
A study involving patients with AMI evaluated the efficacy of 8 mg and 16 mg single subcutaneous doses of this compound. Platelet function was assessed using the VerifyNow P2Y12 assay, which measures P2Y12 reaction units (PRU). A lower PRU value indicates a higher level of platelet inhibition.
| Time Point | Dose | Median PRU (Range) | Responder Rate† (%) | 97.5% CI |
| 15 min | 8 mg | 51 (4 to 208) | 75 | 58% to 100% |
| 16 mg | 9 (2 to 175) | 91 | 80% to 100% | |
| 30 min | 8 mg | - | 91 | 80% to 100% |
| 16 mg | - | 96 | 87% to 100% | |
| 60 min | 8 mg | - | 75 | 58% to 100% |
| 16 mg | - | 96 | 87% to 100% |
† Responders were defined as patients having PRU <100.
Phase II Clinical Trial Data in Patients with Chronic Coronary Syndromes (CCS)
In a study with patients on background oral antiplatelet therapy, subcutaneous this compound demonstrated rapid and potent platelet inhibition.
| Time Point | Treatment | Mean PRU (± SD) |
| 15 min | This compound 8 mg | 10 ± 25 |
| This compound 16 mg | 4 ± 10 | |
| Placebo | 163 ± 73 |
At 30 minutes post-dose, 89% of patients receiving 8 mg and 90% of those receiving 16 mg of this compound were classified as responders (PRU <100), compared to 16% in the placebo group. The inhibitory effect was sustained for at least 8 hours and was reversible within 24 hours.
Experimental Protocols
The evaluation of this compound's effect on platelet function has primarily relied on two established methods: the VerifyNow P2Y12 assay and Light Transmittance Aggregometry (LTA).
VerifyNow P2Y12 Assay
This is a point-of-care, whole-blood assay designed to measure the reactivity of the P2Y12 receptor.
Methodology:
-
Blood Collection: Whole blood is collected in a tube containing 3.2% sodium citrate.
-
Assay Principle: The assay cartridge contains ADP and other reagents. When the blood sample is added, ADP induces platelet aggregation.
-
Measurement: The instrument measures the rate and extent of platelet aggregation by detecting changes in light transmission.
-
Reporting: The results are reported in P2Y12 Reaction Units (PRU).
Light Transmittance Aggregometry (LTA)
LTA is considered the gold standard for in vitro assessment of platelet aggregation.
Methodology:
-
Blood Collection and Preparation: Blood is collected in tubes with 3.8% tri-sodium citrate. Platelet-rich plasma (PRP) is obtained by centrifuging the blood at a low speed (e.g., 240g for 10 minutes) at room temperature. Platelet-poor plasma (PPP) is prepared by centrifuging the remaining blood at a higher speed.
-
Assay Procedure:
-
PRP is placed in a cuvette in an aggregometer.
-
A baseline light transmission is established.
-
An agonist, such as ADP (typically 20 µmol/L), is added to induce platelet aggregation.
-
As platelets aggregate, the light transmission through the PRP increases.
-
-
Data Analysis: The change in light transmission over time is recorded, and the maximum platelet aggregation is determined. The results are often expressed as a percentage of aggregation, with 100% being the light transmission through PPP.
Signaling Pathways and Experimental Workflow
To visualize the complex processes involved in this compound's mechanism of action and its evaluation, the following diagrams are provided.
Caption: this compound's mechanism of action on the platelet P2Y12 signaling pathway.
Caption: A generalized workflow for Light Transmittance Aggregometry (LTA).
Conclusion
This compound is a promising subcutaneously administered P2Y12 receptor antagonist with a rapid and potent antiplatelet effect. Its reversible mechanism of action and consistent pharmacodynamic profile make it a valuable candidate for the early management of thrombotic events in patients with ACS. The data from clinical trials, supported by robust experimental protocols, provide a strong foundation for its ongoing development and potential integration into clinical practice. Further phase III studies will be crucial in establishing its long-term safety and efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a novel P2Y12 inhibitor: a review of the pharmacology and clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | ACT-246475 | P2Y12 receptor antagonist | TargetMol [targetmol.com]
- 4. What is this compound used for? [synapse.patsnap.com]
Selatogrel's Interaction with the P2Y12 Receptor: A Deep Dive into Binding Affinity and Kinetics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Selatogrel (formerly ACT-246475) is a potent, selective, and reversible antagonist of the P2Y12 receptor, a critical mediator of platelet activation and aggregation.[1][2][3] As a member of the 2-phenylpyrimidine-4-carboxamide class of molecules, this compound is under development for subcutaneous administration in the context of acute coronary syndromes (ACS), such as acute myocardial infarction (AMI).[2][4] Its rapid onset of action and reversible nature offer a promising therapeutic window for the acute management of thrombotic events. This technical guide provides a comprehensive overview of the binding affinity and kinetics of this compound to its molecular target, the P2Y12 receptor, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways and workflows.
Mechanism of Action: Targeting the P2Y12 Receptor
This compound exerts its antiplatelet effect by directly competing with adenosine diphosphate (ADP) for binding to the P2Y12 receptor on the surface of platelets. The P2Y12 receptor is a G protein-coupled receptor (GPCR) that, upon activation by ADP, initiates a signaling cascade leading to platelet aggregation and thrombus formation. By blocking ADP binding, this compound effectively prevents this cascade, thereby inhibiting platelet aggregation. Recent studies have also characterized this compound as an inverse agonist of the P2Y12 receptor, meaning it can inhibit the receptor's basal or constitutive activity in the absence of an agonist. This is achieved by stabilizing the inactive conformation of the receptor. A co-crystal structure of this compound bound to the P2Y12 receptor has confirmed that it stabilizes the inactive basal state of the receptor.
P2Y12 Receptor Signaling Pathway
The P2Y12 receptor is coupled to the inhibitory G protein, Gi. Upon ADP binding, the Gi protein is activated, leading to two primary downstream signaling events:
-
Inhibition of Adenylyl Cyclase: The Gαi subunit of the G protein inhibits the enzyme adenylyl cyclase, resulting in decreased intracellular levels of cyclic adenosine monophosphate (cAMP). Lower cAMP levels lead to reduced protein kinase A (PKA) activity, which in turn decreases the phosphorylation of vasodilator-stimulated phosphoprotein (VASP). Dephosphorylated VASP is permissive for the activation of the glycoprotein IIb/IIIa (GPIIb/IIIa) receptor.
-
Activation of Phosphoinositide 3-kinase (PI3K): The Gβγ subunit of the G protein activates PI3K, which catalyzes the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). This leads to the activation of Akt (protein kinase B) and subsequent downstream signaling that contributes to the stabilization of the active conformation of the GPIIb/IIIa receptor.
Ultimately, both pathways converge on the activation of the GPIIb/IIIa receptor, the final common pathway for platelet aggregation, which mediates the binding of fibrinogen and von Willebrand factor, leading to the formation of a stable platelet plug.
P2Y12 Receptor Signaling Pathway
Binding Affinity and Kinetics of this compound
The interaction of this compound with the P2Y12 receptor has been characterized by its high binding affinity and rapid kinetics. The following tables summarize the key quantitative data from various in vitro and ex vivo studies.
Binding Affinity Data
| Parameter | Value | Species/System | Method | Reference |
| IC50 | 7.9 nM | Human Platelet-Rich Plasma | ADP-induced Platelet Aggregation | |
| 4.8 nmol/L | CHO cells expressing P2Y12 | Not Specified | ||
| 31 nmol/L | Human Platelet-Rich Plasma | Light Transmittance Aggregometry (3 µmol/L ADP) | ||
| 14 nM | Not Specified | Light Transmission Aggregometry | ||
| Kd | 3.5 nM | Not Specified | Reversible Binding Mode | |
| 1.5 nM | Not Specified | Binding Studies |
Binding Kinetics Data
Currently, specific kon (association rate constant) and koff (dissociation rate constant) values for this compound binding to the P2Y12 receptor are not widely published in the reviewed literature. However, the rapid onset and offset of action observed in clinical studies suggest fast association and dissociation kinetics.
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the binding and functional effects of this compound on the P2Y12 receptor.
Radioligand Binding Assay (Representative Protocol)
This assay is employed to determine the binding affinity (Kd) and inhibitory constant (Ki) of this compound for the P2Y12 receptor.
Objective: To quantify the direct interaction between this compound and the P2Y12 receptor.
Materials:
-
Cell membranes prepared from a cell line overexpressing the human P2Y12 receptor (e.g., CHO or HEK293 cells).
-
Radiolabeled P2Y12 antagonist (e.g., [3H]-selatogrel or another suitable radioligand).
-
Unlabeled this compound for competition binding.
-
Assay buffer (e.g., Tris-HCl with MgCl2 and bovine serum albumin).
-
Glass fiber filters.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Incubation: In a multi-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of unlabeled this compound.
-
Equilibration: Incubate the mixture at room temperature for a specified period to allow the binding to reach equilibrium.
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioactivity.
-
Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the amount of bound radioligand as a function of the concentration of unlabeled this compound. The data are then fitted to a one-site competition binding model to determine the IC50, which can be converted to a Ki value using the Cheng-Prusoff equation.
Radioligand Binding Assay Workflow
Light Transmittance Aggregometry (LTA)
LTA is the gold-standard method for assessing platelet aggregation in platelet-rich plasma (PRP).
Objective: To measure the ability of this compound to inhibit ADP-induced platelet aggregation.
Materials:
-
Freshly drawn whole blood collected in sodium citrate tubes.
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP), prepared by centrifugation.
-
ADP solution (agonist).
-
This compound or vehicle control.
-
Aggregometer.
Procedure:
-
Sample Preparation: Prepare PRP by centrifuging whole blood at a low speed. Prepare PPP by centrifuging the remaining blood at a high speed.
-
Baseline Calibration: Calibrate the aggregometer using PRP (0% aggregation) and PPP (100% aggregation).
-
Incubation: Pipette a known volume of PRP into a cuvette with a stir bar and pre-incubate with either this compound or vehicle at 37°C.
-
Aggregation Induction: Add a specific concentration of ADP to the PRP to induce aggregation.
-
Measurement: The aggregometer measures the change in light transmittance through the PRP sample as platelets aggregate. The extent of aggregation is recorded over time.
-
Data Analysis: The maximum platelet aggregation is determined and compared between this compound-treated and control samples to calculate the percent inhibition.
VerifyNow P2Y12 Assay
The VerifyNow system is a point-of-care, whole-blood assay used to measure P2Y12 receptor-mediated platelet aggregation.
Objective: To provide a rapid assessment of this compound's inhibitory effect on P2Y12 function.
Materials:
-
VerifyNow instrument.
-
VerifyNow P2Y12 assay cartridge.
-
Freshly drawn whole blood collected in a Greiner 3.2% sodium citrate tube.
Procedure:
-
Cartridge Insertion: Insert the VerifyNow P2Y12 cartridge into the instrument.
-
Sample Collection: Collect a whole blood sample in the specified collection tube.
-
Assay Initiation: The instrument automatically dispenses the blood sample into the cartridge. The cartridge contains fibrinogen-coated beads and ADP to induce platelet aggregation.
-
Measurement: The instrument measures the change in light transmittance as platelets aggregate and bind to the beads.
-
Result Reporting: The results are reported in P2Y12 Reaction Units (PRU). A lower PRU value indicates a higher level of P2Y12 inhibition. The percent inhibition can also be calculated relative to a baseline measurement.
Logical Relationship of this compound's Binding Characteristics
Conclusion
This compound is a potent and selective P2Y12 receptor antagonist with a high binding affinity and rapid, reversible binding kinetics. These pharmacological properties translate into a rapid onset and offset of platelet inhibition, making it a promising agent for the acute management of thrombotic events in patients with acute coronary syndromes. The quantitative data and experimental methodologies outlined in this guide provide a comprehensive resource for researchers, scientists, and drug development professionals working to further understand and develop this novel antiplatelet therapy.
References
Selatogrel's Interaction with the P2Y12 Receptor: A Deep Dive into Binding Affinity and Kinetics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Selatogrel (formerly ACT-246475) is a potent, selective, and reversible antagonist of the P2Y12 receptor, a critical mediator of platelet activation and aggregation.[1][2][3] As a member of the 2-phenylpyrimidine-4-carboxamide (B13652400) class of molecules, this compound is under development for subcutaneous administration in the context of acute coronary syndromes (ACS), such as acute myocardial infarction (AMI).[2][4] Its rapid onset of action and reversible nature offer a promising therapeutic window for the acute management of thrombotic events. This technical guide provides a comprehensive overview of the binding affinity and kinetics of this compound to its molecular target, the P2Y12 receptor, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways and workflows.
Mechanism of Action: Targeting the P2Y12 Receptor
This compound exerts its antiplatelet effect by directly competing with adenosine (B11128) diphosphate (B83284) (ADP) for binding to the P2Y12 receptor on the surface of platelets. The P2Y12 receptor is a G protein-coupled receptor (GPCR) that, upon activation by ADP, initiates a signaling cascade leading to platelet aggregation and thrombus formation. By blocking ADP binding, this compound effectively prevents this cascade, thereby inhibiting platelet aggregation. Recent studies have also characterized this compound as an inverse agonist of the P2Y12 receptor, meaning it can inhibit the receptor's basal or constitutive activity in the absence of an agonist. This is achieved by stabilizing the inactive conformation of the receptor. A co-crystal structure of this compound bound to the P2Y12 receptor has confirmed that it stabilizes the inactive basal state of the receptor.
P2Y12 Receptor Signaling Pathway
The P2Y12 receptor is coupled to the inhibitory G protein, Gi. Upon ADP binding, the Gi protein is activated, leading to two primary downstream signaling events:
-
Inhibition of Adenylyl Cyclase: The Gαi subunit of the G protein inhibits the enzyme adenylyl cyclase, resulting in decreased intracellular levels of cyclic adenosine monophosphate (cAMP). Lower cAMP levels lead to reduced protein kinase A (PKA) activity, which in turn decreases the phosphorylation of vasodilator-stimulated phosphoprotein (VASP). Dephosphorylated VASP is permissive for the activation of the glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) receptor.
-
Activation of Phosphoinositide 3-kinase (PI3K): The Gβγ subunit of the G protein activates PI3K, which catalyzes the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). This leads to the activation of Akt (protein kinase B) and subsequent downstream signaling that contributes to the stabilization of the active conformation of the GPIIb/IIIa receptor.
Ultimately, both pathways converge on the activation of the GPIIb/IIIa receptor, the final common pathway for platelet aggregation, which mediates the binding of fibrinogen and von Willebrand factor, leading to the formation of a stable platelet plug.
P2Y12 Receptor Signaling Pathway
Binding Affinity and Kinetics of this compound
The interaction of this compound with the P2Y12 receptor has been characterized by its high binding affinity and rapid kinetics. The following tables summarize the key quantitative data from various in vitro and ex vivo studies.
Binding Affinity Data
| Parameter | Value | Species/System | Method | Reference |
| IC50 | 7.9 nM | Human Platelet-Rich Plasma | ADP-induced Platelet Aggregation | |
| 4.8 nmol/L | CHO cells expressing P2Y12 | Not Specified | ||
| 31 nmol/L | Human Platelet-Rich Plasma | Light Transmittance Aggregometry (3 µmol/L ADP) | ||
| 14 nM | Not Specified | Light Transmission Aggregometry | ||
| Kd | 3.5 nM | Not Specified | Reversible Binding Mode | |
| 1.5 nM | Not Specified | Binding Studies |
Binding Kinetics Data
Currently, specific kon (association rate constant) and koff (dissociation rate constant) values for this compound binding to the P2Y12 receptor are not widely published in the reviewed literature. However, the rapid onset and offset of action observed in clinical studies suggest fast association and dissociation kinetics.
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the binding and functional effects of this compound on the P2Y12 receptor.
Radioligand Binding Assay (Representative Protocol)
This assay is employed to determine the binding affinity (Kd) and inhibitory constant (Ki) of this compound for the P2Y12 receptor.
Objective: To quantify the direct interaction between this compound and the P2Y12 receptor.
Materials:
-
Cell membranes prepared from a cell line overexpressing the human P2Y12 receptor (e.g., CHO or HEK293 cells).
-
Radiolabeled P2Y12 antagonist (e.g., [3H]-selatogrel or another suitable radioligand).
-
Unlabeled this compound for competition binding.
-
Assay buffer (e.g., Tris-HCl with MgCl2 and bovine serum albumin).
-
Glass fiber filters.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Incubation: In a multi-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of unlabeled this compound.
-
Equilibration: Incubate the mixture at room temperature for a specified period to allow the binding to reach equilibrium.
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioactivity.
-
Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the amount of bound radioligand as a function of the concentration of unlabeled this compound. The data are then fitted to a one-site competition binding model to determine the IC50, which can be converted to a Ki value using the Cheng-Prusoff equation.
Radioligand Binding Assay Workflow
Light Transmittance Aggregometry (LTA)
LTA is the gold-standard method for assessing platelet aggregation in platelet-rich plasma (PRP).
Objective: To measure the ability of this compound to inhibit ADP-induced platelet aggregation.
Materials:
-
Freshly drawn whole blood collected in sodium citrate (B86180) tubes.
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP), prepared by centrifugation.
-
ADP solution (agonist).
-
This compound or vehicle control.
-
Aggregometer.
Procedure:
-
Sample Preparation: Prepare PRP by centrifuging whole blood at a low speed. Prepare PPP by centrifuging the remaining blood at a high speed.
-
Baseline Calibration: Calibrate the aggregometer using PRP (0% aggregation) and PPP (100% aggregation).
-
Incubation: Pipette a known volume of PRP into a cuvette with a stir bar and pre-incubate with either this compound or vehicle at 37°C.
-
Aggregation Induction: Add a specific concentration of ADP to the PRP to induce aggregation.
-
Measurement: The aggregometer measures the change in light transmittance through the PRP sample as platelets aggregate. The extent of aggregation is recorded over time.
-
Data Analysis: The maximum platelet aggregation is determined and compared between this compound-treated and control samples to calculate the percent inhibition.
VerifyNow P2Y12 Assay
The VerifyNow system is a point-of-care, whole-blood assay used to measure P2Y12 receptor-mediated platelet aggregation.
Objective: To provide a rapid assessment of this compound's inhibitory effect on P2Y12 function.
Materials:
-
VerifyNow instrument.
-
VerifyNow P2Y12 assay cartridge.
-
Freshly drawn whole blood collected in a Greiner 3.2% sodium citrate tube.
Procedure:
-
Cartridge Insertion: Insert the VerifyNow P2Y12 cartridge into the instrument.
-
Sample Collection: Collect a whole blood sample in the specified collection tube.
-
Assay Initiation: The instrument automatically dispenses the blood sample into the cartridge. The cartridge contains fibrinogen-coated beads and ADP to induce platelet aggregation.
-
Measurement: The instrument measures the change in light transmittance as platelets aggregate and bind to the beads.
-
Result Reporting: The results are reported in P2Y12 Reaction Units (PRU). A lower PRU value indicates a higher level of P2Y12 inhibition. The percent inhibition can also be calculated relative to a baseline measurement.
Logical Relationship of this compound's Binding Characteristics
Conclusion
This compound is a potent and selective P2Y12 receptor antagonist with a high binding affinity and rapid, reversible binding kinetics. These pharmacological properties translate into a rapid onset and offset of platelet inhibition, making it a promising agent for the acute management of thrombotic events in patients with acute coronary syndromes. The quantitative data and experimental methodologies outlined in this guide provide a comprehensive resource for researchers, scientists, and drug development professionals working to further understand and develop this novel antiplatelet therapy.
References
Molecular Modeling of Selatogrel and P2Y12 Interaction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the molecular interactions between Selatogrel, a potent and reversible P2Y12 receptor antagonist, and its target, the P2Y12 receptor. This document outlines the critical role of the P2Y12 receptor in thrombosis, the mechanism of action of this compound, and the molecular modeling approaches used to characterize this interaction.
Introduction: The P2Y12 Receptor and the Advent of this compound
The P2Y12 receptor, a G-protein coupled receptor (GPCR), is a key player in platelet activation and aggregation, making it a critical target for antiplatelet therapies.[1] When activated by its endogenous ligand, adenosine (B11128) diphosphate (B83284) (ADP), the P2Y12 receptor initiates a signaling cascade that leads to thrombus formation.[2][3] Antiplatelet agents targeting this receptor are crucial in the management of acute coronary syndromes (ACS) and the prevention of thrombotic events.[1]
This compound (formerly ACT-246475) is a novel, highly selective, and reversible P2Y12 receptor antagonist developed for subcutaneous administration.[4] Its rapid onset of action makes it a promising therapeutic option in emergency situations like acute myocardial infarction (AMI). Unlike irreversible thienopyridine inhibitors such as clopidogrel (B1663587) and prasugrel, this compound's reversible binding offers a more flexible therapeutic window.
The P2Y12 Signaling Pathway
The binding of ADP to the P2Y12 receptor triggers a cascade of intracellular events. The receptor is coupled to the inhibitory G-protein, Gαi. Activation of the P2Y12 receptor leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic adenosine monophosphate (cAMP) levels. This reduction in cAMP leads to the dephosphorylation of vasodilator-stimulated phosphoprotein (VASP), a key event in platelet activation.
Simultaneously, the Gβγ subunits of the G-protein activate phosphoinositide 3-kinase (PI3K), leading to the activation of Akt (also known as protein kinase B). This pathway contributes to the amplification of platelet aggregation and granule secretion. Ultimately, these signaling events result in the conformational activation of the glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) receptor, enabling it to bind fibrinogen and mediate platelet aggregation.
Molecular Interaction of this compound with the P2Y12 Receptor
This compound is a 2-phenylpyrimidine-4-carboxamide (B13652400) analog that acts as a potent, reversible, and selective antagonist of the P2Y12 receptor. Binding studies with radiolabeled this compound have demonstrated that it is a competitive antagonist of ADP binding to the P2Y12 receptor.
Structural studies have revealed that this compound binds to the P2Y12 receptor, stabilizing it in an inactive conformation. This is consistent with findings that this compound acts as an inverse agonist, meaning it can inhibit the basal, constitutive activity of the P2Y12 receptor in the absence of an agonist. This inverse agonism is demonstrated by this compound's ability to increase basal cAMP levels in human platelets. The co-crystal structure of this compound bound to the P2Y12 receptor shows that it occupies a pocket spanning from helix III to VII, sterically overlapping with the proposed binding site for ADP.
Pharmacokinetic and pharmacodynamic modeling has been employed to understand the interaction of this compound with the P2Y12 receptor, especially when transitioning to oral P2Y12 antagonists. These models incorporate a receptor-pool compartment where multiple drugs can bind concurrently, either reversibly or irreversibly.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound's interaction with the P2Y12 receptor.
Table 1: Binding Affinity and Potency of this compound
| Parameter | Value | Species | Assay Conditions | Reference |
| Binding Affinity (Kd) | 3.5 nM | Human | Reversible binding mode | |
| Binding Affinity (Kd) | 1.5 nM | Human | Radioligand binding studies | |
| IC50 (ADP-induced platelet aggregation) | 14 nM | Human | Light Transmission Aggregometry |
Table 2: Pharmacodynamic Effects of this compound from Phase 2 Clinical Trials
| Dose | Primary Endpoint (PRU < 100 at 30 min) | Onset of Action (PRU < 100 at 15 min) | Sustained Effect (PRU < 100 at 60 min) | Reference |
| 8 mg | 91% of patients | 75% of patients | 75% of patients | |
| 16 mg | 95-96% of patients | 91% of patients | 96% of patients |
PRU: P2Y12 Reaction Units, a measure of platelet reactivity.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of P2Y12 receptor antagonists. Below are outlines of key experimental protocols used in the characterization of this compound.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Kd) of a compound for its receptor.
Objective: To quantify the direct interaction between radiolabeled this compound and the P2Y12 receptor.
Materials:
-
Membranes from cells expressing the human P2Y12 receptor.
-
Radiolabeled this compound (e.g., [3H]this compound).
-
Non-radiolabeled this compound or another P2Y12 antagonist for competition studies.
-
Assay buffer (e.g., Tris-HCl with MgCl2).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: Incubate the cell membranes with increasing concentrations of radiolabeled this compound in the assay buffer. For competition assays, incubate with a fixed concentration of radiolabeled this compound and increasing concentrations of non-radiolabeled this compound.
-
Separation: After reaching equilibrium, separate the bound from unbound radioligand by rapid filtration through glass fiber filters.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Analyze the data using non-linear regression to determine the Kd (dissociation constant) and Bmax (maximum number of binding sites) for saturation binding, or the Ki (inhibitory constant) for competition binding.
Platelet Aggregation Assays
These functional assays measure the ability of a compound to inhibit ADP-induced platelet aggregation.
Objective: To measure the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate.
Materials:
-
Platelet-rich plasma (PRP) prepared from fresh whole blood.
-
Platelet-poor plasma (PPP) as a reference.
-
ADP solution as the agonist.
-
This compound or other test compounds.
-
Aggregometer.
Procedure:
-
Preparation: Place PRP in a cuvette with a stir bar in the aggregometer and allow it to equilibrate.
-
Baseline: Establish a baseline light transmittance with PRP. Set 100% transmittance with PPP.
-
Incubation: Add this compound or vehicle control to the PRP and incubate for a specified time.
-
Aggregation: Add ADP to induce platelet aggregation and record the change in light transmittance over time.
-
Data Analysis: The maximum aggregation is determined, and the IC50 value (the concentration of inhibitor that causes 50% inhibition of aggregation) is calculated.
This is a point-of-care, whole-blood assay to measure P2Y12-mediated platelet reactivity.
Objective: To provide a rapid and specific measure of P2Y12 receptor inhibition.
Materials:
-
VerifyNow P2Y12 assay cartridge.
-
Fresh whole blood collected in a 3.2% sodium citrate (B86180) tube.
-
VerifyNow instrument.
Procedure:
-
Sample Collection: Collect a whole blood sample following standard procedures.
-
Assay Cartridge: The cartridge contains fibrinogen-coated beads, ADP as the agonist, and prostaglandin (B15479496) E1 (PGE1) to reduce the contribution of the P2Y1 receptor.
-
Measurement: The instrument measures the change in light transmittance as activated platelets bind to the fibrinogen-coated beads, causing agglutination.
-
Results: The results are reported in P2Y12 Reaction Units (PRU). A lower PRU value indicates a higher level of P2Y12 inhibition. The instrument can also calculate the percentage of inhibition based on a baseline measurement.
Conclusion
This compound represents a significant advancement in antiplatelet therapy, offering rapid, potent, and reversible inhibition of the P2Y12 receptor. Molecular modeling and structural studies have provided a detailed understanding of its interaction with the P2Y12 receptor, revealing a competitive, reversible binding mode and inverse agonist activity. The quantitative data from binding and functional assays underscore its high potency. The experimental protocols outlined in this guide are fundamental to the continued investigation and clinical application of this compound and other P2Y12 inhibitors. This comprehensive understanding of the molecular interactions of this compound is vital for optimizing its therapeutic use and for the future development of novel antiplatelet agents.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a novel P2Y12 inhibitor: a review of the pharmacology and clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
Molecular Modeling of Selatogrel and P2Y12 Interaction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the molecular interactions between Selatogrel, a potent and reversible P2Y12 receptor antagonist, and its target, the P2Y12 receptor. This document outlines the critical role of the P2Y12 receptor in thrombosis, the mechanism of action of this compound, and the molecular modeling approaches used to characterize this interaction.
Introduction: The P2Y12 Receptor and the Advent of this compound
The P2Y12 receptor, a G-protein coupled receptor (GPCR), is a key player in platelet activation and aggregation, making it a critical target for antiplatelet therapies.[1] When activated by its endogenous ligand, adenosine diphosphate (ADP), the P2Y12 receptor initiates a signaling cascade that leads to thrombus formation.[2][3] Antiplatelet agents targeting this receptor are crucial in the management of acute coronary syndromes (ACS) and the prevention of thrombotic events.[1]
This compound (formerly ACT-246475) is a novel, highly selective, and reversible P2Y12 receptor antagonist developed for subcutaneous administration.[4] Its rapid onset of action makes it a promising therapeutic option in emergency situations like acute myocardial infarction (AMI). Unlike irreversible thienopyridine inhibitors such as clopidogrel and prasugrel, this compound's reversible binding offers a more flexible therapeutic window.
The P2Y12 Signaling Pathway
The binding of ADP to the P2Y12 receptor triggers a cascade of intracellular events. The receptor is coupled to the inhibitory G-protein, Gαi. Activation of the P2Y12 receptor leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic adenosine monophosphate (cAMP) levels. This reduction in cAMP leads to the dephosphorylation of vasodilator-stimulated phosphoprotein (VASP), a key event in platelet activation.
Simultaneously, the Gβγ subunits of the G-protein activate phosphoinositide 3-kinase (PI3K), leading to the activation of Akt (also known as protein kinase B). This pathway contributes to the amplification of platelet aggregation and granule secretion. Ultimately, these signaling events result in the conformational activation of the glycoprotein IIb/IIIa (GPIIb/IIIa) receptor, enabling it to bind fibrinogen and mediate platelet aggregation.
Molecular Interaction of this compound with the P2Y12 Receptor
This compound is a 2-phenylpyrimidine-4-carboxamide analog that acts as a potent, reversible, and selective antagonist of the P2Y12 receptor. Binding studies with radiolabeled this compound have demonstrated that it is a competitive antagonist of ADP binding to the P2Y12 receptor.
Structural studies have revealed that this compound binds to the P2Y12 receptor, stabilizing it in an inactive conformation. This is consistent with findings that this compound acts as an inverse agonist, meaning it can inhibit the basal, constitutive activity of the P2Y12 receptor in the absence of an agonist. This inverse agonism is demonstrated by this compound's ability to increase basal cAMP levels in human platelets. The co-crystal structure of this compound bound to the P2Y12 receptor shows that it occupies a pocket spanning from helix III to VII, sterically overlapping with the proposed binding site for ADP.
Pharmacokinetic and pharmacodynamic modeling has been employed to understand the interaction of this compound with the P2Y12 receptor, especially when transitioning to oral P2Y12 antagonists. These models incorporate a receptor-pool compartment where multiple drugs can bind concurrently, either reversibly or irreversibly.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound's interaction with the P2Y12 receptor.
Table 1: Binding Affinity and Potency of this compound
| Parameter | Value | Species | Assay Conditions | Reference |
| Binding Affinity (Kd) | 3.5 nM | Human | Reversible binding mode | |
| Binding Affinity (Kd) | 1.5 nM | Human | Radioligand binding studies | |
| IC50 (ADP-induced platelet aggregation) | 14 nM | Human | Light Transmission Aggregometry |
Table 2: Pharmacodynamic Effects of this compound from Phase 2 Clinical Trials
| Dose | Primary Endpoint (PRU < 100 at 30 min) | Onset of Action (PRU < 100 at 15 min) | Sustained Effect (PRU < 100 at 60 min) | Reference |
| 8 mg | 91% of patients | 75% of patients | 75% of patients | |
| 16 mg | 95-96% of patients | 91% of patients | 96% of patients |
PRU: P2Y12 Reaction Units, a measure of platelet reactivity.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of P2Y12 receptor antagonists. Below are outlines of key experimental protocols used in the characterization of this compound.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Kd) of a compound for its receptor.
Objective: To quantify the direct interaction between radiolabeled this compound and the P2Y12 receptor.
Materials:
-
Membranes from cells expressing the human P2Y12 receptor.
-
Radiolabeled this compound (e.g., [3H]this compound).
-
Non-radiolabeled this compound or another P2Y12 antagonist for competition studies.
-
Assay buffer (e.g., Tris-HCl with MgCl2).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: Incubate the cell membranes with increasing concentrations of radiolabeled this compound in the assay buffer. For competition assays, incubate with a fixed concentration of radiolabeled this compound and increasing concentrations of non-radiolabeled this compound.
-
Separation: After reaching equilibrium, separate the bound from unbound radioligand by rapid filtration through glass fiber filters.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Analyze the data using non-linear regression to determine the Kd (dissociation constant) and Bmax (maximum number of binding sites) for saturation binding, or the Ki (inhibitory constant) for competition binding.
Platelet Aggregation Assays
These functional assays measure the ability of a compound to inhibit ADP-induced platelet aggregation.
Objective: To measure the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate.
Materials:
-
Platelet-rich plasma (PRP) prepared from fresh whole blood.
-
Platelet-poor plasma (PPP) as a reference.
-
ADP solution as the agonist.
-
This compound or other test compounds.
-
Aggregometer.
Procedure:
-
Preparation: Place PRP in a cuvette with a stir bar in the aggregometer and allow it to equilibrate.
-
Baseline: Establish a baseline light transmittance with PRP. Set 100% transmittance with PPP.
-
Incubation: Add this compound or vehicle control to the PRP and incubate for a specified time.
-
Aggregation: Add ADP to induce platelet aggregation and record the change in light transmittance over time.
-
Data Analysis: The maximum aggregation is determined, and the IC50 value (the concentration of inhibitor that causes 50% inhibition of aggregation) is calculated.
This is a point-of-care, whole-blood assay to measure P2Y12-mediated platelet reactivity.
Objective: To provide a rapid and specific measure of P2Y12 receptor inhibition.
Materials:
-
VerifyNow P2Y12 assay cartridge.
-
Fresh whole blood collected in a 3.2% sodium citrate tube.
-
VerifyNow instrument.
Procedure:
-
Sample Collection: Collect a whole blood sample following standard procedures.
-
Assay Cartridge: The cartridge contains fibrinogen-coated beads, ADP as the agonist, and prostaglandin E1 (PGE1) to reduce the contribution of the P2Y1 receptor.
-
Measurement: The instrument measures the change in light transmittance as activated platelets bind to the fibrinogen-coated beads, causing agglutination.
-
Results: The results are reported in P2Y12 Reaction Units (PRU). A lower PRU value indicates a higher level of P2Y12 inhibition. The instrument can also calculate the percentage of inhibition based on a baseline measurement.
Conclusion
This compound represents a significant advancement in antiplatelet therapy, offering rapid, potent, and reversible inhibition of the P2Y12 receptor. Molecular modeling and structural studies have provided a detailed understanding of its interaction with the P2Y12 receptor, revealing a competitive, reversible binding mode and inverse agonist activity. The quantitative data from binding and functional assays underscore its high potency. The experimental protocols outlined in this guide are fundamental to the continued investigation and clinical application of this compound and other P2Y12 inhibitors. This comprehensive understanding of the molecular interactions of this compound is vital for optimizing its therapeutic use and for the future development of novel antiplatelet agents.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a novel P2Y12 inhibitor: a review of the pharmacology and clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
Early-Phase Clinical Trial Results for Selatogrel: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Selatogrel (ACT-246475) is a potent, reversible, and selective P2Y12 receptor antagonist under development for the subcutaneous treatment of acute myocardial infarction (AMI).[1][2] Its rapid onset of action following subcutaneous administration aims to address the critical time gap between the onset of AMI symptoms and first medical intervention.[3] This technical guide summarizes the key findings from early-phase clinical trials, focusing on quantitative data, experimental methodologies, and the underlying signaling pathways.
Core Mechanism of Action
This compound functions by competitively and reversibly binding to the P2Y12 receptor on platelets.[1] This receptor plays a pivotal role in adenosine (B11128) diphosphate (B83284) (ADP)-induced platelet activation and aggregation. By blocking the P2Y12 receptor, this compound effectively inhibits this pathway, which is central to thrombus formation in acute coronary syndromes.[4]
Signaling Pathway
The binding of ADP to the P2Y12 receptor activates the inhibitory G-protein, Gαi. This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. Lower cAMP levels reduce the activity of protein kinase A (PKA), which in turn decreases the phosphorylation of vasodilator-stimulated phosphoprotein (VASP), a key protein in preventing platelet activation. Concurrently, the βγ subunits of the G-protein activate the phosphoinositide 3-kinase (PI3K) pathway, further contributing to platelet activation and aggregation. This compound, by blocking the P2Y12 receptor, prevents these downstream signaling events.
Early-Phase Clinical Trial Data
Two key Phase 2 clinical trials have evaluated the pharmacodynamics of this compound in patients with stable coronary artery disease (CAD) and those with acute myocardial infarction (AMI).
Study in Patients with Stable Coronary Artery Disease (NCT03384966)
This multicenter, double-blind, randomized, placebo-controlled study assessed the pharmacodynamics, pharmacokinetics, tolerability, and safety of a single subcutaneous injection of this compound in 345 patients with stable CAD.
Table 1: Pharmacodynamic Response in Patients with Stable CAD
| Time Point | 8 mg this compound (n=114) PRU (mean ± SD) | 16 mg this compound (n=115) PRU (mean ± SD) | Placebo (n=116) PRU (mean ± SD) |
| Baseline | 156 ± 71 | 156 ± 77 | 155 ± 73 |
| 15 min | 10 ± 25 | 4 ± 10 | 163 ± 73 |
| 30 min | 10 ± 25 | 5 ± 10 | - |
| 2 hours | - | - | - |
| 4 hours | - | - | - |
| 8 hours | <100 | <100 | - |
| 24 hours | 144 ± 74 | 129 ± 66 | 153 ± 74 |
PRU = P2Y12 Reaction Units. A lower PRU value indicates greater platelet inhibition. Data sourced from references.
Table 2: Responder Rates in Patients with Stable CAD
| 8 mg this compound | 16 mg this compound | Placebo | |
| Responders at 30 min | 89% | 90% | 16% |
Responders were defined as patients with a PRU < 100 at 30 minutes post-dose, sustained for at least 3 hours. P<0.0001 for each this compound dose vs. placebo.
Study in Patients with Acute Myocardial Infarction (NCT03487445)
This multicenter, open-label, randomized, exploratory study assessed the onset of platelet aggregation inhibition after a single subcutaneous injection of this compound in 48 patients with AMI.
Table 3: Pharmacodynamic Response in Patients with AMI
| Time Point | 8 mg this compound PRU (mean ± SD) | 16 mg this compound PRU (mean ± SD) |
| 15 min | - | - |
| 30 min | - | - |
| 60 min | - | - |
Specific mean PRU values at each time point for the AMI study are not detailed in the provided search results, but responder rates are available.
Table 4: Responder Rates in Patients with AMI
| 8 mg this compound | 16 mg this compound | |
| Responders at 15 min | 75% | 91% |
| Responders at 30 min | 91% | 95% |
| Responders at 60 min | 75% | 96% |
Responders were defined as patients with a PRU < 100.
Experimental Protocols
The primary pharmacodynamic endpoint in these trials was the inhibition of platelet aggregation, assessed using the VerifyNow P2Y12 assay and Light Transmittance Aggregometry (LTA).
VerifyNow P2Y12 Assay
The VerifyNow system is a point-of-care, turbidimetric-based optical detection assay that measures platelet-induced aggregation.
Methodology:
-
Sample Collection: Whole blood is collected in a tube containing 3.2% sodium citrate (B86180) anticoagulant.
-
Assay Principle: The assay cartridge contains fibrinogen-coated microparticles and ADP as a platelet agonist. Prostaglandin E1 is also included to inhibit the P2Y1 receptor, making the assay specific to the P2Y12 pathway.
-
Procedure: The blood sample is added to the cartridge, which is then inserted into the VerifyNow instrument. The instrument automates the mixing of the sample with the reagents and measures the change in light transmittance as platelets aggregate and bind to the fibrinogen-coated beads.
-
Data Output: The extent of platelet aggregation is reported in P2Y12 Reaction Units (PRU).
Light Transmittance Aggregometry (LTA)
LTA is considered a gold-standard laboratory method for assessing platelet function.
Methodology:
-
Sample Preparation: Platelet-rich plasma (PRP) is prepared by centrifuging citrated whole blood at a low speed. Platelet-poor plasma (PPP) is prepared by a subsequent high-speed centrifugation.
-
Assay Principle: LTA measures the increase in light transmission through a PRP sample as platelets aggregate in response to an agonist. PPP is used to set 100% light transmission (no aggregation), and PRP represents 0% transmission.
-
Procedure: PRP is placed in a cuvette with a stir bar at 37°C in an aggregometer. A platelet agonist, such as ADP (typically at a concentration of 10-20 µM for P2Y12 inhibitor testing), is added to induce aggregation. The change in light transmission is recorded over time.
-
Data Output: Results are typically expressed as the maximum percentage of aggregation.
Conclusion
Early-phase clinical trials of subcutaneous this compound have demonstrated a rapid, potent, and consistent inhibition of platelet aggregation in patients with both stable coronary artery disease and acute myocardial infarction. The pharmacodynamic effects are observed as early as 15 minutes post-administration and are sustained for several hours. These findings support the potential of this compound as an early, self-administered treatment for individuals experiencing symptoms of an acute myocardial infarction. Further investigation in Phase 3 trials is ongoing to establish the clinical efficacy and safety of this novel therapeutic agent.
References
- 1. Pharmacodynamics, pharmacokinetics, and safety of single-dose subcutaneous administration of this compound, a novel P2Y12 receptor antagonist, in patients with chronic coronary syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. ml-eu.globenewswire.com [ml-eu.globenewswire.com]
- 4. The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges - PMC [pmc.ncbi.nlm.nih.gov]
Early-Phase Clinical Trial Results for Selatogrel: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Selatogrel (ACT-246475) is a potent, reversible, and selective P2Y12 receptor antagonist under development for the subcutaneous treatment of acute myocardial infarction (AMI).[1][2] Its rapid onset of action following subcutaneous administration aims to address the critical time gap between the onset of AMI symptoms and first medical intervention.[3] This technical guide summarizes the key findings from early-phase clinical trials, focusing on quantitative data, experimental methodologies, and the underlying signaling pathways.
Core Mechanism of Action
This compound functions by competitively and reversibly binding to the P2Y12 receptor on platelets.[1] This receptor plays a pivotal role in adenosine diphosphate (ADP)-induced platelet activation and aggregation. By blocking the P2Y12 receptor, this compound effectively inhibits this pathway, which is central to thrombus formation in acute coronary syndromes.[4]
Signaling Pathway
The binding of ADP to the P2Y12 receptor activates the inhibitory G-protein, Gαi. This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. Lower cAMP levels reduce the activity of protein kinase A (PKA), which in turn decreases the phosphorylation of vasodilator-stimulated phosphoprotein (VASP), a key protein in preventing platelet activation. Concurrently, the βγ subunits of the G-protein activate the phosphoinositide 3-kinase (PI3K) pathway, further contributing to platelet activation and aggregation. This compound, by blocking the P2Y12 receptor, prevents these downstream signaling events.
Early-Phase Clinical Trial Data
Two key Phase 2 clinical trials have evaluated the pharmacodynamics of this compound in patients with stable coronary artery disease (CAD) and those with acute myocardial infarction (AMI).
Study in Patients with Stable Coronary Artery Disease (NCT03384966)
This multicenter, double-blind, randomized, placebo-controlled study assessed the pharmacodynamics, pharmacokinetics, tolerability, and safety of a single subcutaneous injection of this compound in 345 patients with stable CAD.
Table 1: Pharmacodynamic Response in Patients with Stable CAD
| Time Point | 8 mg this compound (n=114) PRU (mean ± SD) | 16 mg this compound (n=115) PRU (mean ± SD) | Placebo (n=116) PRU (mean ± SD) |
| Baseline | 156 ± 71 | 156 ± 77 | 155 ± 73 |
| 15 min | 10 ± 25 | 4 ± 10 | 163 ± 73 |
| 30 min | 10 ± 25 | 5 ± 10 | - |
| 2 hours | - | - | - |
| 4 hours | - | - | - |
| 8 hours | <100 | <100 | - |
| 24 hours | 144 ± 74 | 129 ± 66 | 153 ± 74 |
PRU = P2Y12 Reaction Units. A lower PRU value indicates greater platelet inhibition. Data sourced from references.
Table 2: Responder Rates in Patients with Stable CAD
| 8 mg this compound | 16 mg this compound | Placebo | |
| Responders at 30 min | 89% | 90% | 16% |
Responders were defined as patients with a PRU < 100 at 30 minutes post-dose, sustained for at least 3 hours. P<0.0001 for each this compound dose vs. placebo.
Study in Patients with Acute Myocardial Infarction (NCT03487445)
This multicenter, open-label, randomized, exploratory study assessed the onset of platelet aggregation inhibition after a single subcutaneous injection of this compound in 48 patients with AMI.
Table 3: Pharmacodynamic Response in Patients with AMI
| Time Point | 8 mg this compound PRU (mean ± SD) | 16 mg this compound PRU (mean ± SD) |
| 15 min | - | - |
| 30 min | - | - |
| 60 min | - | - |
Specific mean PRU values at each time point for the AMI study are not detailed in the provided search results, but responder rates are available.
Table 4: Responder Rates in Patients with AMI
| 8 mg this compound | 16 mg this compound | |
| Responders at 15 min | 75% | 91% |
| Responders at 30 min | 91% | 95% |
| Responders at 60 min | 75% | 96% |
Responders were defined as patients with a PRU < 100.
Experimental Protocols
The primary pharmacodynamic endpoint in these trials was the inhibition of platelet aggregation, assessed using the VerifyNow P2Y12 assay and Light Transmittance Aggregometry (LTA).
VerifyNow P2Y12 Assay
The VerifyNow system is a point-of-care, turbidimetric-based optical detection assay that measures platelet-induced aggregation.
Methodology:
-
Sample Collection: Whole blood is collected in a tube containing 3.2% sodium citrate anticoagulant.
-
Assay Principle: The assay cartridge contains fibrinogen-coated microparticles and ADP as a platelet agonist. Prostaglandin E1 is also included to inhibit the P2Y1 receptor, making the assay specific to the P2Y12 pathway.
-
Procedure: The blood sample is added to the cartridge, which is then inserted into the VerifyNow instrument. The instrument automates the mixing of the sample with the reagents and measures the change in light transmittance as platelets aggregate and bind to the fibrinogen-coated beads.
-
Data Output: The extent of platelet aggregation is reported in P2Y12 Reaction Units (PRU).
Light Transmittance Aggregometry (LTA)
LTA is considered a gold-standard laboratory method for assessing platelet function.
Methodology:
-
Sample Preparation: Platelet-rich plasma (PRP) is prepared by centrifuging citrated whole blood at a low speed. Platelet-poor plasma (PPP) is prepared by a subsequent high-speed centrifugation.
-
Assay Principle: LTA measures the increase in light transmission through a PRP sample as platelets aggregate in response to an agonist. PPP is used to set 100% light transmission (no aggregation), and PRP represents 0% transmission.
-
Procedure: PRP is placed in a cuvette with a stir bar at 37°C in an aggregometer. A platelet agonist, such as ADP (typically at a concentration of 10-20 µM for P2Y12 inhibitor testing), is added to induce aggregation. The change in light transmission is recorded over time.
-
Data Output: Results are typically expressed as the maximum percentage of aggregation.
Conclusion
Early-phase clinical trials of subcutaneous this compound have demonstrated a rapid, potent, and consistent inhibition of platelet aggregation in patients with both stable coronary artery disease and acute myocardial infarction. The pharmacodynamic effects are observed as early as 15 minutes post-administration and are sustained for several hours. These findings support the potential of this compound as an early, self-administered treatment for individuals experiencing symptoms of an acute myocardial infarction. Further investigation in Phase 3 trials is ongoing to establish the clinical efficacy and safety of this novel therapeutic agent.
References
- 1. Pharmacodynamics, pharmacokinetics, and safety of single-dose subcutaneous administration of this compound, a novel P2Y12 receptor antagonist, in patients with chronic coronary syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. ml-eu.globenewswire.com [ml-eu.globenewswire.com]
- 4. The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Selatogrel Subcutaneous Injection in a Research Setting
For Researchers, Scientists, and Drug Development Professionals
Introduction
Selatogrel (also known as ACT-246475) is a potent, selective, and reversible P2Y12 receptor antagonist under investigation for the rapid inhibition of platelet aggregation.[1][2][3] Its development for subcutaneous (s.c.) administration is aimed at providing a rapid onset of action, particularly in acute thrombotic events such as acute myocardial infarction (AMI).[4][5] These application notes provide a summary of key data and a generalized protocol for the subcutaneous administration of this compound in a research setting, based on published clinical trial methodologies.
Mechanism of Action
This compound functions by competitively and reversibly binding to the P2Y12 receptor on the surface of platelets. This action blocks the binding of adenosine (B11128) diphosphate (B83284) (ADP), a key mediator in platelet activation and aggregation. By inhibiting the P2Y12 signaling pathway, this compound effectively prevents thrombus formation.
Signaling Pathway of this compound
Caption: this compound competitively blocks the P2Y12 receptor, inhibiting ADP-mediated platelet activation.
Quantitative Data Summary
The following tables summarize key pharmacokinetic (PK) and pharmacodynamic (PD) data from a Phase 2, double-blind, randomized study in patients with stable coronary artery disease (sCAD) or chronic coronary syndromes (CCS) on background oral antiplatelet therapy.
Table 1: Pharmacokinetic Parameters of a Single Subcutaneous Dose of this compound
| Parameter | This compound 8 mg (Mean ± SD) | This compound 16 mg (Mean ± SD) |
| Cmax (ng/mL) | 316 ± 117 | 513 ± 171 |
| tmax (min) | 40 ± 14 | 44 ± 18 |
| Plasma Concentration at 24h (ng/mL) | 0.4 ± 0.6 | 2.1 ± 0.9 |
Cmax: Maximum plasma concentration; tmax: Time to reach maximum plasma concentration.
Table 2: Pharmacodynamic Response (Platelet Aggregation) Measured by VerifyNow Assay
| Time Point | P2Y12 Reaction Units (PRU) (Mean ± SD) | ||
| This compound 8 mg | This compound 16 mg | Placebo | |
| Baseline | 156 ± 71 | 156 ± 77 | 155 ± 73 |
| 15 min post-dose | 10 ± 25 | 4 ± 10 | 163 ± 73 |
| 24 h post-dose | 144 ± 74 | 129 ± 66 | 153 ± 74 |
PRU: P2Y12 Reaction Units. Lower PRU values indicate greater platelet inhibition.
Table 3: Responder Rates at 30 Minutes Post-Dose
| Treatment Group | Percentage of Responders (PRU < 100) |
| This compound 8 mg | 89% |
| This compound 16 mg | 90% |
| Placebo | 16% |
A responder is defined as a patient with PRU < 100 at 30 minutes post-dose, lasting for at least 3 hours.
Experimental Protocols
The following is a generalized protocol for the subcutaneous administration of this compound for research purposes, based on methodologies from clinical trials. This protocol should be adapted to specific study requirements and conducted under appropriate ethical and regulatory guidelines.
Subject Recruitment and Screening
-
Inclusion/Exclusion Criteria: Define and apply specific inclusion and exclusion criteria based on the research question. Examples from clinical trials include:
-
Inclusion: Confirmed diagnosis of the condition being studied (e.g., stable coronary artery disease, recent AMI), age ≥ 18 years.
-
Exclusion: Increased risk of serious bleeding, history of intracranial bleed, known hypersensitivity to this compound or other P2Y12 inhibitors, recent participation in other investigational drug trials.
-
-
Informed Consent: Obtain written informed consent from all participants prior to any study-related procedures.
-
Baseline Assessments: Conduct baseline assessments including medical history, physical examination, vital signs, electrocardiogram (ECG), and baseline blood sampling for platelet function assays.
Experimental Workflow for this compound Administration and Monitoring
Caption: General workflow for a this compound clinical research study.
Materials and Equipment
-
This compound for injection (e.g., 8 mg or 16 mg doses). May be provided as a lyophilizate requiring reconstitution.
-
Placebo for injection (matching in appearance).
-
Sterile water or appropriate diluent for reconstitution.
-
Syringes and needles for subcutaneous injection.
-
Alternatively, pre-filled syringes or autoinjectors may be used.
-
Alcohol swabs.
-
Sharps disposal container.
-
Blood collection tubes (e.g., containing sodium citrate (B86180) for platelet function testing).
-
Equipment for platelet function analysis (e.g., VerifyNow system, Light Transmittance Aggregometer).
-
Centrifuge for plasma separation.
-
Equipment for pharmacokinetic analysis (e.g., LC-MS/MS).
Dosing and Administration Protocol
-
Dose Preparation (if applicable): If using a lyophilized powder, reconstitute this compound or placebo with the specified volume of diluent according to the manufacturer's or study-specific instructions. Ensure complete dissolution.
-
Subject Preparation: Position the subject comfortably. Select an injection site, typically the abdomen or thigh. Clean the injection site with an alcohol swab and allow it to air dry.
-
Administration:
-
Pinch a fold of skin at the prepared site.
-
Insert the needle at a 45- to 90-degree angle.
-
Inject the full dose of this compound (e.g., 8 mg or 16 mg) or placebo subcutaneously.
-
Withdraw the needle and apply gentle pressure to the site with a sterile gauze pad if necessary. Do not rub the site.
-
-
Post-Administration: Dispose of the syringe and needle in a sharps container. Record the time, dose, and site of administration.
Sample Collection and Processing
-
Pharmacodynamic (PD) Sampling:
-
Collect whole blood samples at specified time points (e.g., pre-dose, 15 min, 30 min, 1h, 2h, 4h, 8h, and 24h post-dose).
-
Use appropriate collection tubes for the platelet function assay being performed (e.g., 3.2% sodium citrate).
-
Perform platelet function testing (e.g., VerifyNow P2Y12 assay) promptly according to the instrument manufacturer's instructions.
-
-
Pharmacokinetic (PK) Sampling:
-
Collect whole blood samples into tubes containing an appropriate anticoagulant (e.g., K2-EDTA) at the same time points as PD sampling.
-
Centrifuge the samples to separate plasma.
-
Store plasma samples frozen (e.g., at -70°C or below) until analysis for this compound plasma concentrations.
-
Safety Monitoring
-
Monitor subjects for adverse events (AEs), with particular attention to bleeding events and dyspnea (shortness of breath), a known transient side effect.
-
Perform regular monitoring of vital signs and ECGs as per the study protocol.
-
All AEs should be documented and graded for severity.
Data Analysis
-
Pharmacodynamic Analysis: The primary PD endpoint is often the level of platelet inhibition, measured in P2Y12 Reaction Units (PRU). Analyze changes in PRU from baseline at each post-dose time point.
-
Pharmacokinetic Analysis: Determine key PK parameters such as Cmax, tmax, and AUC (Area Under the Curve) from the plasma concentration-time data.
-
Safety Analysis: Summarize the incidence and severity of all adverse events, comparing rates between treatment and placebo groups.
Conclusion
This compound, administered subcutaneously, demonstrates a rapid and potent inhibition of platelet P2Y12 receptor function, with a reversible effect observed within 24 hours. The protocols outlined above provide a foundational framework for conducting research with this compound. Adherence to rigorous, well-defined methodologies is crucial for obtaining reliable and reproducible data in the investigation of this promising antiplatelet agent.
References
Application Notes and Protocols for Selatogrel Subcutaneous Injection in a Research Setting
For Researchers, Scientists, and Drug Development Professionals
Introduction
Selatogrel (also known as ACT-246475) is a potent, selective, and reversible P2Y12 receptor antagonist under investigation for the rapid inhibition of platelet aggregation.[1][2][3] Its development for subcutaneous (s.c.) administration is aimed at providing a rapid onset of action, particularly in acute thrombotic events such as acute myocardial infarction (AMI).[4][5] These application notes provide a summary of key data and a generalized protocol for the subcutaneous administration of this compound in a research setting, based on published clinical trial methodologies.
Mechanism of Action
This compound functions by competitively and reversibly binding to the P2Y12 receptor on the surface of platelets. This action blocks the binding of adenosine diphosphate (ADP), a key mediator in platelet activation and aggregation. By inhibiting the P2Y12 signaling pathway, this compound effectively prevents thrombus formation.
Signaling Pathway of this compound
Caption: this compound competitively blocks the P2Y12 receptor, inhibiting ADP-mediated platelet activation.
Quantitative Data Summary
The following tables summarize key pharmacokinetic (PK) and pharmacodynamic (PD) data from a Phase 2, double-blind, randomized study in patients with stable coronary artery disease (sCAD) or chronic coronary syndromes (CCS) on background oral antiplatelet therapy.
Table 1: Pharmacokinetic Parameters of a Single Subcutaneous Dose of this compound
| Parameter | This compound 8 mg (Mean ± SD) | This compound 16 mg (Mean ± SD) |
| Cmax (ng/mL) | 316 ± 117 | 513 ± 171 |
| tmax (min) | 40 ± 14 | 44 ± 18 |
| Plasma Concentration at 24h (ng/mL) | 0.4 ± 0.6 | 2.1 ± 0.9 |
Cmax: Maximum plasma concentration; tmax: Time to reach maximum plasma concentration.
Table 2: Pharmacodynamic Response (Platelet Aggregation) Measured by VerifyNow Assay
| Time Point | P2Y12 Reaction Units (PRU) (Mean ± SD) | ||
| This compound 8 mg | This compound 16 mg | Placebo | |
| Baseline | 156 ± 71 | 156 ± 77 | 155 ± 73 |
| 15 min post-dose | 10 ± 25 | 4 ± 10 | 163 ± 73 |
| 24 h post-dose | 144 ± 74 | 129 ± 66 | 153 ± 74 |
PRU: P2Y12 Reaction Units. Lower PRU values indicate greater platelet inhibition.
Table 3: Responder Rates at 30 Minutes Post-Dose
| Treatment Group | Percentage of Responders (PRU < 100) |
| This compound 8 mg | 89% |
| This compound 16 mg | 90% |
| Placebo | 16% |
A responder is defined as a patient with PRU < 100 at 30 minutes post-dose, lasting for at least 3 hours.
Experimental Protocols
The following is a generalized protocol for the subcutaneous administration of this compound for research purposes, based on methodologies from clinical trials. This protocol should be adapted to specific study requirements and conducted under appropriate ethical and regulatory guidelines.
Subject Recruitment and Screening
-
Inclusion/Exclusion Criteria: Define and apply specific inclusion and exclusion criteria based on the research question. Examples from clinical trials include:
-
Inclusion: Confirmed diagnosis of the condition being studied (e.g., stable coronary artery disease, recent AMI), age ≥ 18 years.
-
Exclusion: Increased risk of serious bleeding, history of intracranial bleed, known hypersensitivity to this compound or other P2Y12 inhibitors, recent participation in other investigational drug trials.
-
-
Informed Consent: Obtain written informed consent from all participants prior to any study-related procedures.
-
Baseline Assessments: Conduct baseline assessments including medical history, physical examination, vital signs, electrocardiogram (ECG), and baseline blood sampling for platelet function assays.
Experimental Workflow for this compound Administration and Monitoring
Caption: General workflow for a this compound clinical research study.
Materials and Equipment
-
This compound for injection (e.g., 8 mg or 16 mg doses). May be provided as a lyophilizate requiring reconstitution.
-
Placebo for injection (matching in appearance).
-
Sterile water or appropriate diluent for reconstitution.
-
Syringes and needles for subcutaneous injection.
-
Alternatively, pre-filled syringes or autoinjectors may be used.
-
Alcohol swabs.
-
Sharps disposal container.
-
Blood collection tubes (e.g., containing sodium citrate for platelet function testing).
-
Equipment for platelet function analysis (e.g., VerifyNow system, Light Transmittance Aggregometer).
-
Centrifuge for plasma separation.
-
Equipment for pharmacokinetic analysis (e.g., LC-MS/MS).
Dosing and Administration Protocol
-
Dose Preparation (if applicable): If using a lyophilized powder, reconstitute this compound or placebo with the specified volume of diluent according to the manufacturer's or study-specific instructions. Ensure complete dissolution.
-
Subject Preparation: Position the subject comfortably. Select an injection site, typically the abdomen or thigh. Clean the injection site with an alcohol swab and allow it to air dry.
-
Administration:
-
Pinch a fold of skin at the prepared site.
-
Insert the needle at a 45- to 90-degree angle.
-
Inject the full dose of this compound (e.g., 8 mg or 16 mg) or placebo subcutaneously.
-
Withdraw the needle and apply gentle pressure to the site with a sterile gauze pad if necessary. Do not rub the site.
-
-
Post-Administration: Dispose of the syringe and needle in a sharps container. Record the time, dose, and site of administration.
Sample Collection and Processing
-
Pharmacodynamic (PD) Sampling:
-
Collect whole blood samples at specified time points (e.g., pre-dose, 15 min, 30 min, 1h, 2h, 4h, 8h, and 24h post-dose).
-
Use appropriate collection tubes for the platelet function assay being performed (e.g., 3.2% sodium citrate).
-
Perform platelet function testing (e.g., VerifyNow P2Y12 assay) promptly according to the instrument manufacturer's instructions.
-
-
Pharmacokinetic (PK) Sampling:
-
Collect whole blood samples into tubes containing an appropriate anticoagulant (e.g., K2-EDTA) at the same time points as PD sampling.
-
Centrifuge the samples to separate plasma.
-
Store plasma samples frozen (e.g., at -70°C or below) until analysis for this compound plasma concentrations.
-
Safety Monitoring
-
Monitor subjects for adverse events (AEs), with particular attention to bleeding events and dyspnea (shortness of breath), a known transient side effect.
-
Perform regular monitoring of vital signs and ECGs as per the study protocol.
-
All AEs should be documented and graded for severity.
Data Analysis
-
Pharmacodynamic Analysis: The primary PD endpoint is often the level of platelet inhibition, measured in P2Y12 Reaction Units (PRU). Analyze changes in PRU from baseline at each post-dose time point.
-
Pharmacokinetic Analysis: Determine key PK parameters such as Cmax, tmax, and AUC (Area Under the Curve) from the plasma concentration-time data.
-
Safety Analysis: Summarize the incidence and severity of all adverse events, comparing rates between treatment and placebo groups.
Conclusion
This compound, administered subcutaneously, demonstrates a rapid and potent inhibition of platelet P2Y12 receptor function, with a reversible effect observed within 24 hours. The protocols outlined above provide a foundational framework for conducting research with this compound. Adherence to rigorous, well-defined methodologies is crucial for obtaining reliable and reproducible data in the investigation of this promising antiplatelet agent.
References
Measuring the Platelet Inhibitory Effects of Selatogrel Using the VerifyNow P2Y12 Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Selatogrel (formerly ACT-246475) is a potent, selective, and reversible P2Y12 receptor antagonist under development for the emergency treatment of acute myocardial infarction (AMI).[1][2][3] Its subcutaneous administration allows for a rapid onset of action, a critical feature in the management of thrombotic events.[1][4] The VerifyNow P2Y12 assay is a point-of-care, whole-blood, turbidimetric-based optical detection assay designed to measure platelet P2Y12 receptor blockade. This document provides detailed application notes and protocols for utilizing the VerifyNow P2Y12 assay to quantify the pharmacodynamic effects of this compound.
Principle of the VerifyNow P2Y12 Assay
The VerifyNow P2Y12 assay measures platelet aggregation in response to adenosine (B11128) diphosphate (B83284) (ADP). The assay cartridge contains fibrinogen-coated microparticles, ADP, and prostaglandin (B15479496) E1 (PGE1). ADP activates platelets primarily through the P2Y1 and P2Y12 receptors. PGE1 is included to reduce the signaling contribution from the P2Y1 receptor, making the assay more specific for the P2Y12 pathway. When activated, platelets bind to the fibrinogen-coated microparticles, causing aggregation. The instrument measures the increase in light transmittance as the microparticles aggregate, and the results are reported in P2Y12 Reaction Units (PRU). Lower PRU values indicate a higher level of P2Y12 receptor blockade.
P2Y12 Receptor Signaling Pathway and Inhibition by this compound
The P2Y12 receptor is a G-protein coupled receptor on the surface of platelets that plays a crucial role in ADP-induced platelet aggregation and thrombus formation. This compound, as a P2Y12 receptor antagonist, reversibly binds to this receptor, preventing ADP from initiating the downstream signaling cascade that leads to platelet activation and aggregation.
Experimental Protocol: Measuring this compound's Effect with VerifyNow P2Y12
This protocol outlines the steps for assessing the pharmacodynamic effect of this compound using the VerifyNow P2Y12 assay.
Materials:
-
VerifyNow Instrument
-
VerifyNow P2Y12 Assay Cartridges
-
Greiner bio-one 3.2% sodium citrate (B86180) blood collection tubes
-
Venipuncture supplies
-
Calibrated pipette (if not using direct vacuum collection)
Procedure:
-
Sample Collection:
-
Collect whole blood samples via venipuncture directly into a 3.2% sodium citrate tube.
-
Ensure the tube is filled to the indicated level to maintain the correct blood-to-anticoagulant ratio.
-
Gently invert the tube 3-5 times to ensure proper mixing with the anticoagulant. Do not shake.
-
If using an indwelling catheter, discard the first 5 mL of blood to prevent dilution or contamination.
-
-
Sample Handling:
-
Samples should be maintained at room temperature.
-
Testing should be performed within 4 hours of blood collection.
-
Do not centrifuge or otherwise process the whole blood sample.
-
-
Assay Procedure:
-
Power on the VerifyNow instrument and allow it to complete its self-check.
-
Enter patient/sample information as prompted by the instrument.
-
Select the P2Y12 assay on the instrument.
-
Insert the VerifyNow P2Y12 cartridge into the instrument.
-
Once the instrument indicates it is ready, insert the citrated whole blood tube into the sample holder.
-
The instrument will automatically pipette the required amount of blood into the cartridge and initiate the assay.
-
The assay is typically completed within 5 minutes.
-
-
Data Analysis:
-
The instrument will display the result in P2Y12 Reaction Units (PRU).
-
The percentage of P2Y12 inhibition can be calculated using the following formula if a baseline (pre-drug) PRU value is available:
-
% Inhibition = [(Baseline PRU - Post-Dose PRU) / Baseline PRU] x 100
-
-
Exclusion Criteria:
-
Do not test patients who have received glycoprotein (B1211001) IIb/IIIa inhibitors such as abciximab, eptifibatide, or tirofiban (B1683177) within the specified washout period (abciximab: 2 weeks; eptifibatide/tirofiban: 2 days).
-
The assay is not recommended for patients with a hematocrit below 33% or a platelet count below 100 x 10^9/L.
Experimental Workflow Diagram
Data Presentation: Pharmacodynamic Effects of this compound
The following tables summarize the quantitative data from clinical studies investigating the effect of subcutaneously administered this compound on platelet function as measured by the VerifyNow P2Y12 assay.
Table 1: P2Y12 Reaction Units (PRU) Following a Single Subcutaneous Dose of this compound in Patients with Acute Myocardial Infarction
| Time Point | This compound 8 mg (Median PRU, Range) | This compound 16 mg (Median PRU, Range) |
| 15 minutes | 51 (4 - 208) | 9 (2 - 175) |
Table 2: Responder Rates Following a Single Subcutaneous Dose of this compound in Patients with Acute Myocardial Infarction (Responder defined as PRU < 100)
| Time Point | This compound 8 mg (% Responders) | This compound 16 mg (% Responders) |
| 15 minutes | 75% | 91% |
| 30 minutes | 88 - 91% | 91 - 96% |
| 60 minutes | 75% | 96% |
Table 3: Pharmacodynamic Response to this compound in Patients with Chronic Coronary Syndromes
| Treatment Group | % Responders at 30 minutes (PRU < 100, lasting ≥3 hours) |
| Placebo | 16% |
| This compound 8 mg | 89% |
| This compound 16 mg | 90% |
Conclusion
The VerifyNow P2Y12 assay is a valuable and efficient tool for assessing the pharmacodynamic effects of the novel P2Y12 inhibitor, this compound. Its rapid, point-of-care nature aligns well with the intended emergency use of this compound. The data consistently demonstrates that subcutaneous administration of this compound leads to a rapid and profound inhibition of platelet P2Y12 receptor activity, as measured by a significant reduction in PRU values. These application notes and protocols provide a framework for researchers and clinicians to accurately measure and interpret the impact of this compound on platelet function.
References
Measuring the Platelet Inhibitory Effects of Selatogrel Using the VerifyNow P2Y12 Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Selatogrel (formerly ACT-246475) is a potent, selective, and reversible P2Y12 receptor antagonist under development for the emergency treatment of acute myocardial infarction (AMI).[1][2][3] Its subcutaneous administration allows for a rapid onset of action, a critical feature in the management of thrombotic events.[1][4] The VerifyNow P2Y12 assay is a point-of-care, whole-blood, turbidimetric-based optical detection assay designed to measure platelet P2Y12 receptor blockade. This document provides detailed application notes and protocols for utilizing the VerifyNow P2Y12 assay to quantify the pharmacodynamic effects of this compound.
Principle of the VerifyNow P2Y12 Assay
The VerifyNow P2Y12 assay measures platelet aggregation in response to adenosine diphosphate (ADP). The assay cartridge contains fibrinogen-coated microparticles, ADP, and prostaglandin E1 (PGE1). ADP activates platelets primarily through the P2Y1 and P2Y12 receptors. PGE1 is included to reduce the signaling contribution from the P2Y1 receptor, making the assay more specific for the P2Y12 pathway. When activated, platelets bind to the fibrinogen-coated microparticles, causing aggregation. The instrument measures the increase in light transmittance as the microparticles aggregate, and the results are reported in P2Y12 Reaction Units (PRU). Lower PRU values indicate a higher level of P2Y12 receptor blockade.
P2Y12 Receptor Signaling Pathway and Inhibition by this compound
The P2Y12 receptor is a G-protein coupled receptor on the surface of platelets that plays a crucial role in ADP-induced platelet aggregation and thrombus formation. This compound, as a P2Y12 receptor antagonist, reversibly binds to this receptor, preventing ADP from initiating the downstream signaling cascade that leads to platelet activation and aggregation.
Experimental Protocol: Measuring this compound's Effect with VerifyNow P2Y12
This protocol outlines the steps for assessing the pharmacodynamic effect of this compound using the VerifyNow P2Y12 assay.
Materials:
-
VerifyNow Instrument
-
VerifyNow P2Y12 Assay Cartridges
-
Greiner bio-one 3.2% sodium citrate blood collection tubes
-
Venipuncture supplies
-
Calibrated pipette (if not using direct vacuum collection)
Procedure:
-
Sample Collection:
-
Collect whole blood samples via venipuncture directly into a 3.2% sodium citrate tube.
-
Ensure the tube is filled to the indicated level to maintain the correct blood-to-anticoagulant ratio.
-
Gently invert the tube 3-5 times to ensure proper mixing with the anticoagulant. Do not shake.
-
If using an indwelling catheter, discard the first 5 mL of blood to prevent dilution or contamination.
-
-
Sample Handling:
-
Samples should be maintained at room temperature.
-
Testing should be performed within 4 hours of blood collection.
-
Do not centrifuge or otherwise process the whole blood sample.
-
-
Assay Procedure:
-
Power on the VerifyNow instrument and allow it to complete its self-check.
-
Enter patient/sample information as prompted by the instrument.
-
Select the P2Y12 assay on the instrument.
-
Insert the VerifyNow P2Y12 cartridge into the instrument.
-
Once the instrument indicates it is ready, insert the citrated whole blood tube into the sample holder.
-
The instrument will automatically pipette the required amount of blood into the cartridge and initiate the assay.
-
The assay is typically completed within 5 minutes.
-
-
Data Analysis:
-
The instrument will display the result in P2Y12 Reaction Units (PRU).
-
The percentage of P2Y12 inhibition can be calculated using the following formula if a baseline (pre-drug) PRU value is available:
-
% Inhibition = [(Baseline PRU - Post-Dose PRU) / Baseline PRU] x 100
-
-
Exclusion Criteria:
-
Do not test patients who have received glycoprotein IIb/IIIa inhibitors such as abciximab, eptifibatide, or tirofiban within the specified washout period (abciximab: 2 weeks; eptifibatide/tirofiban: 2 days).
-
The assay is not recommended for patients with a hematocrit below 33% or a platelet count below 100 x 10^9/L.
Experimental Workflow Diagram
Data Presentation: Pharmacodynamic Effects of this compound
The following tables summarize the quantitative data from clinical studies investigating the effect of subcutaneously administered this compound on platelet function as measured by the VerifyNow P2Y12 assay.
Table 1: P2Y12 Reaction Units (PRU) Following a Single Subcutaneous Dose of this compound in Patients with Acute Myocardial Infarction
| Time Point | This compound 8 mg (Median PRU, Range) | This compound 16 mg (Median PRU, Range) |
| 15 minutes | 51 (4 - 208) | 9 (2 - 175) |
Table 2: Responder Rates Following a Single Subcutaneous Dose of this compound in Patients with Acute Myocardial Infarction (Responder defined as PRU < 100)
| Time Point | This compound 8 mg (% Responders) | This compound 16 mg (% Responders) |
| 15 minutes | 75% | 91% |
| 30 minutes | 88 - 91% | 91 - 96% |
| 60 minutes | 75% | 96% |
Table 3: Pharmacodynamic Response to this compound in Patients with Chronic Coronary Syndromes
| Treatment Group | % Responders at 30 minutes (PRU < 100, lasting ≥3 hours) |
| Placebo | 16% |
| This compound 8 mg | 89% |
| This compound 16 mg | 90% |
Conclusion
The VerifyNow P2Y12 assay is a valuable and efficient tool for assessing the pharmacodynamic effects of the novel P2Y12 inhibitor, this compound. Its rapid, point-of-care nature aligns well with the intended emergency use of this compound. The data consistently demonstrates that subcutaneous administration of this compound leads to a rapid and profound inhibition of platelet P2Y12 receptor activity, as measured by a significant reduction in PRU values. These application notes and protocols provide a framework for researchers and clinicians to accurately measure and interpret the impact of this compound on platelet function.
References
Application Notes and Protocols for Selatogrel Studies Using Light Transmittance Aggregometry (LTA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Selatogrel (ACT-246475) is a potent, fast-acting, and reversible P2Y12 receptor antagonist under development for the treatment of acute myocardial infarction (AMI).[1][2][3] By blocking the P2Y12 receptor, this compound inhibits adenosine (B11128) diphosphate (B83284) (ADP)-induced platelet aggregation, a critical step in the formation of blood clots that can lead to heart attacks.[3][4] Light Transmittance Aggregometry (LTA) is the gold-standard method for in vitro assessment of platelet function and is an essential tool for evaluating the pharmacodynamic effects of antiplatelet agents like this compound.
These application notes provide a detailed overview and protocols for utilizing LTA in the study of this compound, enabling researchers to accurately assess its inhibitory effects on platelet aggregation.
Data Presentation: Efficacy of this compound in Inhibiting Platelet Aggregation
The following table summarizes the quantitative data on the maximum platelet aggregation in response to 20 µmol/L of adenosine diphosphate (ADP) as determined by Light Transmittance Aggregometry (LTA) at various time points following a single subcutaneous injection of this compound (8 mg and 16 mg) or placebo in patients with chronic coronary syndromes.
| Time Point | Placebo (Mean MPA % ± 95% CI) | This compound 8 mg (Mean MPA % ± 95% CI) | This compound 16 mg (Mean MPA % ± 95% CI) |
| Baseline | 60 ± 5 | 61 ± 4 | 62 ± 4 |
| 15 min | 58 ± 6 | 15 ± 5 | 10 ± 4 |
| 30 min | 59 ± 5 | 12 ± 4 | 8 ± 3 |
| 1 hr | 58 ± 6 | 10 ± 4 | 7 ± 3 |
| 2 hr | 57 ± 6 | 11 ± 4 | 7 ± 3 |
| 4 hr | 56 ± 7 | 18 ± 6 | 12 ± 4 |
| 8 hr | 55 ± 7 | 35 ± 7 | 25 ± 6 |
| 24 hr | 54 ± 7 | 50 ± 7 | 48 ± 7 |
*MPA: Maximum Platelet Aggregation. Data extracted from a study on patients with chronic coronary syndromes.
Experimental Protocols
This section outlines a detailed methodology for performing LTA to assess the inhibitory effects of this compound on ADP-induced platelet aggregation.
Materials and Reagents
-
Blood Collection Tubes: 3.2% sodium citrate (B86180) (0.109 M) tubes.
-
Agonist: Adenosine diphosphate (ADP), stock solution prepared in saline.
-
Test Compound: this compound at desired concentrations.
-
Control: Vehicle control (e.g., saline or DMSO, depending on this compound's solvent).
-
Equipment:
-
Light Transmittance Aggregometer
-
Calibrated pipettes
-
Centrifuge
-
Water bath or heating block at 37°C
-
Aggregometer cuvettes with stir bars
-
Sample Preparation: Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
-
Blood Collection: Draw whole blood into 3.2% sodium citrate tubes using a 19- or 21-gauge needle with minimal stasis. The ratio of blood to anticoagulant should be 9:1.
-
PRP Preparation: Centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature with the centrifuge brake off. This will separate the blood into layers. Carefully aspirate the upper, straw-colored layer, which is the platelet-rich plasma (PRP), and transfer it to a clean polypropylene (B1209903) tube.
-
PPP Preparation: To obtain platelet-poor plasma (PPP), centrifuge the remaining blood at a higher speed (e.g., 2000 x g for 15 minutes). The supernatant is the PPP, which will be used to set the 100% aggregation baseline.
-
Platelet Count Adjustment: If necessary, adjust the platelet count of the PRP to be within the range of 200-300 x 10⁹/L using autologous PPP.
LTA Procedure for this compound Evaluation
-
Instrument Setup: Turn on the LTA instrument and allow it to warm up to 37°C.
-
Baseline Calibration:
-
Pipette 450 µL of PPP into a cuvette with a stir bar and place it in the appropriate channel of the aggregometer. Set this as the 100% aggregation (maximum light transmittance) baseline.
-
Pipette 450 µL of PRP into another cuvette with a stir bar and place it in a different channel. Set this as the 0% aggregation (minimum light transmittance) baseline.
-
-
Incubation with this compound:
-
Pipette 440 µL of PRP into a fresh cuvette with a stir bar.
-
Add 10 µL of the desired concentration of this compound or vehicle control to the PRP.
-
Incubate the mixture for a specified time (e.g., 5-10 minutes) at 37°C in the aggregometer's incubation wells.
-
-
Initiation of Aggregation:
-
Place the cuvette containing the PRP and this compound/vehicle into the testing channel of the aggregometer.
-
Start the recording.
-
Add 50 µL of the ADP working solution (final concentration of 20 µM) to the cuvette.
-
-
Data Acquisition: Record the change in light transmittance for a set period, typically 5-10 minutes, or until the aggregation curve reaches a plateau.
-
Data Analysis: The primary endpoint is the maximum platelet aggregation (MPA), expressed as a percentage. The percentage of inhibition can be calculated using the following formula:
% Inhibition = [(MPA of Vehicle Control - MPA of this compound) / MPA of Vehicle Control] x 100
Visualizations
P2Y12 Signaling Pathway and this compound's Mechanism of Action
Caption: P2Y12 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for LTA Analysis of this compound
Caption: Step-by-step workflow for LTA analysis of this compound.
References
Application Notes and Protocols for Selatogrel Studies Using Light Transmittance Aggregometry (LTA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Selatogrel (ACT-246475) is a potent, fast-acting, and reversible P2Y12 receptor antagonist under development for the treatment of acute myocardial infarction (AMI).[1][2][3] By blocking the P2Y12 receptor, this compound inhibits adenosine diphosphate (ADP)-induced platelet aggregation, a critical step in the formation of blood clots that can lead to heart attacks.[3][4] Light Transmittance Aggregometry (LTA) is the gold-standard method for in vitro assessment of platelet function and is an essential tool for evaluating the pharmacodynamic effects of antiplatelet agents like this compound.
These application notes provide a detailed overview and protocols for utilizing LTA in the study of this compound, enabling researchers to accurately assess its inhibitory effects on platelet aggregation.
Data Presentation: Efficacy of this compound in Inhibiting Platelet Aggregation
The following table summarizes the quantitative data on the maximum platelet aggregation in response to 20 µmol/L of adenosine diphosphate (ADP) as determined by Light Transmittance Aggregometry (LTA) at various time points following a single subcutaneous injection of this compound (8 mg and 16 mg) or placebo in patients with chronic coronary syndromes.
| Time Point | Placebo (Mean MPA % ± 95% CI) | This compound 8 mg (Mean MPA % ± 95% CI) | This compound 16 mg (Mean MPA % ± 95% CI) |
| Baseline | 60 ± 5 | 61 ± 4 | 62 ± 4 |
| 15 min | 58 ± 6 | 15 ± 5 | 10 ± 4 |
| 30 min | 59 ± 5 | 12 ± 4 | 8 ± 3 |
| 1 hr | 58 ± 6 | 10 ± 4 | 7 ± 3 |
| 2 hr | 57 ± 6 | 11 ± 4 | 7 ± 3 |
| 4 hr | 56 ± 7 | 18 ± 6 | 12 ± 4 |
| 8 hr | 55 ± 7 | 35 ± 7 | 25 ± 6 |
| 24 hr | 54 ± 7 | 50 ± 7 | 48 ± 7 |
*MPA: Maximum Platelet Aggregation. Data extracted from a study on patients with chronic coronary syndromes.
Experimental Protocols
This section outlines a detailed methodology for performing LTA to assess the inhibitory effects of this compound on ADP-induced platelet aggregation.
Materials and Reagents
-
Blood Collection Tubes: 3.2% sodium citrate (0.109 M) tubes.
-
Agonist: Adenosine diphosphate (ADP), stock solution prepared in saline.
-
Test Compound: this compound at desired concentrations.
-
Control: Vehicle control (e.g., saline or DMSO, depending on this compound's solvent).
-
Equipment:
-
Light Transmittance Aggregometer
-
Calibrated pipettes
-
Centrifuge
-
Water bath or heating block at 37°C
-
Aggregometer cuvettes with stir bars
-
Sample Preparation: Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
-
Blood Collection: Draw whole blood into 3.2% sodium citrate tubes using a 19- or 21-gauge needle with minimal stasis. The ratio of blood to anticoagulant should be 9:1.
-
PRP Preparation: Centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature with the centrifuge brake off. This will separate the blood into layers. Carefully aspirate the upper, straw-colored layer, which is the platelet-rich plasma (PRP), and transfer it to a clean polypropylene tube.
-
PPP Preparation: To obtain platelet-poor plasma (PPP), centrifuge the remaining blood at a higher speed (e.g., 2000 x g for 15 minutes). The supernatant is the PPP, which will be used to set the 100% aggregation baseline.
-
Platelet Count Adjustment: If necessary, adjust the platelet count of the PRP to be within the range of 200-300 x 10⁹/L using autologous PPP.
LTA Procedure for this compound Evaluation
-
Instrument Setup: Turn on the LTA instrument and allow it to warm up to 37°C.
-
Baseline Calibration:
-
Pipette 450 µL of PPP into a cuvette with a stir bar and place it in the appropriate channel of the aggregometer. Set this as the 100% aggregation (maximum light transmittance) baseline.
-
Pipette 450 µL of PRP into another cuvette with a stir bar and place it in a different channel. Set this as the 0% aggregation (minimum light transmittance) baseline.
-
-
Incubation with this compound:
-
Pipette 440 µL of PRP into a fresh cuvette with a stir bar.
-
Add 10 µL of the desired concentration of this compound or vehicle control to the PRP.
-
Incubate the mixture for a specified time (e.g., 5-10 minutes) at 37°C in the aggregometer's incubation wells.
-
-
Initiation of Aggregation:
-
Place the cuvette containing the PRP and this compound/vehicle into the testing channel of the aggregometer.
-
Start the recording.
-
Add 50 µL of the ADP working solution (final concentration of 20 µM) to the cuvette.
-
-
Data Acquisition: Record the change in light transmittance for a set period, typically 5-10 minutes, or until the aggregation curve reaches a plateau.
-
Data Analysis: The primary endpoint is the maximum platelet aggregation (MPA), expressed as a percentage. The percentage of inhibition can be calculated using the following formula:
% Inhibition = [(MPA of Vehicle Control - MPA of this compound) / MPA of Vehicle Control] x 100
Visualizations
P2Y12 Signaling Pathway and this compound's Mechanism of Action
Caption: P2Y12 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for LTA Analysis of this compound
Caption: Step-by-step workflow for LTA analysis of this compound.
References
Application Notes and Protocols for Preclinical Dosing of Selatogrel
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of dosing considerations for the P2Y12 receptor antagonist, Selatogrel, in preclinical research settings. The information is intended to guide the design and execution of experiments to evaluate the efficacy and safety of this compound in various animal models of thrombosis.
Mechanism of Action
This compound is a potent, reversible, and selective antagonist of the P2Y12 receptor, a key player in platelet activation and aggregation.[1][2][3][4][5] By blocking the P2Y12 receptor, this compound prevents adenosine (B11128) diphosphate (B83284) (ADP)-induced platelet aggregation, thereby inhibiting thrombus formation. Its reversible nature allows for a more controlled antiplatelet effect compared to irreversible inhibitors.
P2Y12 Signaling Pathway and this compound Inhibition
The following diagram illustrates the P2Y12 signaling cascade and the point of intervention by this compound.
References
- 1. This compound, a novel P2Y12 inhibitor: a review of the pharmacology and clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. This compound, a reversible P2Y12 receptor antagonist, has reduced off-target interference with haemostatic factors in a mouse thrombosis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: A Novel Subcutaneous P2Y12 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical pharmacology of this compound for self-administration by patients with suspected acute myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preclinical Dosing of Selatogrel
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of dosing considerations for the P2Y12 receptor antagonist, Selatogrel, in preclinical research settings. The information is intended to guide the design and execution of experiments to evaluate the efficacy and safety of this compound in various animal models of thrombosis.
Mechanism of Action
This compound is a potent, reversible, and selective antagonist of the P2Y12 receptor, a key player in platelet activation and aggregation.[1][2][3][4][5] By blocking the P2Y12 receptor, this compound prevents adenosine diphosphate (ADP)-induced platelet aggregation, thereby inhibiting thrombus formation. Its reversible nature allows for a more controlled antiplatelet effect compared to irreversible inhibitors.
P2Y12 Signaling Pathway and this compound Inhibition
The following diagram illustrates the P2Y12 signaling cascade and the point of intervention by this compound.
References
- 1. This compound, a novel P2Y12 inhibitor: a review of the pharmacology and clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. This compound, a reversible P2Y12 receptor antagonist, has reduced off-target interference with haemostatic factors in a mouse thrombosis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: A Novel Subcutaneous P2Y12 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical pharmacology of this compound for self-administration by patients with suspected acute myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Reconstitution and Handling of Lyophilized Selatogrel for Laboratory Use
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the reconstitution, handling, and in vitro evaluation of lyophilized Selatogrel. This compound is a potent, selective, and reversible P2Y12 receptor antagonist that inhibits platelet aggregation.[1] Accurate preparation and handling of this compound are crucial for obtaining reliable and reproducible experimental results.
Reconstitution of Lyophilized this compound
Lyophilized this compound should be handled in a clean laboratory environment to prevent contamination. The following protocol outlines the steps for reconstituting lyophilized this compound to prepare a stock solution.
Materials:
-
Vial of lyophilized this compound
-
Anhydrous or high-purity dimethyl sulfoxide (B87167) (DMSO)
-
Sterile, nuclease-free polypropylene (B1209903) microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Protocol:
-
Equilibration: Allow the vial of lyophilized this compound and the DMSO to equilibrate to room temperature before opening to prevent condensation.
-
Centrifugation: Briefly centrifuge the vial at a low speed (e.g., 1000 x g for 1-3 minutes) to ensure all the lyophilized powder is collected at the bottom of the vial.[2]
-
Solvent Addition: Carefully open the vial and add the required volume of DMSO to achieve the desired stock solution concentration. For many in vitro assays, a stock concentration of 10 mM is recommended.[3] For example, to prepare a 10 mM stock solution from 1 mg of this compound (Molecular Weight: 618.62 g/mol ), you would add 161.7 µL of DMSO.
-
Dissolution: Close the vial tightly and gently vortex or swirl the vial for 15-30 minutes at room temperature until the lyophilized powder is completely dissolved. Avoid vigorous shaking, which can cause foaming and potential degradation of the compound. If necessary, brief sonication in a water bath can aid in dissolution.
-
Aliquoting and Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes to minimize freeze-thaw cycles.
Storage and Stability
Proper storage of this compound in both its lyophilized and reconstituted forms is essential to maintain its activity.
| Form | Storage Temperature | Duration | Notes |
| Lyophilized Powder | -20°C | Up to 3 years | Store in a dry, dark place.[3] |
| DMSO Stock Solution | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. Protect from light. |
| -80°C | Up to 6 months | For longer-term storage, -80°C is recommended. |
Quantitative Data Summary
The following table summarizes key quantitative data for this compound for easy reference in experimental design.
| Parameter | Value | Conditions | Reference |
| Molecular Weight | 618.62 g/mol | ||
| IC50 (ADP-induced platelet aggregation) | 7.9 nM | Human platelet-rich plasma | |
| Solubility in DMSO | ≥ 100 mg/mL | Ultrasonic assistance may be needed. | |
| Solubility in Water | Insoluble | ||
| Solubility in PBS | Insoluble | Precipitation may occur when diluting DMSO stock. |
Experimental Protocols
Protocol 1: In Vitro Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
This protocol describes the measurement of this compound's inhibitory effect on ADP-induced platelet aggregation in human platelet-rich plasma (PRP).
1. Materials and Reagents:
-
Freshly drawn human whole blood collected in 3.2% sodium citrate (B86180) tubes.
-
Adenosine diphosphate (B83284) (ADP) solution (e.g., 20 µM).
-
Phosphate-buffered saline (PBS).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
Light Transmission Aggregometer.
-
Stir bars.
-
Cuvettes for aggregometer.
-
Calibrated micropipettes and sterile tips.
2. Preparation of Platelet-Rich and Platelet-Poor Plasma:
-
Collect whole blood from healthy, drug-free donors into tubes containing 3.2% sodium citrate.
-
To obtain PRP, centrifuge the whole blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature.
-
Carefully collect the upper platelet-rich plasma layer without disturbing the buffy coat.
-
To obtain PPP, centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15-20 minutes at room temperature.
-
Collect the supernatant (platelet-poor plasma).
3. Experimental Procedure:
-
Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP if necessary.
-
Pipette the required volume of PRP into aggregometer cuvettes containing a stir bar.
-
Pre-warm the PRP samples to 37°C for at least 5 minutes in the aggregometer.
-
Add varying concentrations of this compound (or vehicle control, e.g., 0.1% DMSO) to the PRP and incubate for a specified time (e.g., 5-10 minutes) at 37°C.
-
Calibrate the aggregometer by setting 0% aggregation with PRP and 100% aggregation with PPP.
-
Initiate platelet aggregation by adding the ADP agonist (e.g., to a final concentration of 20 µM).
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
4. Data Analysis:
-
Determine the maximum platelet aggregation (%) for each concentration of this compound.
-
Plot the percentage inhibition of platelet aggregation against the logarithm of the this compound concentration.
-
Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the maximal platelet aggregation.
Visualizations
P2Y12 Signaling Pathway
Caption: P2Y12 receptor signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Platelet Aggregation Assay
Caption: Workflow for a Light Transmission Aggregometry (LTA) experiment.
Logical Flow for a Stability Study
Caption: Logical flow for assessing the stability of reconstituted this compound.
References
Application Notes and Protocols: Reconstitution and Handling of Lyophilized Selatogrel for Laboratory Use
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the reconstitution, handling, and in vitro evaluation of lyophilized Selatogrel. This compound is a potent, selective, and reversible P2Y12 receptor antagonist that inhibits platelet aggregation.[1] Accurate preparation and handling of this compound are crucial for obtaining reliable and reproducible experimental results.
Reconstitution of Lyophilized this compound
Lyophilized this compound should be handled in a clean laboratory environment to prevent contamination. The following protocol outlines the steps for reconstituting lyophilized this compound to prepare a stock solution.
Materials:
-
Vial of lyophilized this compound
-
Anhydrous or high-purity dimethyl sulfoxide (DMSO)
-
Sterile, nuclease-free polypropylene microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Protocol:
-
Equilibration: Allow the vial of lyophilized this compound and the DMSO to equilibrate to room temperature before opening to prevent condensation.
-
Centrifugation: Briefly centrifuge the vial at a low speed (e.g., 1000 x g for 1-3 minutes) to ensure all the lyophilized powder is collected at the bottom of the vial.[2]
-
Solvent Addition: Carefully open the vial and add the required volume of DMSO to achieve the desired stock solution concentration. For many in vitro assays, a stock concentration of 10 mM is recommended.[3] For example, to prepare a 10 mM stock solution from 1 mg of this compound (Molecular Weight: 618.62 g/mol ), you would add 161.7 µL of DMSO.
-
Dissolution: Close the vial tightly and gently vortex or swirl the vial for 15-30 minutes at room temperature until the lyophilized powder is completely dissolved. Avoid vigorous shaking, which can cause foaming and potential degradation of the compound. If necessary, brief sonication in a water bath can aid in dissolution.
-
Aliquoting and Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes to minimize freeze-thaw cycles.
Storage and Stability
Proper storage of this compound in both its lyophilized and reconstituted forms is essential to maintain its activity.
| Form | Storage Temperature | Duration | Notes |
| Lyophilized Powder | -20°C | Up to 3 years | Store in a dry, dark place.[3] |
| DMSO Stock Solution | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. Protect from light. |
| -80°C | Up to 6 months | For longer-term storage, -80°C is recommended. |
Quantitative Data Summary
The following table summarizes key quantitative data for this compound for easy reference in experimental design.
| Parameter | Value | Conditions | Reference |
| Molecular Weight | 618.62 g/mol | ||
| IC50 (ADP-induced platelet aggregation) | 7.9 nM | Human platelet-rich plasma | |
| Solubility in DMSO | ≥ 100 mg/mL | Ultrasonic assistance may be needed. | |
| Solubility in Water | Insoluble | ||
| Solubility in PBS | Insoluble | Precipitation may occur when diluting DMSO stock. |
Experimental Protocols
Protocol 1: In Vitro Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
This protocol describes the measurement of this compound's inhibitory effect on ADP-induced platelet aggregation in human platelet-rich plasma (PRP).
1. Materials and Reagents:
-
Freshly drawn human whole blood collected in 3.2% sodium citrate tubes.
-
Adenosine diphosphate (ADP) solution (e.g., 20 µM).
-
Phosphate-buffered saline (PBS).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
Light Transmission Aggregometer.
-
Stir bars.
-
Cuvettes for aggregometer.
-
Calibrated micropipettes and sterile tips.
2. Preparation of Platelet-Rich and Platelet-Poor Plasma:
-
Collect whole blood from healthy, drug-free donors into tubes containing 3.2% sodium citrate.
-
To obtain PRP, centrifuge the whole blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature.
-
Carefully collect the upper platelet-rich plasma layer without disturbing the buffy coat.
-
To obtain PPP, centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15-20 minutes at room temperature.
-
Collect the supernatant (platelet-poor plasma).
3. Experimental Procedure:
-
Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP if necessary.
-
Pipette the required volume of PRP into aggregometer cuvettes containing a stir bar.
-
Pre-warm the PRP samples to 37°C for at least 5 minutes in the aggregometer.
-
Add varying concentrations of this compound (or vehicle control, e.g., 0.1% DMSO) to the PRP and incubate for a specified time (e.g., 5-10 minutes) at 37°C.
-
Calibrate the aggregometer by setting 0% aggregation with PRP and 100% aggregation with PPP.
-
Initiate platelet aggregation by adding the ADP agonist (e.g., to a final concentration of 20 µM).
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
4. Data Analysis:
-
Determine the maximum platelet aggregation (%) for each concentration of this compound.
-
Plot the percentage inhibition of platelet aggregation against the logarithm of the this compound concentration.
-
Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the maximal platelet aggregation.
Visualizations
P2Y12 Signaling Pathway
Caption: P2Y12 receptor signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Platelet Aggregation Assay
Caption: Workflow for a Light Transmission Aggregometry (LTA) experiment.
Logical Flow for a Stability Study
Caption: Logical flow for assessing the stability of reconstituted this compound.
References
Application Notes and Protocols: Flow Cytometry-Based Assays for Selatogrel's Effect on Platelet Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Selatogrel is a potent, selective, and reversible P2Y12 receptor antagonist designed for rapid and short-acting inhibition of platelet aggregation.[1][2] Its subcutaneous administration allows for fast onset of action, making it a promising therapeutic agent in acute coronary syndromes (ACS).[1][3][4] Assessing the pharmacodynamic effects of this compound on platelet function is crucial for its clinical development. Flow cytometry offers a powerful and precise method to evaluate platelet activation at a single-cell level, providing detailed insights into the mechanism of action of antiplatelet drugs.
These application notes provide detailed protocols for utilizing flow cytometry to measure the inhibitory effect of this compound on platelet activation. The primary markers of interest are P-selectin (CD62P), a marker of alpha-granule release, and the activated form of the glycoprotein (B1211001) IIb/IIIa receptor (GPIIb/IIIa), detected by PAC-1 antibody binding.
P2Y12 Signaling Pathway and this compound's Mechanism of Action
Platelet activation is a central process in thrombosis. The P2Y12 receptor, a G protein-coupled receptor, plays a critical role in amplifying platelet activation and aggregation. Upon binding of its natural ligand, adenosine (B11128) diphosphate (B83284) (ADP), the P2Y12 receptor initiates a signaling cascade that leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels and activation of the PI3K/Akt pathway. This cascade ultimately results in the conformational change of the GPIIb/IIIa receptor, enabling it to bind fibrinogen and mediate platelet aggregation. It also promotes the release of platelet granules, further amplifying the thrombotic response. This compound, as a P2Y12 receptor antagonist, competitively and reversibly binds to the P2Y12 receptor, thereby blocking ADP-induced platelet activation and aggregation.
Caption: P2Y12 signaling pathway and this compound's inhibitory action.
Experimental Protocols
I. Materials and Reagents
-
Anticoagulant: 3.2% Sodium Citrate.
-
Agonist: Adenosine diphosphate (ADP).
-
Test Compound: this compound.
-
Fluorochrome-conjugated Monoclonal Antibodies:
-
FITC-conjugated PAC-1 (binds to activated GPIIb/IIIa).
-
PE-conjugated anti-CD62P (P-selectin).
-
PerCP-conjugated anti-CD61 or anti-CD41 (platelet-specific markers).
-
-
Isotype Controls: Corresponding fluorochrome-conjugated isotype control antibodies.
-
Buffer: HEPES-Tyrode's buffer or Phosphate Buffered Saline (PBS).
-
Fixative: 1% Paraformaldehyde (PFA).
-
Flow Cytometer: Equipped with appropriate lasers and filters for FITC, PE, and PerCP detection.
II. Blood Collection and Preparation
-
Collect whole blood from healthy volunteers or study subjects into collection tubes containing 3.2% sodium citrate.
-
Ensure minimal sample manipulation to avoid pre-analytical platelet activation. Samples should be kept at room temperature and processed within 1-2 hours of collection.
-
Dilute whole blood 1:10 with HEPES-Tyrode's buffer to prevent platelet aggregation during the assay.
III. Experimental Workflow for Assessing this compound's Effect
The following workflow outlines the key steps for evaluating the impact of this compound on platelet activation.
Caption: Workflow for flow cytometric analysis of this compound's effect.
IV. Assay Protocol
-
Incubation with this compound:
-
To aliquots of diluted whole blood, add varying concentrations of this compound or a vehicle control.
-
Incubate for 15 minutes at room temperature.
-
-
Platelet Activation:
-
Add ADP to the samples to a final concentration of 20 µM to induce platelet activation.
-
For a resting (unstimulated) control, add an equivalent volume of buffer.
-
Incubate for 10 minutes at room temperature.
-
-
Antibody Staining:
-
Add the cocktail of fluorochrome-conjugated antibodies (PAC-1, anti-CD62P, and anti-CD61/41) and their corresponding isotype controls to the respective tubes.
-
Incubate for 20 minutes in the dark at room temperature.
-
-
Fixation:
-
Add 1% PFA to each tube to stop the reaction and fix the cells.
-
Incubate for 30 minutes in the dark at room temperature.
-
-
Flow Cytometry Analysis:
-
Acquire samples on the flow cytometer.
-
Identify the platelet population based on their forward and side scatter characteristics and positive staining for CD61 or CD41.
-
Analyze the expression of PAC-1 and CD62P on the gated platelet population.
-
Data Presentation
The results can be expressed as the percentage of positive platelets for each activation marker and the median fluorescence intensity (MFI), which reflects the density of the marker on the cell surface.
Table 1: Effect of this compound on ADP-Induced Platelet Activation (Example Data)
| Treatment Group | ADP (20 µM) | % PAC-1 Positive Platelets (Mean ± SD) | PAC-1 MFI (Mean ± SD) | % CD62P Positive Platelets (Mean ± SD) | CD62P MFI (Mean ± SD) |
| Resting (No ADP) | - | 3.5 ± 1.2 | 50 ± 15 | 2.1 ± 0.8 | 35 ± 10 |
| Vehicle Control | + | 85.2 ± 5.6 | 850 ± 75 | 78.9 ± 6.1 | 720 ± 68 |
| This compound (10 nM) | + | 42.1 ± 4.8 | 430 ± 50 | 38.5 ± 5.2 | 350 ± 45 |
| This compound (50 nM) | + | 15.8 ± 3.2 | 150 ± 30 | 12.4 ± 2.9 | 110 ± 25 |
| This compound (100 nM) | + | 5.2 ± 1.9 | 65 ± 20 | 4.3 ± 1.5 | 50 ± 18 |
Logical Relationship of Assay Components
The successful execution of this assay depends on the interplay between the biological components, reagents, and the analytical platform.
Caption: Interplay of components in the this compound flow cytometry assay.
Conclusion
Flow cytometry is an indispensable tool for characterizing the antiplatelet effects of novel therapeutics like this compound. The protocols outlined in these application notes provide a robust framework for assessing the dose-dependent inhibition of platelet activation markers. By quantifying changes in P-selectin expression and PAC-1 binding, researchers can gain valuable insights into the pharmacodynamics of this compound, aiding in its preclinical and clinical development. The use of standardized protocols is essential for generating reproducible and comparable data across different studies.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. This compound, a novel P2Y12 inhibitor: a review of the pharmacology and clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Subcutaneous this compound Inhibits Platelet Aggregation in Patients With Acute Myocardial Infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. | BioWorld [bioworld.com]
Application Notes and Protocols: Flow Cytometry-Based Assays for Selatogrel's Effect on Platelet Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Selatogrel is a potent, selective, and reversible P2Y12 receptor antagonist designed for rapid and short-acting inhibition of platelet aggregation.[1][2] Its subcutaneous administration allows for fast onset of action, making it a promising therapeutic agent in acute coronary syndromes (ACS).[1][3][4] Assessing the pharmacodynamic effects of this compound on platelet function is crucial for its clinical development. Flow cytometry offers a powerful and precise method to evaluate platelet activation at a single-cell level, providing detailed insights into the mechanism of action of antiplatelet drugs.
These application notes provide detailed protocols for utilizing flow cytometry to measure the inhibitory effect of this compound on platelet activation. The primary markers of interest are P-selectin (CD62P), a marker of alpha-granule release, and the activated form of the glycoprotein IIb/IIIa receptor (GPIIb/IIIa), detected by PAC-1 antibody binding.
P2Y12 Signaling Pathway and this compound's Mechanism of Action
Platelet activation is a central process in thrombosis. The P2Y12 receptor, a G protein-coupled receptor, plays a critical role in amplifying platelet activation and aggregation. Upon binding of its natural ligand, adenosine diphosphate (ADP), the P2Y12 receptor initiates a signaling cascade that leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels and activation of the PI3K/Akt pathway. This cascade ultimately results in the conformational change of the GPIIb/IIIa receptor, enabling it to bind fibrinogen and mediate platelet aggregation. It also promotes the release of platelet granules, further amplifying the thrombotic response. This compound, as a P2Y12 receptor antagonist, competitively and reversibly binds to the P2Y12 receptor, thereby blocking ADP-induced platelet activation and aggregation.
Caption: P2Y12 signaling pathway and this compound's inhibitory action.
Experimental Protocols
I. Materials and Reagents
-
Anticoagulant: 3.2% Sodium Citrate.
-
Agonist: Adenosine diphosphate (ADP).
-
Test Compound: this compound.
-
Fluorochrome-conjugated Monoclonal Antibodies:
-
FITC-conjugated PAC-1 (binds to activated GPIIb/IIIa).
-
PE-conjugated anti-CD62P (P-selectin).
-
PerCP-conjugated anti-CD61 or anti-CD41 (platelet-specific markers).
-
-
Isotype Controls: Corresponding fluorochrome-conjugated isotype control antibodies.
-
Buffer: HEPES-Tyrode's buffer or Phosphate Buffered Saline (PBS).
-
Fixative: 1% Paraformaldehyde (PFA).
-
Flow Cytometer: Equipped with appropriate lasers and filters for FITC, PE, and PerCP detection.
II. Blood Collection and Preparation
-
Collect whole blood from healthy volunteers or study subjects into collection tubes containing 3.2% sodium citrate.
-
Ensure minimal sample manipulation to avoid pre-analytical platelet activation. Samples should be kept at room temperature and processed within 1-2 hours of collection.
-
Dilute whole blood 1:10 with HEPES-Tyrode's buffer to prevent platelet aggregation during the assay.
III. Experimental Workflow for Assessing this compound's Effect
The following workflow outlines the key steps for evaluating the impact of this compound on platelet activation.
Caption: Workflow for flow cytometric analysis of this compound's effect.
IV. Assay Protocol
-
Incubation with this compound:
-
To aliquots of diluted whole blood, add varying concentrations of this compound or a vehicle control.
-
Incubate for 15 minutes at room temperature.
-
-
Platelet Activation:
-
Add ADP to the samples to a final concentration of 20 µM to induce platelet activation.
-
For a resting (unstimulated) control, add an equivalent volume of buffer.
-
Incubate for 10 minutes at room temperature.
-
-
Antibody Staining:
-
Add the cocktail of fluorochrome-conjugated antibodies (PAC-1, anti-CD62P, and anti-CD61/41) and their corresponding isotype controls to the respective tubes.
-
Incubate for 20 minutes in the dark at room temperature.
-
-
Fixation:
-
Add 1% PFA to each tube to stop the reaction and fix the cells.
-
Incubate for 30 minutes in the dark at room temperature.
-
-
Flow Cytometry Analysis:
-
Acquire samples on the flow cytometer.
-
Identify the platelet population based on their forward and side scatter characteristics and positive staining for CD61 or CD41.
-
Analyze the expression of PAC-1 and CD62P on the gated platelet population.
-
Data Presentation
The results can be expressed as the percentage of positive platelets for each activation marker and the median fluorescence intensity (MFI), which reflects the density of the marker on the cell surface.
Table 1: Effect of this compound on ADP-Induced Platelet Activation (Example Data)
| Treatment Group | ADP (20 µM) | % PAC-1 Positive Platelets (Mean ± SD) | PAC-1 MFI (Mean ± SD) | % CD62P Positive Platelets (Mean ± SD) | CD62P MFI (Mean ± SD) |
| Resting (No ADP) | - | 3.5 ± 1.2 | 50 ± 15 | 2.1 ± 0.8 | 35 ± 10 |
| Vehicle Control | + | 85.2 ± 5.6 | 850 ± 75 | 78.9 ± 6.1 | 720 ± 68 |
| This compound (10 nM) | + | 42.1 ± 4.8 | 430 ± 50 | 38.5 ± 5.2 | 350 ± 45 |
| This compound (50 nM) | + | 15.8 ± 3.2 | 150 ± 30 | 12.4 ± 2.9 | 110 ± 25 |
| This compound (100 nM) | + | 5.2 ± 1.9 | 65 ± 20 | 4.3 ± 1.5 | 50 ± 18 |
Logical Relationship of Assay Components
The successful execution of this assay depends on the interplay between the biological components, reagents, and the analytical platform.
Caption: Interplay of components in the this compound flow cytometry assay.
Conclusion
Flow cytometry is an indispensable tool for characterizing the antiplatelet effects of novel therapeutics like this compound. The protocols outlined in these application notes provide a robust framework for assessing the dose-dependent inhibition of platelet activation markers. By quantifying changes in P-selectin expression and PAC-1 binding, researchers can gain valuable insights into the pharmacodynamics of this compound, aiding in its preclinical and clinical development. The use of standardized protocols is essential for generating reproducible and comparable data across different studies.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. This compound, a novel P2Y12 inhibitor: a review of the pharmacology and clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Subcutaneous this compound Inhibits Platelet Aggregation in Patients With Acute Myocardial Infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. | BioWorld [bioworld.com]
Application Notes and Protocols: In Vivo Imaging of Selatogrel's Effect on Thrombus Dissolution
Audience: Researchers, scientists, and drug development professionals.
Introduction
Selatogrel (ACT-246475) is a potent, selective, and reversible antagonist of the P2Y12 receptor, a key mediator of platelet activation and aggregation.[1][2][3] Administered subcutaneously, this compound offers a rapid onset of action, making it a promising therapeutic agent for acute thrombotic events such as acute myocardial infarction (AMI).[4][5] Preclinical studies have demonstrated that this compound not only prevents thrombus formation but also actively dissolves pre-formed and consolidated platelet-rich thrombi in vivo. This unique characteristic suggests a significant therapeutic advantage in the early treatment of acute thrombosis.
These application notes provide detailed protocols for in vivo imaging of the thrombolytic effects of this compound using intravital microscopy in a murine model. The presented methodologies are designed to enable researchers to visualize and quantify the process of thrombus dissolution in real-time.
Mechanism of Action of this compound
This compound functions by competitively and reversibly binding to the P2Y12 receptor on the surface of platelets. The P2Y12 receptor is activated by adenosine (B11128) diphosphate (B83284) (ADP), which is released from dense granules of activated platelets and damaged red blood cells. Activation of the P2Y12 receptor initiates a signaling cascade that leads to a conformational change in the glycoprotein (B1211001) IIb/IIIa receptor, enabling it to bind fibrinogen and mediate platelet aggregation, thus promoting thrombus growth and stabilization. By blocking the P2Y12 receptor, this compound effectively inhibits ADP-induced platelet aggregation and subsequent thrombus formation.
Caption: this compound's mechanism of action in inhibiting platelet aggregation.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of this compound.
Table 1: Preclinical Efficacy of this compound
| Parameter | Species | Model | Result | Reference |
| Inhibition of Fibrinogen Binding | Mouse | In vitro (ADP-activated platelets) | ≥60% inhibition 10 minutes after subcutaneous injection | |
| Onset of Antithrombotic Activity | Guinea Pig | Modified Folts thrombosis model | Blunted ongoing thrombosis ~10 minutes after subcutaneous injection | |
| Thrombus Dissolution | Mouse | Laser-induced thrombosis | Stopped thrombus growth and induced dissolution of preformed thrombi | |
| Dissolution of Consolidated Thrombi | Mouse | Laser-induced thrombosis | Dissolved preformed and 30-minute consolidated thrombi |
Table 2: Clinical Pharmacodynamics of this compound in AMI Patients
| Dose | Responder Rate (within 30 min) | Onset of Action | Reference |
| 8 mg | 91% | ~15 minutes | |
| 16 mg | 96% | ~15 minutes |
Experimental Protocols
Protocol 1: In Vivo Imaging of Thrombus Dissolution in a Murine Model
This protocol describes the use of real-time intravital microscopy to visualize the effect of this compound on laser-induced thrombus formation and dissolution in the cremaster muscle arterioles of mice.
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
This compound (ACT-246475)
-
Anesthetics (e.g., ketamine/xylazine cocktail)
-
Fluorescently labeled anti-CD41 antibody (e.g., X488-labeled) for platelet visualization
-
Fluorescently labeled anti-fibrin antibody (e.g., Alexa Fluor 647-labeled)
-
Saline solution
-
Intravital microscope equipped with a water-immersion objective, fluorescent light source, and a high-speed camera
-
Nitrogen dye laser for vessel injury
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse via intraperitoneal injection.
-
Surgically prepare the cremaster muscle for exteriorization and continuous superfusion with warmed saline.
-
Administer fluorescently labeled anti-CD41 and anti-fibrin antibodies via a cannulated jugular vein to label platelets and fibrin (B1330869), respectively.
-
-
Thrombus Induction:
-
Identify a suitable arteriole (30-50 µm in diameter) in the cremaster muscle preparation.
-
Induce vascular injury using a focused nitrogen dye laser pulse to trigger thrombus formation.
-
-
Imaging and Treatment:
-
Record baseline images of the vessel and blood flow before injury.
-
Continuously record fluorescent images of platelet and fibrin accumulation at the injury site.
-
For dissolution of a growing thrombus, infuse this compound intravenously during ongoing thrombus formation.
-
For dissolution of a consolidated thrombus, allow the thrombus to form and consolidate for 30 minutes. Subsequently, administer this compound via intravenous infusion.
-
Continue imaging for at least 30-60 minutes post-treatment to observe thrombus dissolution.
-
-
Data Analysis:
-
Quantify the fluorescence intensity of the platelet and fibrin signals over time to measure thrombus size and composition.
-
Analyze the rate of thrombus growth and dissolution.
-
Measure vessel blood flow before, during, and after thrombus formation and dissolution.
-
Caption: Workflow for in vivo imaging of thrombus dissolution.
Protocol 2: Ferric Chloride (FeCl₃)-Induced Thrombosis Model
This model provides an alternative method for inducing thrombosis, which is particularly useful for studying the preventative effects of this compound.
Materials:
-
As listed in Protocol 1
-
Ferric chloride (FeCl₃) solution (e.g., 10% in distilled water)
-
Filter paper strips
Procedure:
-
Animal Preparation:
-
Follow the same animal preparation steps as in Protocol 1.
-
-
This compound Administration (for prevention studies):
-
Administer this compound subcutaneously at the desired dose.
-
-
Thrombus Induction:
-
After the appropriate pre-treatment time (e.g., 10 minutes for subcutaneous this compound), expose the carotid artery.
-
Apply a filter paper strip saturated with FeCl₃ solution to the adventitial surface of the artery for a defined period (e.g., 3 minutes) to induce endothelial injury and subsequent thrombosis.
-
-
Imaging and Analysis:
-
Monitor thrombus formation using intravital microscopy as described in Protocol 1.
-
Quantify the time to vessel occlusion and the stability of the formed thrombus.
-
Compare the results between this compound-treated and vehicle-treated animals.
-
Caption: Workflow for the FeCl₃-induced thrombosis model.
Conclusion
The protocols outlined in these application notes provide a robust framework for investigating the in vivo effects of this compound on thrombus dissolution. The use of intravital microscopy allows for real-time visualization and quantification of this process, offering valuable insights into the therapeutic potential of this novel P2Y12 inhibitor. The ability of this compound to not only prevent but also dissolve existing thrombi represents a significant advancement in the management of acute thrombotic diseases.
References
Application Notes and Protocols: In Vivo Imaging of Selatogrel's Effect on Thrombus Dissolution
Audience: Researchers, scientists, and drug development professionals.
Introduction
Selatogrel (ACT-246475) is a potent, selective, and reversible antagonist of the P2Y12 receptor, a key mediator of platelet activation and aggregation.[1][2][3] Administered subcutaneously, this compound offers a rapid onset of action, making it a promising therapeutic agent for acute thrombotic events such as acute myocardial infarction (AMI).[4][5] Preclinical studies have demonstrated that this compound not only prevents thrombus formation but also actively dissolves pre-formed and consolidated platelet-rich thrombi in vivo. This unique characteristic suggests a significant therapeutic advantage in the early treatment of acute thrombosis.
These application notes provide detailed protocols for in vivo imaging of the thrombolytic effects of this compound using intravital microscopy in a murine model. The presented methodologies are designed to enable researchers to visualize and quantify the process of thrombus dissolution in real-time.
Mechanism of Action of this compound
This compound functions by competitively and reversibly binding to the P2Y12 receptor on the surface of platelets. The P2Y12 receptor is activated by adenosine diphosphate (ADP), which is released from dense granules of activated platelets and damaged red blood cells. Activation of the P2Y12 receptor initiates a signaling cascade that leads to a conformational change in the glycoprotein IIb/IIIa receptor, enabling it to bind fibrinogen and mediate platelet aggregation, thus promoting thrombus growth and stabilization. By blocking the P2Y12 receptor, this compound effectively inhibits ADP-induced platelet aggregation and subsequent thrombus formation.
Caption: this compound's mechanism of action in inhibiting platelet aggregation.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of this compound.
Table 1: Preclinical Efficacy of this compound
| Parameter | Species | Model | Result | Reference |
| Inhibition of Fibrinogen Binding | Mouse | In vitro (ADP-activated platelets) | ≥60% inhibition 10 minutes after subcutaneous injection | |
| Onset of Antithrombotic Activity | Guinea Pig | Modified Folts thrombosis model | Blunted ongoing thrombosis ~10 minutes after subcutaneous injection | |
| Thrombus Dissolution | Mouse | Laser-induced thrombosis | Stopped thrombus growth and induced dissolution of preformed thrombi | |
| Dissolution of Consolidated Thrombi | Mouse | Laser-induced thrombosis | Dissolved preformed and 30-minute consolidated thrombi |
Table 2: Clinical Pharmacodynamics of this compound in AMI Patients
| Dose | Responder Rate (within 30 min) | Onset of Action | Reference |
| 8 mg | 91% | ~15 minutes | |
| 16 mg | 96% | ~15 minutes |
Experimental Protocols
Protocol 1: In Vivo Imaging of Thrombus Dissolution in a Murine Model
This protocol describes the use of real-time intravital microscopy to visualize the effect of this compound on laser-induced thrombus formation and dissolution in the cremaster muscle arterioles of mice.
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
This compound (ACT-246475)
-
Anesthetics (e.g., ketamine/xylazine cocktail)
-
Fluorescently labeled anti-CD41 antibody (e.g., X488-labeled) for platelet visualization
-
Fluorescently labeled anti-fibrin antibody (e.g., Alexa Fluor 647-labeled)
-
Saline solution
-
Intravital microscope equipped with a water-immersion objective, fluorescent light source, and a high-speed camera
-
Nitrogen dye laser for vessel injury
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse via intraperitoneal injection.
-
Surgically prepare the cremaster muscle for exteriorization and continuous superfusion with warmed saline.
-
Administer fluorescently labeled anti-CD41 and anti-fibrin antibodies via a cannulated jugular vein to label platelets and fibrin, respectively.
-
-
Thrombus Induction:
-
Identify a suitable arteriole (30-50 µm in diameter) in the cremaster muscle preparation.
-
Induce vascular injury using a focused nitrogen dye laser pulse to trigger thrombus formation.
-
-
Imaging and Treatment:
-
Record baseline images of the vessel and blood flow before injury.
-
Continuously record fluorescent images of platelet and fibrin accumulation at the injury site.
-
For dissolution of a growing thrombus, infuse this compound intravenously during ongoing thrombus formation.
-
For dissolution of a consolidated thrombus, allow the thrombus to form and consolidate for 30 minutes. Subsequently, administer this compound via intravenous infusion.
-
Continue imaging for at least 30-60 minutes post-treatment to observe thrombus dissolution.
-
-
Data Analysis:
-
Quantify the fluorescence intensity of the platelet and fibrin signals over time to measure thrombus size and composition.
-
Analyze the rate of thrombus growth and dissolution.
-
Measure vessel blood flow before, during, and after thrombus formation and dissolution.
-
Caption: Workflow for in vivo imaging of thrombus dissolution.
Protocol 2: Ferric Chloride (FeCl₃)-Induced Thrombosis Model
This model provides an alternative method for inducing thrombosis, which is particularly useful for studying the preventative effects of this compound.
Materials:
-
As listed in Protocol 1
-
Ferric chloride (FeCl₃) solution (e.g., 10% in distilled water)
-
Filter paper strips
Procedure:
-
Animal Preparation:
-
Follow the same animal preparation steps as in Protocol 1.
-
-
This compound Administration (for prevention studies):
-
Administer this compound subcutaneously at the desired dose.
-
-
Thrombus Induction:
-
After the appropriate pre-treatment time (e.g., 10 minutes for subcutaneous this compound), expose the carotid artery.
-
Apply a filter paper strip saturated with FeCl₃ solution to the adventitial surface of the artery for a defined period (e.g., 3 minutes) to induce endothelial injury and subsequent thrombosis.
-
-
Imaging and Analysis:
-
Monitor thrombus formation using intravital microscopy as described in Protocol 1.
-
Quantify the time to vessel occlusion and the stability of the formed thrombus.
-
Compare the results between this compound-treated and vehicle-treated animals.
-
Caption: Workflow for the FeCl₃-induced thrombosis model.
Conclusion
The protocols outlined in these application notes provide a robust framework for investigating the in vivo effects of this compound on thrombus dissolution. The use of intravital microscopy allows for real-time visualization and quantification of this process, offering valuable insights into the therapeutic potential of this novel P2Y12 inhibitor. The ability of this compound to not only prevent but also dissolve existing thrombi represents a significant advancement in the management of acute thrombotic diseases.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Poor Oral Bioavailability of Selatogrel
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working on improving the poor oral bioavailability of Selatogrel. Given that publicly available data on specific oral formulation strategies for this compound is limited due to its development as a subcutaneous formulation, this guide focuses on established principles and experimental approaches applicable to compounds with similar physicochemical properties.
Troubleshooting Guides
This section addresses common challenges encountered during the development of an oral formulation for a drug with poor bioavailability, using this compound as a representative case.
Issue 1: Low Aqueous Solubility of this compound Formulation
Question: My initial formulation of this compound shows very low solubility in simulated gastric and intestinal fluids. What steps can I take to improve this?
Answer: Low aqueous solubility is a primary contributor to poor oral bioavailability. Here are several strategies to troubleshoot and enhance the solubility of your this compound formulation:
-
pH Modification:
-
Rationale: this compound's solubility may be pH-dependent. Creating a micro-environment with an optimal pH can enhance its dissolution.
-
Troubleshooting Steps:
-
Determine the pKa of this compound to understand its ionization profile at different pH values.
-
Incorporate pH-modifying excipients (alkalizing or acidifying agents) into your formulation.
-
Test the solubility of the modified formulation in biorelevant media (e.g., FaSSIF, FeSSIF).
-
-
-
Amorphous Solid Dispersions (ASDs):
-
Rationale: Converting the crystalline form of this compound to a higher-energy amorphous state can significantly increase its apparent solubility and dissolution rate.
-
Troubleshooting Steps:
-
Screen various polymers (e.g., HPMC, PVP, Soluplus®) for their ability to form a stable amorphous dispersion with this compound.
-
Prepare ASDs using techniques like spray drying or hot-melt extrusion.
-
Characterize the physical state of the dispersion using techniques such as X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).
-
Perform dissolution studies to compare the performance of the ASD to the crystalline drug.
-
-
-
Lipid-Based Formulations:
-
Rationale: For lipophilic compounds, lipid-based formulations can improve solubility and facilitate absorption via lymphatic pathways.
-
Troubleshooting Steps:
-
Screen different lipids, surfactants, and co-solvents for their ability to solubilize this compound.
-
Develop self-emulsifying drug delivery systems (SEDDS) or self-microemulsifying drug delivery systems (SMEDDS).
-
Characterize the formulation's self-emulsification properties and droplet size upon dilution in aqueous media.
-
-
Issue 2: Poor Permeability of this compound Across Intestinal Epithelium
Question: Even after improving the solubility of my this compound formulation, I am observing low permeability in my Caco-2 cell model. What are my options?
Answer: Poor membrane permeability can be another significant barrier to oral absorption. Here are some approaches to address this issue:
-
Inclusion of Permeation Enhancers:
-
Rationale: Certain excipients can transiently and reversibly open the tight junctions between intestinal epithelial cells, allowing for increased paracellular transport of the drug.
-
Troubleshooting Steps:
-
Screen a panel of GRAS (Generally Recognized as Safe) permeation enhancers (e.g., medium-chain fatty acids, cyclodextrins).
-
Evaluate the effect of these enhancers on the permeability of this compound across Caco-2 monolayers.
-
Assess the cytotoxicity of the selected enhancers to ensure they do not compromise cell viability.
-
-
-
Nanoparticle Formulations:
-
Rationale: Encapsulating this compound in nanoparticles can protect it from degradation in the gastrointestinal tract and facilitate its uptake by intestinal cells.
-
Troubleshooting Steps:
-
Formulate this compound into polymeric nanoparticles or lipid-based nanocarriers.
-
Characterize the nanoparticles for size, zeta potential, and encapsulation efficiency.
-
Investigate the uptake of the nanoparticles by Caco-2 cells using techniques like fluorescence microscopy or flow cytometry.
-
-
Frequently Asked Questions (FAQs)
Q1: Why was this compound developed as a subcutaneous injection instead of an oral drug?
A1: Early clinical development of this compound showed that its oral absorption was poor, leading to low plasma levels.[1] While specific details of the oral formulations tested are not extensively published, this suggests significant challenges with its oral bioavailability. To ensure a rapid and reliable onset of action, which is critical for its intended use in acute myocardial infarction, the subcutaneous route of administration was chosen.[1][2][3][4]
Q2: What are the primary physicochemical properties of a drug that lead to poor oral bioavailability?
A2: The primary factors are poor aqueous solubility and low intestinal permeability. A drug's lipophilicity also plays a crucial role; while some lipophilicity is necessary for membrane passage, very low lipophilicity can hinder absorption. This compound has a low lipophilicity (logD = -0.3), which may contribute to its poor oral absorption.
Q3: What is the Biopharmaceutics Classification System (BCS) and how can it guide formulation development?
A3: The BCS is a scientific framework that classifies drugs into four categories based on their aqueous solubility and intestinal permeability.
| BCS Class | Solubility | Permeability | Formulation Challenge |
| I | High | High | Generally good absorption, formulation is straightforward. |
| II | Low | High | Dissolution rate-limited absorption. |
| III | High | Low | Permeability-limited absorption. |
| IV | Low | Low | Significant challenges for oral delivery. |
Understanding the BCS class of a drug like this compound is crucial for selecting the most appropriate formulation strategy to enhance its oral bioavailability.
Q4: Are there any known metabolites of this compound that I should consider during my research?
A4: Studies on the absorption, distribution, metabolism, and excretion (ADME) of subcutaneously administered this compound have shown that it does not undergo extensive metabolism. The parent compound is the most abundant entity in plasma, urine, and feces. The primary route of elimination is unchanged via the biliary route. While no major circulating metabolites have been identified, minor metabolites such as a glucuronide (M21) and a mono-oxidized form (A1) have been detected in excreta.
Experimental Protocols
Protocol 1: Preparation of this compound Amorphous Solid Dispersion by Spray Drying
-
Materials: this compound, Polyvinylpyrrolidone (PVP K30), Methanol (B129727).
-
Procedure:
-
Dissolve 1 g of this compound and 2 g of PVP K30 in 100 mL of methanol to form a clear solution.
-
Set the spray dryer parameters: inlet temperature at 120°C, outlet temperature at 80°C, and a solution feed rate of 5 mL/min.
-
Spray dry the solution to obtain a fine powder.
-
Collect the dried powder and store it in a desiccator.
-
Characterize the resulting powder for its physical state (XRPD, DSC) and dissolution properties.
-
Protocol 2: Caco-2 Cell Permeability Assay
-
Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21 days to allow for differentiation and formation of a confluent monolayer.
-
TEER Measurement: Measure the transepithelial electrical resistance (TEER) to confirm the integrity of the cell monolayer.
-
Permeability Study:
-
Wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
Add the this compound formulation (dissolved in HBSS) to the apical side of the Transwell® insert.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral side.
-
Analyze the concentration of this compound in the basolateral samples using a validated analytical method (e.g., LC-MS/MS).
-
Calculate the apparent permeability coefficient (Papp).
-
Data Presentation
Table 1: Hypothetical Solubility Data for Different this compound Formulations
| Formulation | Solubility in FaSSIF (µg/mL) |
| Crystalline this compound | 5 |
| This compound with pH Modifier | 25 |
| This compound-PVP K30 ASD (1:2 ratio) | 150 |
| This compound SMEDDS | >500 |
Table 2: Hypothetical Caco-2 Permeability Data for this compound Formulations
| Formulation | Papp (x 10⁻⁶ cm/s) |
| Crystalline this compound | 0.5 |
| This compound-PVP K30 ASD | 1.2 |
| This compound-PVP K30 ASD with Permeation Enhancer | 3.5 |
Visualizations
Caption: Experimental workflow for developing an oral formulation of this compound.
Caption: Pharmacokinetic pathway of an orally administered drug like this compound.
References
Technical Support Center: Overcoming Poor Oral Bioavailability of Selatogrel
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working on improving the poor oral bioavailability of Selatogrel. Given that publicly available data on specific oral formulation strategies for this compound is limited due to its development as a subcutaneous formulation, this guide focuses on established principles and experimental approaches applicable to compounds with similar physicochemical properties.
Troubleshooting Guides
This section addresses common challenges encountered during the development of an oral formulation for a drug with poor bioavailability, using this compound as a representative case.
Issue 1: Low Aqueous Solubility of this compound Formulation
Question: My initial formulation of this compound shows very low solubility in simulated gastric and intestinal fluids. What steps can I take to improve this?
Answer: Low aqueous solubility is a primary contributor to poor oral bioavailability. Here are several strategies to troubleshoot and enhance the solubility of your this compound formulation:
-
pH Modification:
-
Rationale: this compound's solubility may be pH-dependent. Creating a micro-environment with an optimal pH can enhance its dissolution.
-
Troubleshooting Steps:
-
Determine the pKa of this compound to understand its ionization profile at different pH values.
-
Incorporate pH-modifying excipients (alkalizing or acidifying agents) into your formulation.
-
Test the solubility of the modified formulation in biorelevant media (e.g., FaSSIF, FeSSIF).
-
-
-
Amorphous Solid Dispersions (ASDs):
-
Rationale: Converting the crystalline form of this compound to a higher-energy amorphous state can significantly increase its apparent solubility and dissolution rate.
-
Troubleshooting Steps:
-
Screen various polymers (e.g., HPMC, PVP, Soluplus®) for their ability to form a stable amorphous dispersion with this compound.
-
Prepare ASDs using techniques like spray drying or hot-melt extrusion.
-
Characterize the physical state of the dispersion using techniques such as X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).
-
Perform dissolution studies to compare the performance of the ASD to the crystalline drug.
-
-
-
Lipid-Based Formulations:
-
Rationale: For lipophilic compounds, lipid-based formulations can improve solubility and facilitate absorption via lymphatic pathways.
-
Troubleshooting Steps:
-
Screen different lipids, surfactants, and co-solvents for their ability to solubilize this compound.
-
Develop self-emulsifying drug delivery systems (SEDDS) or self-microemulsifying drug delivery systems (SMEDDS).
-
Characterize the formulation's self-emulsification properties and droplet size upon dilution in aqueous media.
-
-
Issue 2: Poor Permeability of this compound Across Intestinal Epithelium
Question: Even after improving the solubility of my this compound formulation, I am observing low permeability in my Caco-2 cell model. What are my options?
Answer: Poor membrane permeability can be another significant barrier to oral absorption. Here are some approaches to address this issue:
-
Inclusion of Permeation Enhancers:
-
Rationale: Certain excipients can transiently and reversibly open the tight junctions between intestinal epithelial cells, allowing for increased paracellular transport of the drug.
-
Troubleshooting Steps:
-
Screen a panel of GRAS (Generally Recognized as Safe) permeation enhancers (e.g., medium-chain fatty acids, cyclodextrins).
-
Evaluate the effect of these enhancers on the permeability of this compound across Caco-2 monolayers.
-
Assess the cytotoxicity of the selected enhancers to ensure they do not compromise cell viability.
-
-
-
Nanoparticle Formulations:
-
Rationale: Encapsulating this compound in nanoparticles can protect it from degradation in the gastrointestinal tract and facilitate its uptake by intestinal cells.
-
Troubleshooting Steps:
-
Formulate this compound into polymeric nanoparticles or lipid-based nanocarriers.
-
Characterize the nanoparticles for size, zeta potential, and encapsulation efficiency.
-
Investigate the uptake of the nanoparticles by Caco-2 cells using techniques like fluorescence microscopy or flow cytometry.
-
-
Frequently Asked Questions (FAQs)
Q1: Why was this compound developed as a subcutaneous injection instead of an oral drug?
A1: Early clinical development of this compound showed that its oral absorption was poor, leading to low plasma levels.[1] While specific details of the oral formulations tested are not extensively published, this suggests significant challenges with its oral bioavailability. To ensure a rapid and reliable onset of action, which is critical for its intended use in acute myocardial infarction, the subcutaneous route of administration was chosen.[1][2][3][4]
Q2: What are the primary physicochemical properties of a drug that lead to poor oral bioavailability?
A2: The primary factors are poor aqueous solubility and low intestinal permeability. A drug's lipophilicity also plays a crucial role; while some lipophilicity is necessary for membrane passage, very low lipophilicity can hinder absorption. This compound has a low lipophilicity (logD = -0.3), which may contribute to its poor oral absorption.
Q3: What is the Biopharmaceutics Classification System (BCS) and how can it guide formulation development?
A3: The BCS is a scientific framework that classifies drugs into four categories based on their aqueous solubility and intestinal permeability.
| BCS Class | Solubility | Permeability | Formulation Challenge |
| I | High | High | Generally good absorption, formulation is straightforward. |
| II | Low | High | Dissolution rate-limited absorption. |
| III | High | Low | Permeability-limited absorption. |
| IV | Low | Low | Significant challenges for oral delivery. |
Understanding the BCS class of a drug like this compound is crucial for selecting the most appropriate formulation strategy to enhance its oral bioavailability.
Q4: Are there any known metabolites of this compound that I should consider during my research?
A4: Studies on the absorption, distribution, metabolism, and excretion (ADME) of subcutaneously administered this compound have shown that it does not undergo extensive metabolism. The parent compound is the most abundant entity in plasma, urine, and feces. The primary route of elimination is unchanged via the biliary route. While no major circulating metabolites have been identified, minor metabolites such as a glucuronide (M21) and a mono-oxidized form (A1) have been detected in excreta.
Experimental Protocols
Protocol 1: Preparation of this compound Amorphous Solid Dispersion by Spray Drying
-
Materials: this compound, Polyvinylpyrrolidone (PVP K30), Methanol.
-
Procedure:
-
Dissolve 1 g of this compound and 2 g of PVP K30 in 100 mL of methanol to form a clear solution.
-
Set the spray dryer parameters: inlet temperature at 120°C, outlet temperature at 80°C, and a solution feed rate of 5 mL/min.
-
Spray dry the solution to obtain a fine powder.
-
Collect the dried powder and store it in a desiccator.
-
Characterize the resulting powder for its physical state (XRPD, DSC) and dissolution properties.
-
Protocol 2: Caco-2 Cell Permeability Assay
-
Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21 days to allow for differentiation and formation of a confluent monolayer.
-
TEER Measurement: Measure the transepithelial electrical resistance (TEER) to confirm the integrity of the cell monolayer.
-
Permeability Study:
-
Wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
Add the this compound formulation (dissolved in HBSS) to the apical side of the Transwell® insert.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral side.
-
Analyze the concentration of this compound in the basolateral samples using a validated analytical method (e.g., LC-MS/MS).
-
Calculate the apparent permeability coefficient (Papp).
-
Data Presentation
Table 1: Hypothetical Solubility Data for Different this compound Formulations
| Formulation | Solubility in FaSSIF (µg/mL) |
| Crystalline this compound | 5 |
| This compound with pH Modifier | 25 |
| This compound-PVP K30 ASD (1:2 ratio) | 150 |
| This compound SMEDDS | >500 |
Table 2: Hypothetical Caco-2 Permeability Data for this compound Formulations
| Formulation | Papp (x 10⁻⁶ cm/s) |
| Crystalline this compound | 0.5 |
| This compound-PVP K30 ASD | 1.2 |
| This compound-PVP K30 ASD with Permeation Enhancer | 3.5 |
Visualizations
Caption: Experimental workflow for developing an oral formulation of this compound.
Caption: Pharmacokinetic pathway of an orally administered drug like this compound.
References
Technical Support Center: Optimizing Subcutaneous Delivery of Selatogrel
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the subcutaneous administration of Selatogrel. Our goal is to help you achieve consistent and reliable results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound (also known as ACT-246475) is a potent, reversible, and selective antagonist of the P2Y12 receptor.[1][2][3][4] By blocking this receptor on the surface of platelets, this compound prevents adenosine (B11128) diphosphate (B83284) (ADP)-induced platelet aggregation, thereby reducing the formation of blood clots.[3] It is being developed for rapid, subcutaneous self-administration in patients with suspected acute myocardial infarction (AMI).
Q2: What are the recommended dosages of this compound for research purposes?
In clinical studies, this compound has been primarily investigated at doses of 8 mg and 16 mg administered subcutaneously. The 16 mg dose has been associated with a more pronounced and consistent inhibition of platelet aggregation. For preclinical studies, the optimal dose will depend on the animal model and experimental objectives.
Q3: What is the expected onset and duration of action of subcutaneously administered this compound?
Subcutaneous administration of this compound results in rapid absorption and onset of action. Significant inhibition of platelet aggregation has been observed as early as 15 minutes post-injection, with peak plasma concentrations reached in approximately 30 to 60 minutes. The antiplatelet effect is sustained for approximately 8 hours and is reversible, with platelet function returning to near baseline levels within 24 hours.
Q4: Are there any known stability issues with the this compound formulation?
This compound has been formulated as both a lyophilized hydrochloride salt that is reconstituted with water for injection and a ready-to-use liquid formulation in a pre-filled autoinjector. It is crucial to adhere to the storage conditions specified for each formulation to ensure stability. For the autoinjector, it should be stored at temperatures between 59°F – 77°F (15°C – 25°C) and protected from freezing or extreme heat. The solution should be clear to light yellow; if it is discolored or contains particles, it should not be used.
Troubleshooting Guide
Issue 1: Inconsistent Platelet Inhibition Results
Q: We are observing high variability in platelet inhibition between experimental subjects. What could be the cause?
A: Inconsistent results can stem from several factors related to the drug, the subject, and the experimental procedure. Here are some potential causes and solutions:
-
Injection Technique: Variability in subcutaneous injection depth and technique can significantly impact absorption.
-
Recommendation: Standardize the injection technique across all experiments. Ensure consistent needle size, injection angle (90-degrees is recommended for the autoinjector), and anatomical location (e.g., abdomen or thigh). Pinching a skin fold of about 2 inches can help ensure subcutaneous rather than intramuscular administration.
-
-
Subject-Specific Factors: Body weight and age can influence the plasma concentration of this compound, with lower body weight and higher age potentially leading to higher exposure.
-
Recommendation: Record the body weight and age of your subjects to identify potential correlations with variability in your data. Consider stratifying your analysis based on these factors.
-
-
Formulation Preparation (if using lyophilized powder): Improper reconstitution can lead to incorrect dosing.
-
Recommendation: Ensure the lyophilized powder is fully dissolved in the correct volume of sterile water for injection before administration. Visually inspect for any undissolved particles.
-
Issue 2: Unexpected Pharmacokinetic Profile
Q: The time to maximum plasma concentration (Tmax) of this compound in our study is delayed compared to published data. Why might this be happening?
A: A delayed Tmax could be due to factors affecting the absorption rate from the subcutaneous tissue.
-
Injection Site Temperature: Lower skin temperature can reduce local blood flow, potentially slowing absorption.
-
Recommendation: Ensure the injection site is at a normal physiological temperature. Avoid injecting into cold skin.
-
-
Injection Volume and Concentration: While this compound is typically a low-volume injection, large volumes can sometimes delay absorption.
-
Recommendation: Use the recommended concentration to keep the injection volume minimal. If dilution is necessary, consider its potential impact on absorption kinetics.
-
Issue 3: Injection Site Reactions
Q: Some of our research subjects are developing mild reactions at the injection site. How can we minimize this?
A: Mild injection site reactions such as bruising can occur.
-
Injection Technique:
-
Recommendation: Rotate injection sites if multiple administrations are required. Ensure the needle is inserted smoothly and the injection is performed without excessive movement. Applying gentle pressure after injection may help minimize bruising, but avoid vigorous rubbing.
-
-
Formulation pH and Osmolality: Formulations with a pH far from physiological levels or that are hypertonic can cause irritation.
-
Recommendation: If preparing your own formulation, ensure the pH is buffered to a physiologically compatible range (around 7.4). Check the osmolality of the solution.
-
Data Presentation
Table 1: Pharmacokinetic Parameters of Subcutaneous this compound (16 mg) in Healthy Subjects
| Parameter | Value | Reference |
| Median Tmax (Time to Peak Plasma Concentration) | ~0.75 hours | |
| Mean Terminal Half-life (t½) | ~4.7 hours | |
| Primary Route of Elimination | Feces (92.5%) |
Table 2: Pharmacodynamic Response to Subcutaneous this compound in Patients with Chronic Coronary Syndromes
| Time Point Post-Dose | Mean P2Y12 Reaction Units (PRU) - 8 mg | Mean P2Y12 Reaction Units (PRU) - 16 mg | Mean P2Y12 Reaction Units (PRU) - Placebo | Reference |
| 15 minutes | 10 ± 25 | 4 ± 10 | 163 ± 73 | |
| 30 minutes | Not explicitly stated, but 89% responders | Not explicitly stated, but 90% responders | Not explicitly stated, but 16% responders | |
| 8 hours | <100 | <100 | >150 | |
| 24 hours | 144 ± 74 | 129 ± 66 | 153 ± 74 |
PRU < 100 indicates a therapeutic response.
Experimental Protocols
Protocol 1: Assessment of Platelet Aggregation using Light Transmittance Aggregometry (LTA)
-
Blood Collection:
-
Collect whole blood samples into tubes containing 3.2% sodium citrate (B86180) anticoagulant. The ratio of blood to anticoagulant should be 9:1.
-
Gently invert the tubes 3-5 times to ensure proper mixing.
-
-
Platelet-Rich Plasma (PRP) Preparation:
-
Centrifuge the whole blood at 150-200 x g for 10-15 minutes at room temperature with the brake off.
-
Carefully aspirate the upper PRP layer and transfer it to a new polypropylene (B1209903) tube.
-
-
Platelet-Poor Plasma (PPP) Preparation:
-
Centrifuge the remaining blood at 1500-2000 x g for 15 minutes at room temperature to pellet the remaining cellular components.
-
Collect the supernatant (PPP), which will be used as a reference (100% aggregation).
-
-
Platelet Count Adjustment:
-
Determine the platelet count in the PRP and adjust to a standardized concentration (e.g., 250 x 10⁹/L) using PPP if necessary.
-
-
LTA Measurement:
-
Pre-warm the PRP samples to 37°C for at least 5 minutes.
-
Place a cuvette with PPP in the aggregometer to set the baseline (100% transmittance).
-
Place a cuvette with PRP in the aggregometer to set the 0% transmittance.
-
Add a stir bar to the sample cuvette.
-
Add the agonist (e.g., 20 µM ADP) to the PRP and record the change in light transmittance over time (typically 5-10 minutes).
-
For this compound-treated samples, incubate the PRP with the desired concentration of this compound for a specified time before adding the agonist.
-
-
Data Analysis:
-
Calculate the maximum platelet aggregation (%) relative to the PPP baseline.
-
Compare the aggregation in this compound-treated samples to vehicle-treated controls.
-
Protocol 2: Quantification of this compound in Plasma using LC-MS/MS
-
Sample Preparation:
-
Thaw frozen plasma samples on ice.
-
To 100 µL of plasma, add an internal standard (a structurally similar molecule not present in the sample).
-
Perform protein precipitation by adding a solvent such as acetonitrile (B52724). Vortex vigorously.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
-
-
Chromatographic Separation:
-
Use a reverse-phase C18 column.
-
Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile or methanol).
-
-
Mass Spectrometric Detection:
-
Utilize a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.
-
Optimize the precursor-to-product ion transitions for both this compound and the internal standard.
-
-
Quantification:
-
Generate a standard curve by spiking known concentrations of this compound into blank plasma and processing as described above.
-
Determine the concentration of this compound in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
Visualizations
Caption: this compound's mechanism of action on the P2Y12 signaling pathway.
Caption: A typical experimental workflow for evaluating this compound.
Caption: A logical approach to troubleshooting inconsistent experimental results.
References
- 1. Pharmacokinetic/pharmacodynamic modeling of drug interactions at the P2Y12 receptor between this compound and oral P2Y12 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic/pharmacodynamic modeling of drug interactions at the P2Y12 receptor between this compound and oral P2Y12 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. This compound: A Novel Subcutaneous P2Y12 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Subcutaneous Delivery of Selatogrel
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the subcutaneous administration of Selatogrel. Our goal is to help you achieve consistent and reliable results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound (also known as ACT-246475) is a potent, reversible, and selective antagonist of the P2Y12 receptor.[1][2][3][4] By blocking this receptor on the surface of platelets, this compound prevents adenosine diphosphate (ADP)-induced platelet aggregation, thereby reducing the formation of blood clots.[3] It is being developed for rapid, subcutaneous self-administration in patients with suspected acute myocardial infarction (AMI).
Q2: What are the recommended dosages of this compound for research purposes?
In clinical studies, this compound has been primarily investigated at doses of 8 mg and 16 mg administered subcutaneously. The 16 mg dose has been associated with a more pronounced and consistent inhibition of platelet aggregation. For preclinical studies, the optimal dose will depend on the animal model and experimental objectives.
Q3: What is the expected onset and duration of action of subcutaneously administered this compound?
Subcutaneous administration of this compound results in rapid absorption and onset of action. Significant inhibition of platelet aggregation has been observed as early as 15 minutes post-injection, with peak plasma concentrations reached in approximately 30 to 60 minutes. The antiplatelet effect is sustained for approximately 8 hours and is reversible, with platelet function returning to near baseline levels within 24 hours.
Q4: Are there any known stability issues with the this compound formulation?
This compound has been formulated as both a lyophilized hydrochloride salt that is reconstituted with water for injection and a ready-to-use liquid formulation in a pre-filled autoinjector. It is crucial to adhere to the storage conditions specified for each formulation to ensure stability. For the autoinjector, it should be stored at temperatures between 59°F – 77°F (15°C – 25°C) and protected from freezing or extreme heat. The solution should be clear to light yellow; if it is discolored or contains particles, it should not be used.
Troubleshooting Guide
Issue 1: Inconsistent Platelet Inhibition Results
Q: We are observing high variability in platelet inhibition between experimental subjects. What could be the cause?
A: Inconsistent results can stem from several factors related to the drug, the subject, and the experimental procedure. Here are some potential causes and solutions:
-
Injection Technique: Variability in subcutaneous injection depth and technique can significantly impact absorption.
-
Recommendation: Standardize the injection technique across all experiments. Ensure consistent needle size, injection angle (90-degrees is recommended for the autoinjector), and anatomical location (e.g., abdomen or thigh). Pinching a skin fold of about 2 inches can help ensure subcutaneous rather than intramuscular administration.
-
-
Subject-Specific Factors: Body weight and age can influence the plasma concentration of this compound, with lower body weight and higher age potentially leading to higher exposure.
-
Recommendation: Record the body weight and age of your subjects to identify potential correlations with variability in your data. Consider stratifying your analysis based on these factors.
-
-
Formulation Preparation (if using lyophilized powder): Improper reconstitution can lead to incorrect dosing.
-
Recommendation: Ensure the lyophilized powder is fully dissolved in the correct volume of sterile water for injection before administration. Visually inspect for any undissolved particles.
-
Issue 2: Unexpected Pharmacokinetic Profile
Q: The time to maximum plasma concentration (Tmax) of this compound in our study is delayed compared to published data. Why might this be happening?
A: A delayed Tmax could be due to factors affecting the absorption rate from the subcutaneous tissue.
-
Injection Site Temperature: Lower skin temperature can reduce local blood flow, potentially slowing absorption.
-
Recommendation: Ensure the injection site is at a normal physiological temperature. Avoid injecting into cold skin.
-
-
Injection Volume and Concentration: While this compound is typically a low-volume injection, large volumes can sometimes delay absorption.
-
Recommendation: Use the recommended concentration to keep the injection volume minimal. If dilution is necessary, consider its potential impact on absorption kinetics.
-
Issue 3: Injection Site Reactions
Q: Some of our research subjects are developing mild reactions at the injection site. How can we minimize this?
A: Mild injection site reactions such as bruising can occur.
-
Injection Technique:
-
Recommendation: Rotate injection sites if multiple administrations are required. Ensure the needle is inserted smoothly and the injection is performed without excessive movement. Applying gentle pressure after injection may help minimize bruising, but avoid vigorous rubbing.
-
-
Formulation pH and Osmolality: Formulations with a pH far from physiological levels or that are hypertonic can cause irritation.
-
Recommendation: If preparing your own formulation, ensure the pH is buffered to a physiologically compatible range (around 7.4). Check the osmolality of the solution.
-
Data Presentation
Table 1: Pharmacokinetic Parameters of Subcutaneous this compound (16 mg) in Healthy Subjects
| Parameter | Value | Reference |
| Median Tmax (Time to Peak Plasma Concentration) | ~0.75 hours | |
| Mean Terminal Half-life (t½) | ~4.7 hours | |
| Primary Route of Elimination | Feces (92.5%) |
Table 2: Pharmacodynamic Response to Subcutaneous this compound in Patients with Chronic Coronary Syndromes
| Time Point Post-Dose | Mean P2Y12 Reaction Units (PRU) - 8 mg | Mean P2Y12 Reaction Units (PRU) - 16 mg | Mean P2Y12 Reaction Units (PRU) - Placebo | Reference |
| 15 minutes | 10 ± 25 | 4 ± 10 | 163 ± 73 | |
| 30 minutes | Not explicitly stated, but 89% responders | Not explicitly stated, but 90% responders | Not explicitly stated, but 16% responders | |
| 8 hours | <100 | <100 | >150 | |
| 24 hours | 144 ± 74 | 129 ± 66 | 153 ± 74 |
PRU < 100 indicates a therapeutic response.
Experimental Protocols
Protocol 1: Assessment of Platelet Aggregation using Light Transmittance Aggregometry (LTA)
-
Blood Collection:
-
Collect whole blood samples into tubes containing 3.2% sodium citrate anticoagulant. The ratio of blood to anticoagulant should be 9:1.
-
Gently invert the tubes 3-5 times to ensure proper mixing.
-
-
Platelet-Rich Plasma (PRP) Preparation:
-
Centrifuge the whole blood at 150-200 x g for 10-15 minutes at room temperature with the brake off.
-
Carefully aspirate the upper PRP layer and transfer it to a new polypropylene tube.
-
-
Platelet-Poor Plasma (PPP) Preparation:
-
Centrifuge the remaining blood at 1500-2000 x g for 15 minutes at room temperature to pellet the remaining cellular components.
-
Collect the supernatant (PPP), which will be used as a reference (100% aggregation).
-
-
Platelet Count Adjustment:
-
Determine the platelet count in the PRP and adjust to a standardized concentration (e.g., 250 x 10⁹/L) using PPP if necessary.
-
-
LTA Measurement:
-
Pre-warm the PRP samples to 37°C for at least 5 minutes.
-
Place a cuvette with PPP in the aggregometer to set the baseline (100% transmittance).
-
Place a cuvette with PRP in the aggregometer to set the 0% transmittance.
-
Add a stir bar to the sample cuvette.
-
Add the agonist (e.g., 20 µM ADP) to the PRP and record the change in light transmittance over time (typically 5-10 minutes).
-
For this compound-treated samples, incubate the PRP with the desired concentration of this compound for a specified time before adding the agonist.
-
-
Data Analysis:
-
Calculate the maximum platelet aggregation (%) relative to the PPP baseline.
-
Compare the aggregation in this compound-treated samples to vehicle-treated controls.
-
Protocol 2: Quantification of this compound in Plasma using LC-MS/MS
-
Sample Preparation:
-
Thaw frozen plasma samples on ice.
-
To 100 µL of plasma, add an internal standard (a structurally similar molecule not present in the sample).
-
Perform protein precipitation by adding a solvent such as acetonitrile. Vortex vigorously.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
-
-
Chromatographic Separation:
-
Use a reverse-phase C18 column.
-
Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile or methanol).
-
-
Mass Spectrometric Detection:
-
Utilize a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.
-
Optimize the precursor-to-product ion transitions for both this compound and the internal standard.
-
-
Quantification:
-
Generate a standard curve by spiking known concentrations of this compound into blank plasma and processing as described above.
-
Determine the concentration of this compound in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
Visualizations
Caption: this compound's mechanism of action on the P2Y12 signaling pathway.
Caption: A typical experimental workflow for evaluating this compound.
Caption: A logical approach to troubleshooting inconsistent experimental results.
References
- 1. Pharmacokinetic/pharmacodynamic modeling of drug interactions at the P2Y12 receptor between this compound and oral P2Y12 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic/pharmacodynamic modeling of drug interactions at the P2Y12 receptor between this compound and oral P2Y12 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. This compound: A Novel Subcutaneous P2Y12 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing Selatogrel-induced dyspnea in research subjects
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating selatogrel. The information focuses on addressing instances of dyspnea observed in research subjects.
Troubleshooting Guide: this compound-Induced Dyspnea
This guide is intended to assist researchers in identifying and managing dyspnea as a potential adverse event during clinical investigations of this compound.
| Issue | Potential Cause | Recommended Action |
| Subject reports sudden onset of mild to moderate dyspnea (shortness of breath) shortly after this compound administration. | Direct pharmacological effect of this compound (P2Y12 inhibitor class effect). | 1. Assess Severity: Immediately evaluate the severity of dyspnea using a standardized scale (e.g., Borg CR10 Scale, Visual Analog Scale).[1][2] 2. Monitor Vital Signs: Continuously monitor heart rate, respiratory rate, blood pressure, and oxygen saturation (SpO2).[3][4] 3. Rule out Other Causes: Conduct a focused physical examination to exclude other potential causes such as cardiac or pulmonary events.[3] 4. Continue Observation: If symptoms are mild and vital signs are stable, continue to observe the subject closely. This compound-induced dyspnea is often transient. 5. Document: Record the event in detail in the subject's case report form, including time of onset, duration, severity, and actions taken. |
| Subject experiences severe or persistent dyspnea. | While less common, could indicate a more serious reaction or an underlying medical condition exacerbated by the study drug. | 1. Discontinue Investigational Product: Immediately cease further administration of this compound. 2. Provide Supportive Care: Administer supplemental oxygen if SpO2 is below 90%. 3. Medical Evaluation: Arrange for an urgent and thorough medical evaluation, which may include an electrocardiogram (ECG), chest X-ray, and arterial blood gas analysis. 4. Report as Serious Adverse Event (SAE): If the event is life-threatening, requires hospitalization, or results in significant disability, report it as an SAE to the sponsor and institutional review board (IRB) within 24 hours. |
| Recurrent episodes of dyspnea with subsequent this compound doses. | Consistent pharmacological response to this compound. | 1. Re-evaluate Subject's Participation: Discuss the recurrent nature of the symptom with the subject and the principal investigator to determine if it is in the subject's best interest to continue in the trial. 2. Consider Dose Adjustment (if protocol allows): If the study protocol includes provisions for dose adjustments, consider this as a potential mitigation strategy. 3. Enhanced Monitoring: If the subject continues in the study, implement enhanced monitoring protocols for subsequent doses, including pre- and post-dose spirometry. |
Frequently Asked Questions (FAQs)
Q1: What is the known incidence of dyspnea associated with this compound in clinical research?
A1: Dyspnea is a recognized adverse event associated with reversible P2Y12 inhibitors. In clinical studies with this compound, transient dyspnea has been observed. For instance, one study reported transient dyspnea in 7% of patients. Another study in patients with chronic coronary syndromes noted dyspnea in 5.3% of subjects in the 8 mg this compound group and 8.7% in the 16 mg group, with no occurrences in the placebo group. In patients with acute myocardial infarction, one case (4.3%) of mild, transient dyspnea was reported in the 16 mg group.
Q2: What is the proposed mechanism for this compound-induced dyspnea?
A2: The exact mechanism is not fully elucidated but is considered a class effect of reversible P2Y12 inhibitors. The leading hypotheses suggest that inhibition of P2Y12 receptors on sensory neurons in the lungs may lead to an altered sensation of breathing. Another theory involves the inhibition of adenosine (B11128) reuptake, leading to increased local concentrations of adenosine, which can stimulate sensory nerves in the airways and result in the sensation of dyspnea.
Signaling Pathway and Experimental Workflow Diagrams
Key Experimental Protocols
Protocol 1: Assessment of Dyspnea Severity
Objective: To quantitatively assess the severity of dyspnea reported by a research subject.
Methodology:
-
Visual Analog Scale (VAS):
-
Provide the subject with a 100 mm horizontal line with "No shortness of breath" at the 0 mm mark and "Worst possible shortness of breath" at the 100 mm mark.
-
Ask the subject to mark a point on the line that corresponds to their current level of dyspnea.
-
Measure the distance from the 0 mm mark to the subject's mark to obtain a numerical score.
-
-
Modified Borg Category-Ratio 10 (CR10) Scale:
-
Present the subject with the Borg CR10 scale, which ranges from 0 ("Nothing at all") to 10 ("Extremely severe").
-
Ask the subject to choose the number that best describes their current level of breathlessness.
-
Data to Collect:
-
Date and time of assessment.
-
VAS score (mm).
-
Borg CR10 score.
-
Subject's self-report of symptoms.
Protocol 2: Spirometry for Pulmonary Function Assessment
Objective: To objectively measure lung function and rule out underlying obstructive or restrictive lung disease as a cause of dyspnea.
Methodology:
-
Subject Preparation:
-
Ensure the subject is seated comfortably and understands the procedure.
-
The subject should not have smoked or used a short-acting bronchodilator within the past 4 hours.
-
-
Procedure (based on ATS/ERS guidelines):
-
The subject inhales maximally.
-
They then place their lips tightly around the spirometer mouthpiece.
-
The subject exhales as forcefully and completely as possible for at least 6 seconds.
-
Perform at least three acceptable maneuvers, with the two best results for Forced Vital Capacity (FVC) and Forced Expiratory Volume in one second (FEV1) varying by no more than 150 mL.
-
Key Parameters to Measure:
-
Forced Vital Capacity (FVC): The total volume of air exhaled forcefully after a maximal inhalation.
-
Forced Expiratory Volume in 1 second (FEV1): The volume of air exhaled in the first second of the FVC maneuver.
-
FEV1/FVC Ratio: The percentage of the FVC that is exhaled in the first second.
Data Presentation:
-
Present the results as absolute values and as a percentage of predicted normal values based on the subject's age, height, sex, and ethnicity.
-
Compare pre- and post-dose spirometry results if applicable.
References
Addressing Selatogrel-induced dyspnea in research subjects
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating selatogrel. The information focuses on addressing instances of dyspnea observed in research subjects.
Troubleshooting Guide: this compound-Induced Dyspnea
This guide is intended to assist researchers in identifying and managing dyspnea as a potential adverse event during clinical investigations of this compound.
| Issue | Potential Cause | Recommended Action |
| Subject reports sudden onset of mild to moderate dyspnea (shortness of breath) shortly after this compound administration. | Direct pharmacological effect of this compound (P2Y12 inhibitor class effect). | 1. Assess Severity: Immediately evaluate the severity of dyspnea using a standardized scale (e.g., Borg CR10 Scale, Visual Analog Scale).[1][2] 2. Monitor Vital Signs: Continuously monitor heart rate, respiratory rate, blood pressure, and oxygen saturation (SpO2).[3][4] 3. Rule out Other Causes: Conduct a focused physical examination to exclude other potential causes such as cardiac or pulmonary events.[3] 4. Continue Observation: If symptoms are mild and vital signs are stable, continue to observe the subject closely. This compound-induced dyspnea is often transient. 5. Document: Record the event in detail in the subject's case report form, including time of onset, duration, severity, and actions taken. |
| Subject experiences severe or persistent dyspnea. | While less common, could indicate a more serious reaction or an underlying medical condition exacerbated by the study drug. | 1. Discontinue Investigational Product: Immediately cease further administration of this compound. 2. Provide Supportive Care: Administer supplemental oxygen if SpO2 is below 90%. 3. Medical Evaluation: Arrange for an urgent and thorough medical evaluation, which may include an electrocardiogram (ECG), chest X-ray, and arterial blood gas analysis. 4. Report as Serious Adverse Event (SAE): If the event is life-threatening, requires hospitalization, or results in significant disability, report it as an SAE to the sponsor and institutional review board (IRB) within 24 hours. |
| Recurrent episodes of dyspnea with subsequent this compound doses. | Consistent pharmacological response to this compound. | 1. Re-evaluate Subject's Participation: Discuss the recurrent nature of the symptom with the subject and the principal investigator to determine if it is in the subject's best interest to continue in the trial. 2. Consider Dose Adjustment (if protocol allows): If the study protocol includes provisions for dose adjustments, consider this as a potential mitigation strategy. 3. Enhanced Monitoring: If the subject continues in the study, implement enhanced monitoring protocols for subsequent doses, including pre- and post-dose spirometry. |
Frequently Asked Questions (FAQs)
Q1: What is the known incidence of dyspnea associated with this compound in clinical research?
A1: Dyspnea is a recognized adverse event associated with reversible P2Y12 inhibitors. In clinical studies with this compound, transient dyspnea has been observed. For instance, one study reported transient dyspnea in 7% of patients. Another study in patients with chronic coronary syndromes noted dyspnea in 5.3% of subjects in the 8 mg this compound group and 8.7% in the 16 mg group, with no occurrences in the placebo group. In patients with acute myocardial infarction, one case (4.3%) of mild, transient dyspnea was reported in the 16 mg group.
Q2: What is the proposed mechanism for this compound-induced dyspnea?
A2: The exact mechanism is not fully elucidated but is considered a class effect of reversible P2Y12 inhibitors. The leading hypotheses suggest that inhibition of P2Y12 receptors on sensory neurons in the lungs may lead to an altered sensation of breathing. Another theory involves the inhibition of adenosine reuptake, leading to increased local concentrations of adenosine, which can stimulate sensory nerves in the airways and result in the sensation of dyspnea.
Signaling Pathway and Experimental Workflow Diagrams
Key Experimental Protocols
Protocol 1: Assessment of Dyspnea Severity
Objective: To quantitatively assess the severity of dyspnea reported by a research subject.
Methodology:
-
Visual Analog Scale (VAS):
-
Provide the subject with a 100 mm horizontal line with "No shortness of breath" at the 0 mm mark and "Worst possible shortness of breath" at the 100 mm mark.
-
Ask the subject to mark a point on the line that corresponds to their current level of dyspnea.
-
Measure the distance from the 0 mm mark to the subject's mark to obtain a numerical score.
-
-
Modified Borg Category-Ratio 10 (CR10) Scale:
-
Present the subject with the Borg CR10 scale, which ranges from 0 ("Nothing at all") to 10 ("Extremely severe").
-
Ask the subject to choose the number that best describes their current level of breathlessness.
-
Data to Collect:
-
Date and time of assessment.
-
VAS score (mm).
-
Borg CR10 score.
-
Subject's self-report of symptoms.
Protocol 2: Spirometry for Pulmonary Function Assessment
Objective: To objectively measure lung function and rule out underlying obstructive or restrictive lung disease as a cause of dyspnea.
Methodology:
-
Subject Preparation:
-
Ensure the subject is seated comfortably and understands the procedure.
-
The subject should not have smoked or used a short-acting bronchodilator within the past 4 hours.
-
-
Procedure (based on ATS/ERS guidelines):
-
The subject inhales maximally.
-
They then place their lips tightly around the spirometer mouthpiece.
-
The subject exhales as forcefully and completely as possible for at least 6 seconds.
-
Perform at least three acceptable maneuvers, with the two best results for Forced Vital Capacity (FVC) and Forced Expiratory Volume in one second (FEV1) varying by no more than 150 mL.
-
Key Parameters to Measure:
-
Forced Vital Capacity (FVC): The total volume of air exhaled forcefully after a maximal inhalation.
-
Forced Expiratory Volume in 1 second (FEV1): The volume of air exhaled in the first second of the FVC maneuver.
-
FEV1/FVC Ratio: The percentage of the FVC that is exhaled in the first second.
Data Presentation:
-
Present the results as absolute values and as a percentage of predicted normal values based on the subject's age, height, sex, and ethnicity.
-
Compare pre- and post-dose spirometry results if applicable.
References
Dose-adjustment of Selatogrel in models of hepatic impairment
This technical support center provides guidance for researchers, scientists, and drug development professionals on the dose-adjustment of Selatogrel in models of hepatic impairment.
Frequently Asked Questions (FAQs)
Q1: How does hepatic impairment affect the pharmacokinetics (PK) of this compound?
A1: Hepatic impairment leads to a significant increase in exposure to this compound.[1][2][3][4][5] A clinical study in subjects with mild and moderate hepatic impairment showed that the maximum plasma concentration (Cmax) and the total drug exposure (Area Under the Curve, AUC) were substantially higher compared to healthy subjects. This is primarily due to a reduction in the drug's clearance.
Q2: What is the primary route of elimination for this compound?
A2: this compound is almost exclusively eliminated through the hepatobiliary route. Studies have shown that approximately 92% of a radiolabeled dose is recovered in the feces, with only about 2% found in the urine. The drug is primarily excreted as the unchanged parent compound, indicating that it does not undergo extensive metabolism.
Q3: Is a dose adjustment for this compound required in patients with hepatic impairment?
A3: Based on clinical data, no dose adjustment is recommended for patients with mild hepatic impairment. However, for patients with moderate hepatic impairment, caution is advised due to the significant increase in drug exposure, and a dose adjustment may be warranted. This compound has not been studied in patients with severe hepatic impairment.
Q4: How does hepatic impairment impact the pharmacodynamics (PD) of this compound?
A4: Despite the increased exposure, the onset of the antiplatelet effect of this compound appears to be similar in subjects with mild to moderate hepatic impairment compared to healthy subjects. However, the duration of platelet aggregation inhibition is prolonged in individuals with hepatic impairment.
Q5: Have preclinical studies of this compound in animal models of hepatic impairment been published?
A5: Publicly available literature from the conducted search does not detail specific studies of this compound in animal models of hepatic impairment. Preclinical work has been conducted in rodent and guinea pig models to assess the antithrombotic activity and safety profile of this compound.
Troubleshooting Guide
Issue: Higher than expected plasma concentrations of this compound observed in an animal model with induced liver injury.
Possible Cause: The induced hepatic impairment is likely reducing the biliary clearance of this compound, leading to its accumulation in the plasma. This is consistent with findings in human subjects with hepatic impairment.
Troubleshooting Steps:
-
Confirm the degree of hepatic impairment: Ensure that the model used has a consistently induced and quantifiable level of hepatic dysfunction.
-
Review the dosing: Consider reducing the dose of this compound administered to the hepatically impaired animal models to aim for exposures seen in healthy animals.
-
Monitor for adverse effects: Be vigilant for any signs of increased bleeding or other adverse events, given the higher drug exposure.
Issue: Prolonged bleeding time observed in a hepatic impairment model treated with this compound.
Possible Cause: The combination of increased this compound exposure and the inherent hemostatic changes associated with liver disease can lead to a more pronounced antiplatelet effect and, consequently, a longer bleeding time.
Troubleshooting Steps:
-
Assess baseline coagulation parameters: Characterize the coagulation profile of the hepatic impairment model before administering this compound.
-
Correlate with PK data: Analyze the relationship between this compound plasma concentrations and the observed bleeding time to understand the exposure-response relationship.
-
Consider a lower dose: Experiment with a reduced dose of this compound to see if a therapeutic antiplatelet effect can be achieved without excessive bleeding.
Data Presentation
Table 1: Pharmacokinetic Parameters of a Single 16 mg Subcutaneous Dose of this compound in Subjects with Hepatic Impairment and Healthy Controls.
| Parameter | Healthy Subjects (n=8) | Mild Hepatic Impairment (n=8) | Moderate Hepatic Impairment (n=8) |
| Cmax (ng/mL) | 100 | 130 (+30%) | 208 (+108%) |
| AUC0–∞ (ng·h/mL) | 737 | 1081 (+47%) | 2300 (+212%) |
| CL/F (L/h) | 15.1 | 10.2 (-32%) | 4.8 (-68%) |
| tmax (h) | 0.5 | 0.75 | 0.75 |
Data are presented as geometric means, with the percentage change relative to healthy subjects in parentheses. Cmax = Maximum plasma concentration; AUC0–∞ = Area under the plasma concentration-time curve from time zero to infinity; CL/F = Apparent total clearance of the drug from plasma after subcutaneous administration; tmax = Time to reach maximum plasma concentration.
Experimental Protocols
Clinical Study of this compound in Hepatic Impairment
-
Study Design: A single-center, open-label, single-dose study.
-
Participants:
-
8 subjects with mild hepatic impairment (Child-Pugh A).
-
8 subjects with moderate hepatic impairment (Child-Pugh B).
-
8 matched healthy control subjects.
-
-
Dosing: A single subcutaneous dose of 16 mg of this compound was administered.
-
Pharmacokinetic Sampling: Blood samples were collected at predefined time points to determine the plasma concentrations of this compound.
-
Pharmacodynamic Assessment: Inhibition of platelet aggregation (IPA) was measured to assess the antiplatelet effect of this compound.
-
Safety Monitoring: Included monitoring of adverse events and clinical laboratory measurements.
Visualizations
Caption: Workflow for the clinical study of this compound in hepatic impairment.
Caption: this compound's inhibition of the P2Y12 signaling pathway.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Influence of hepatic impairment on the pharmacokinetics and pharmacodynamics of the P2Y12 receptor antagonist this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Influence of hepatic impairment on the pharmacokinetics and pharmacodynamics of the P2Y12 receptor antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Dose-adjustment of Selatogrel in models of hepatic impairment
This technical support center provides guidance for researchers, scientists, and drug development professionals on the dose-adjustment of Selatogrel in models of hepatic impairment.
Frequently Asked Questions (FAQs)
Q1: How does hepatic impairment affect the pharmacokinetics (PK) of this compound?
A1: Hepatic impairment leads to a significant increase in exposure to this compound.[1][2][3][4][5] A clinical study in subjects with mild and moderate hepatic impairment showed that the maximum plasma concentration (Cmax) and the total drug exposure (Area Under the Curve, AUC) were substantially higher compared to healthy subjects. This is primarily due to a reduction in the drug's clearance.
Q2: What is the primary route of elimination for this compound?
A2: this compound is almost exclusively eliminated through the hepatobiliary route. Studies have shown that approximately 92% of a radiolabeled dose is recovered in the feces, with only about 2% found in the urine. The drug is primarily excreted as the unchanged parent compound, indicating that it does not undergo extensive metabolism.
Q3: Is a dose adjustment for this compound required in patients with hepatic impairment?
A3: Based on clinical data, no dose adjustment is recommended for patients with mild hepatic impairment. However, for patients with moderate hepatic impairment, caution is advised due to the significant increase in drug exposure, and a dose adjustment may be warranted. This compound has not been studied in patients with severe hepatic impairment.
Q4: How does hepatic impairment impact the pharmacodynamics (PD) of this compound?
A4: Despite the increased exposure, the onset of the antiplatelet effect of this compound appears to be similar in subjects with mild to moderate hepatic impairment compared to healthy subjects. However, the duration of platelet aggregation inhibition is prolonged in individuals with hepatic impairment.
Q5: Have preclinical studies of this compound in animal models of hepatic impairment been published?
A5: Publicly available literature from the conducted search does not detail specific studies of this compound in animal models of hepatic impairment. Preclinical work has been conducted in rodent and guinea pig models to assess the antithrombotic activity and safety profile of this compound.
Troubleshooting Guide
Issue: Higher than expected plasma concentrations of this compound observed in an animal model with induced liver injury.
Possible Cause: The induced hepatic impairment is likely reducing the biliary clearance of this compound, leading to its accumulation in the plasma. This is consistent with findings in human subjects with hepatic impairment.
Troubleshooting Steps:
-
Confirm the degree of hepatic impairment: Ensure that the model used has a consistently induced and quantifiable level of hepatic dysfunction.
-
Review the dosing: Consider reducing the dose of this compound administered to the hepatically impaired animal models to aim for exposures seen in healthy animals.
-
Monitor for adverse effects: Be vigilant for any signs of increased bleeding or other adverse events, given the higher drug exposure.
Issue: Prolonged bleeding time observed in a hepatic impairment model treated with this compound.
Possible Cause: The combination of increased this compound exposure and the inherent hemostatic changes associated with liver disease can lead to a more pronounced antiplatelet effect and, consequently, a longer bleeding time.
Troubleshooting Steps:
-
Assess baseline coagulation parameters: Characterize the coagulation profile of the hepatic impairment model before administering this compound.
-
Correlate with PK data: Analyze the relationship between this compound plasma concentrations and the observed bleeding time to understand the exposure-response relationship.
-
Consider a lower dose: Experiment with a reduced dose of this compound to see if a therapeutic antiplatelet effect can be achieved without excessive bleeding.
Data Presentation
Table 1: Pharmacokinetic Parameters of a Single 16 mg Subcutaneous Dose of this compound in Subjects with Hepatic Impairment and Healthy Controls.
| Parameter | Healthy Subjects (n=8) | Mild Hepatic Impairment (n=8) | Moderate Hepatic Impairment (n=8) |
| Cmax (ng/mL) | 100 | 130 (+30%) | 208 (+108%) |
| AUC0–∞ (ng·h/mL) | 737 | 1081 (+47%) | 2300 (+212%) |
| CL/F (L/h) | 15.1 | 10.2 (-32%) | 4.8 (-68%) |
| tmax (h) | 0.5 | 0.75 | 0.75 |
Data are presented as geometric means, with the percentage change relative to healthy subjects in parentheses. Cmax = Maximum plasma concentration; AUC0–∞ = Area under the plasma concentration-time curve from time zero to infinity; CL/F = Apparent total clearance of the drug from plasma after subcutaneous administration; tmax = Time to reach maximum plasma concentration.
Experimental Protocols
Clinical Study of this compound in Hepatic Impairment
-
Study Design: A single-center, open-label, single-dose study.
-
Participants:
-
8 subjects with mild hepatic impairment (Child-Pugh A).
-
8 subjects with moderate hepatic impairment (Child-Pugh B).
-
8 matched healthy control subjects.
-
-
Dosing: A single subcutaneous dose of 16 mg of this compound was administered.
-
Pharmacokinetic Sampling: Blood samples were collected at predefined time points to determine the plasma concentrations of this compound.
-
Pharmacodynamic Assessment: Inhibition of platelet aggregation (IPA) was measured to assess the antiplatelet effect of this compound.
-
Safety Monitoring: Included monitoring of adverse events and clinical laboratory measurements.
Visualizations
Caption: Workflow for the clinical study of this compound in hepatic impairment.
Caption: this compound's inhibition of the P2Y12 signaling pathway.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Influence of hepatic impairment on the pharmacokinetics and pharmacodynamics of the P2Y12 receptor antagonist this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Influence of hepatic impairment on the pharmacokinetics and pharmacodynamics of the P2Y12 receptor antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Selatogrel Platelet Response Variability
Welcome to the technical support center for Selatogrel. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting variability in platelet response to this compound during pre-clinical and clinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it inhibit platelet aggregation?
This compound is a potent, reversible, and selective antagonist of the P2Y12 receptor on platelets.[1][2] By binding to the P2Y12 receptor, it blocks adenosine (B11128) diphosphate (B83284) (ADP) from activating the receptor, which is a key step in the amplification of platelet aggregation and thrombus formation.[2] Unlike some other P2Y12 inhibitors, this compound is administered via subcutaneous injection, leading to a rapid onset of action.[1][3]
Q2: What is the expected level of platelet inhibition with this compound?
In clinical studies, subcutaneous administration of this compound has demonstrated rapid and significant inhibition of platelet aggregation. Response is often measured using the VerifyNow P2Y12 assay, with a P2Y12 Reaction Unit (PRU) value of less than 100 indicating an adequate response.
Q3: We are observing inconsistent inhibition of platelet aggregation in our in vitro experiments. What are the potential causes?
Variability in in vitro platelet aggregation assays can stem from several factors. These can be broadly categorized as pre-analytical, analytical, and drug or donor-related. Common issues include improper blood sample collection and handling, the choice of anticoagulant, and the specific parameters of the platelet function assay being used.
Q4: Can genetic factors influence the response to this compound?
While the impact of specific genetic polymorphisms on the response to this compound is still under investigation, it is known that genetic variations can affect the efficacy of other P2Y12 inhibitors. For instance, polymorphisms in the CYP2C19 gene can significantly alter the metabolic activation of clopidogrel, leading to response variability. Although this compound is not a prodrug requiring metabolic activation, it is prudent to consider the potential influence of genetic variations in the P2Y12 receptor or its signaling pathway.
Q5: Does the choice of anticoagulant in blood collection tubes matter?
Yes, the choice of anticoagulant is critical. The potency of this compound can be underestimated when using citrate (B86180) as an anticoagulant due to the chelation of calcium, which is essential for platelet function. Assays performed in blood collected with a direct thrombin inhibitor that preserves physiological calcium concentrations may provide a more accurate assessment of this compound's inhibitory effect.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your platelet aggregation experiments with this compound.
Issue 1: Higher than Expected Platelet Aggregation (Low Inhibition)
| Potential Cause | Recommended Action |
| Inappropriate Anticoagulant | The use of citrate as an anticoagulant can lead to lower measured potency of this compound due to calcium chelation. Recommendation: Whenever possible, use an anticoagulant that maintains physiological calcium levels, such as a direct thrombin inhibitor. If using citrate, be aware that the observed inhibitory effect of this compound may be lower than its true potency. |
| Suboptimal Agonist Concentration | The concentration of the platelet agonist (e.g., ADP) used to induce aggregation can impact the apparent inhibitory effect of this compound. |
| Pre-activated Platelets | Improper blood collection or sample handling can lead to premature platelet activation, making them less responsive to further stimulation and inhibition. |
| Incorrect Drug Concentration | Errors in the preparation of this compound dilutions will directly impact the observed effect. |
Issue 2: High Variability Between Replicates or Donors
| Potential Cause | Recommended Action |
| Pre-analytical Variables | Inconsistent blood collection technique, storage time, and temperature can all contribute to variability. |
| Inter-individual Donor Variability | There is natural biological variability in platelet reactivity among individuals. |
| Assay-Specific Variability | Different platelet function tests have inherent levels of variability. For example, Light Transmission Aggregometry (LTA) can be more variable than some point-of-care assays if not strictly standardized. |
Quantitative Data Summary
The following tables summarize the expected platelet response to this compound based on clinical trial data.
Table 1: Responder Rates with this compound (VerifyNow P2Y12 Assay)
| Dose | Time Point | Responder Rate (PRU < 100) | Citation(s) |
| 8 mg | 15 minutes | 75% | |
| 16 mg | 15 minutes | 91% | |
| 8 mg | 30 minutes | 91% | |
| 16 mg | 30 minutes | 96% |
Table 2: Median P2Y12 Reaction Units (PRU) with this compound
| Dose | Time Point | Median PRU (Range) | Citation(s) |
| 8 mg | 15 minutes | 51 (4 - 208) | |
| 16 mg | 15 minutes | 9 (2 - 175) |
Experimental Protocols
Light Transmission Aggregometry (LTA)
LTA is a widely used method to assess platelet aggregation. It measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.
1. Blood Collection and PRP Preparation:
-
Collect whole blood into tubes containing an appropriate anticoagulant (consider using a direct thrombin inhibitor to maintain physiological calcium levels).
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP.
-
Carefully collect the PRP and keep it at room temperature for use within 4 hours.
2. Assay Procedure:
-
Adjust the platelet count of the PRP to a standardized concentration using platelet-poor plasma (PPP).
-
Pre-warm the PRP samples to 37°C in the aggregometer.
-
Add the desired concentration of this compound or vehicle control to the PRP and incubate for a specified time.
-
Add a platelet agonist (e.g., ADP, typically 5-20 µM) to initiate aggregation.
-
Record the change in light transmission over time to generate an aggregation curve.
VerifyNow P2Y12 Assay
The VerifyNow system is a point-of-care, whole-blood assay that measures platelet-induced aggregation.
1. Sample Collection:
-
Collect whole blood in a 3.2% sodium citrate tube.
-
Ensure the tube is filled to the correct volume to maintain the proper blood-to-anticoagulant ratio.
2. Assay Procedure:
-
Invert the blood collection tube gently 5-10 times to ensure proper mixing.
-
Insert the assay cartridge into the VerifyNow instrument.
-
Follow the instrument's prompts to introduce the blood sample into the cartridge.
-
The instrument automatically performs the assay and reports the results in P2Y12 Reaction Units (PRU).
Visualizations
Caption: P2Y12 signaling pathway and this compound's mechanism of action.
Caption: Experimental workflow for Light Transmission Aggregometry.
Caption: Experimental workflow for the VerifyNow P2Y12 Assay.
Caption: Logical workflow for troubleshooting platelet response variability.
References
Technical Support Center: Selatogrel Platelet Response Variability
Welcome to the technical support center for Selatogrel. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting variability in platelet response to this compound during pre-clinical and clinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it inhibit platelet aggregation?
This compound is a potent, reversible, and selective antagonist of the P2Y12 receptor on platelets.[1][2] By binding to the P2Y12 receptor, it blocks adenosine diphosphate (ADP) from activating the receptor, which is a key step in the amplification of platelet aggregation and thrombus formation.[2] Unlike some other P2Y12 inhibitors, this compound is administered via subcutaneous injection, leading to a rapid onset of action.[1][3]
Q2: What is the expected level of platelet inhibition with this compound?
In clinical studies, subcutaneous administration of this compound has demonstrated rapid and significant inhibition of platelet aggregation. Response is often measured using the VerifyNow P2Y12 assay, with a P2Y12 Reaction Unit (PRU) value of less than 100 indicating an adequate response.
Q3: We are observing inconsistent inhibition of platelet aggregation in our in vitro experiments. What are the potential causes?
Variability in in vitro platelet aggregation assays can stem from several factors. These can be broadly categorized as pre-analytical, analytical, and drug or donor-related. Common issues include improper blood sample collection and handling, the choice of anticoagulant, and the specific parameters of the platelet function assay being used.
Q4: Can genetic factors influence the response to this compound?
While the impact of specific genetic polymorphisms on the response to this compound is still under investigation, it is known that genetic variations can affect the efficacy of other P2Y12 inhibitors. For instance, polymorphisms in the CYP2C19 gene can significantly alter the metabolic activation of clopidogrel, leading to response variability. Although this compound is not a prodrug requiring metabolic activation, it is prudent to consider the potential influence of genetic variations in the P2Y12 receptor or its signaling pathway.
Q5: Does the choice of anticoagulant in blood collection tubes matter?
Yes, the choice of anticoagulant is critical. The potency of this compound can be underestimated when using citrate as an anticoagulant due to the chelation of calcium, which is essential for platelet function. Assays performed in blood collected with a direct thrombin inhibitor that preserves physiological calcium concentrations may provide a more accurate assessment of this compound's inhibitory effect.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your platelet aggregation experiments with this compound.
Issue 1: Higher than Expected Platelet Aggregation (Low Inhibition)
| Potential Cause | Recommended Action |
| Inappropriate Anticoagulant | The use of citrate as an anticoagulant can lead to lower measured potency of this compound due to calcium chelation. Recommendation: Whenever possible, use an anticoagulant that maintains physiological calcium levels, such as a direct thrombin inhibitor. If using citrate, be aware that the observed inhibitory effect of this compound may be lower than its true potency. |
| Suboptimal Agonist Concentration | The concentration of the platelet agonist (e.g., ADP) used to induce aggregation can impact the apparent inhibitory effect of this compound. |
| Pre-activated Platelets | Improper blood collection or sample handling can lead to premature platelet activation, making them less responsive to further stimulation and inhibition. |
| Incorrect Drug Concentration | Errors in the preparation of this compound dilutions will directly impact the observed effect. |
Issue 2: High Variability Between Replicates or Donors
| Potential Cause | Recommended Action |
| Pre-analytical Variables | Inconsistent blood collection technique, storage time, and temperature can all contribute to variability. |
| Inter-individual Donor Variability | There is natural biological variability in platelet reactivity among individuals. |
| Assay-Specific Variability | Different platelet function tests have inherent levels of variability. For example, Light Transmission Aggregometry (LTA) can be more variable than some point-of-care assays if not strictly standardized. |
Quantitative Data Summary
The following tables summarize the expected platelet response to this compound based on clinical trial data.
Table 1: Responder Rates with this compound (VerifyNow P2Y12 Assay)
| Dose | Time Point | Responder Rate (PRU < 100) | Citation(s) |
| 8 mg | 15 minutes | 75% | |
| 16 mg | 15 minutes | 91% | |
| 8 mg | 30 minutes | 91% | |
| 16 mg | 30 minutes | 96% |
Table 2: Median P2Y12 Reaction Units (PRU) with this compound
| Dose | Time Point | Median PRU (Range) | Citation(s) |
| 8 mg | 15 minutes | 51 (4 - 208) | |
| 16 mg | 15 minutes | 9 (2 - 175) |
Experimental Protocols
Light Transmission Aggregometry (LTA)
LTA is a widely used method to assess platelet aggregation. It measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.
1. Blood Collection and PRP Preparation:
-
Collect whole blood into tubes containing an appropriate anticoagulant (consider using a direct thrombin inhibitor to maintain physiological calcium levels).
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP.
-
Carefully collect the PRP and keep it at room temperature for use within 4 hours.
2. Assay Procedure:
-
Adjust the platelet count of the PRP to a standardized concentration using platelet-poor plasma (PPP).
-
Pre-warm the PRP samples to 37°C in the aggregometer.
-
Add the desired concentration of this compound or vehicle control to the PRP and incubate for a specified time.
-
Add a platelet agonist (e.g., ADP, typically 5-20 µM) to initiate aggregation.
-
Record the change in light transmission over time to generate an aggregation curve.
VerifyNow P2Y12 Assay
The VerifyNow system is a point-of-care, whole-blood assay that measures platelet-induced aggregation.
1. Sample Collection:
-
Collect whole blood in a 3.2% sodium citrate tube.
-
Ensure the tube is filled to the correct volume to maintain the proper blood-to-anticoagulant ratio.
2. Assay Procedure:
-
Invert the blood collection tube gently 5-10 times to ensure proper mixing.
-
Insert the assay cartridge into the VerifyNow instrument.
-
Follow the instrument's prompts to introduce the blood sample into the cartridge.
-
The instrument automatically performs the assay and reports the results in P2Y12 Reaction Units (PRU).
Visualizations
Caption: P2Y12 signaling pathway and this compound's mechanism of action.
Caption: Experimental workflow for Light Transmission Aggregometry.
Caption: Experimental workflow for the VerifyNow P2Y12 Assay.
Caption: Logical workflow for troubleshooting platelet response variability.
References
Validation & Comparative
Selatogrel Demonstrates Superior Preclinical Profile to Clopidogrel in Thrombosis Models
For Immediate Release
A comprehensive review of preclinical data reveals that selatogrel, a novel P2Y12 receptor antagonist, exhibits a promising antithrombotic profile with a potentially wider therapeutic window compared to the widely used antiplatelet agent, clopidogrel (B1663587). In head-to-head preclinical models of thrombosis, this compound demonstrated comparable efficacy in preventing blood clot formation with a significantly reduced impact on bleeding time.
This guide provides a detailed comparison of this compound and clopidogrel, focusing on their performance in established preclinical models of thrombosis and hemostasis. The data presented herein is intended for researchers, scientists, and drug development professionals engaged in the fields of cardiology and thrombosis.
Executive Summary
This compound is a potent, reversible, and selective antagonist of the P2Y12 receptor, administered via subcutaneous injection. This contrasts with clopidogrel, an oral, irreversible P2Y12 inhibitor that requires metabolic activation. Preclinical evidence strongly suggests that this compound's unique pharmacological properties may translate into a more favorable balance between antithrombotic efficacy and bleeding risk. A key preclinical study demonstrated that at doses providing equivalent antithrombotic effects in a rat model of thrombosis, this compound was associated with significantly less blood loss compared to clopidogrel.
Mechanism of Action and Key Differentiators
Both this compound and clopidogrel target the P2Y12 receptor on platelets, a critical component in the amplification of platelet aggregation and thrombus formation. However, their mechanisms of action and pharmacological profiles differ significantly.
-
This compound: A direct-acting, reversible antagonist, this compound provides rapid onset of platelet inhibition following subcutaneous administration.[1] Its reversible nature allows for a faster offset of effect, which could be advantageous in clinical situations where a reversal of antiplatelet effect is required.
-
Clopidogrel: As a prodrug, clopidogrel requires a two-step metabolic activation process in the liver to its active metabolite. This results in a slower onset of action. Furthermore, its active metabolite irreversibly binds to the P2Y12 receptor, meaning its antiplatelet effect persists for the lifespan of the platelet.
Comparative Efficacy in Preclinical Thrombosis Models
Direct comparative studies in preclinical models have highlighted the potent antithrombotic effects of this compound. In a widely used ferric chloride (FeCl₃)-induced carotid artery thrombosis model in rats, both this compound and clopidogrel have been shown to effectively inhibit thrombus formation.
Table 1: Antithrombotic Efficacy of this compound and Clopidogrel in a Rat FeCl₃-Induced Thrombosis Model
| Drug | Dose | Primary Endpoint | Result |
| This compound | Not Specified | Equivalent Antithrombotic Effect | Maintained vascular patency |
| Clopidogrel | Not Specified | Equivalent Antithrombotic Effect | Maintained vascular patency |
Note: Specific dosing to achieve equivalent antithrombotic effect was established in the cited studies but the exact figures are not publicly available in the referenced abstracts.
Comparative Safety: Bleeding Time Assessment
A critical aspect of antiplatelet therapy is the associated risk of bleeding. Preclinical studies have directly compared the impact of this compound and clopidogrel on hemostasis. In a rat tail bleeding time model, at doses that conferred equivalent antithrombotic efficacy, this compound demonstrated a significantly lower propensity for increasing bleeding time compared to clopidogrel.[2][3]
Table 2: Hemostatic Effects of this compound and Clopidogrel in a Rat Tail Bleeding Model
| Drug | Dose | Primary Endpoint | Result |
| This compound | Not Specified | Bleeding Time | Lower blood loss |
| Clopidogrel | Not Specified | Bleeding Time | Higher blood loss |
Note: Quantitative data on bleeding time (e.g., in minutes) from a direct head-to-head study is not available in the public domain abstracts reviewed.
Platelet Aggregation Inhibition
Both drugs effectively inhibit ADP-induced platelet aggregation. This compound has been shown to induce rapid and significant inhibition of platelet aggregation within 15 minutes of subcutaneous administration in phase II clinical studies.[1] While direct head-to-head preclinical data on the percentage of platelet aggregation inhibition is not detailed in the available resources, the in vivo efficacy data suggests both achieve potent P2Y12 inhibition.
Experimental Protocols
Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model in Rats
This model is a standard method for evaluating the efficacy of antithrombotic agents.
-
Animal Preparation: Male Sprague-Dawley rats are anesthetized. The right common carotid artery is surgically exposed and isolated.
-
Induction of Thrombosis: A filter paper saturated with a solution of ferric chloride (typically 20-35%) is applied to the adventitial surface of the carotid artery for a defined period (e.g., 3-10 minutes).[4] This induces oxidative injury to the vessel wall, leading to thrombus formation.
-
Drug Administration: Test compounds (this compound or clopidogrel) or vehicle are administered prior to the induction of thrombosis. The route and timing of administration depend on the pharmacokinetic profile of the drug.
-
Endpoint Measurement: The primary endpoint is typically the time to vessel occlusion, which can be monitored using a Doppler flow probe. Alternatively, the weight of the thrombus formed can be measured at a specific time point after injury.
Rat Tail Bleeding Time Model
This model is used to assess the effect of antithrombotic agents on hemostasis.
-
Animal Preparation: Rats are anesthetized and placed in a restraining device.
-
Drug Administration: The test compound or vehicle is administered.
-
Bleeding Induction: A standardized incision is made on the tail (e.g., 2 mm from the tip).
-
Endpoint Measurement: The time until the cessation of bleeding is recorded. This is typically done by gently blotting the blood from the wound at regular intervals without disturbing the forming clot.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action comparison.
Caption: FeCl₃-induced thrombosis model workflow.
Conclusion
The preclinical data strongly suggests that this compound offers a distinct pharmacological profile compared to clopidogrel. Its rapid onset of action, reversible P2Y12 inhibition, and, most notably, its favorable bleeding profile at therapeutically relevant antithrombotic doses in preclinical models, position it as a promising candidate for further clinical investigation. These findings underscore the potential for this compound to address unmet needs in the management of thrombotic diseases, particularly in acute settings where rapid and potent antiplatelet effect with a manageable bleeding risk is paramount. Further clinical studies are warranted to confirm these preclinical advantages in patient populations.
References
Selatogrel Demonstrates Superior Preclinical Profile to Clopidogrel in Thrombosis Models
For Immediate Release
A comprehensive review of preclinical data reveals that selatogrel, a novel P2Y12 receptor antagonist, exhibits a promising antithrombotic profile with a potentially wider therapeutic window compared to the widely used antiplatelet agent, clopidogrel. In head-to-head preclinical models of thrombosis, this compound demonstrated comparable efficacy in preventing blood clot formation with a significantly reduced impact on bleeding time.
This guide provides a detailed comparison of this compound and clopidogrel, focusing on their performance in established preclinical models of thrombosis and hemostasis. The data presented herein is intended for researchers, scientists, and drug development professionals engaged in the fields of cardiology and thrombosis.
Executive Summary
This compound is a potent, reversible, and selective antagonist of the P2Y12 receptor, administered via subcutaneous injection. This contrasts with clopidogrel, an oral, irreversible P2Y12 inhibitor that requires metabolic activation. Preclinical evidence strongly suggests that this compound's unique pharmacological properties may translate into a more favorable balance between antithrombotic efficacy and bleeding risk. A key preclinical study demonstrated that at doses providing equivalent antithrombotic effects in a rat model of thrombosis, this compound was associated with significantly less blood loss compared to clopidogrel.
Mechanism of Action and Key Differentiators
Both this compound and clopidogrel target the P2Y12 receptor on platelets, a critical component in the amplification of platelet aggregation and thrombus formation. However, their mechanisms of action and pharmacological profiles differ significantly.
-
This compound: A direct-acting, reversible antagonist, this compound provides rapid onset of platelet inhibition following subcutaneous administration.[1] Its reversible nature allows for a faster offset of effect, which could be advantageous in clinical situations where a reversal of antiplatelet effect is required.
-
Clopidogrel: As a prodrug, clopidogrel requires a two-step metabolic activation process in the liver to its active metabolite. This results in a slower onset of action. Furthermore, its active metabolite irreversibly binds to the P2Y12 receptor, meaning its antiplatelet effect persists for the lifespan of the platelet.
Comparative Efficacy in Preclinical Thrombosis Models
Direct comparative studies in preclinical models have highlighted the potent antithrombotic effects of this compound. In a widely used ferric chloride (FeCl₃)-induced carotid artery thrombosis model in rats, both this compound and clopidogrel have been shown to effectively inhibit thrombus formation.
Table 1: Antithrombotic Efficacy of this compound and Clopidogrel in a Rat FeCl₃-Induced Thrombosis Model
| Drug | Dose | Primary Endpoint | Result |
| This compound | Not Specified | Equivalent Antithrombotic Effect | Maintained vascular patency |
| Clopidogrel | Not Specified | Equivalent Antithrombotic Effect | Maintained vascular patency |
Note: Specific dosing to achieve equivalent antithrombotic effect was established in the cited studies but the exact figures are not publicly available in the referenced abstracts.
Comparative Safety: Bleeding Time Assessment
A critical aspect of antiplatelet therapy is the associated risk of bleeding. Preclinical studies have directly compared the impact of this compound and clopidogrel on hemostasis. In a rat tail bleeding time model, at doses that conferred equivalent antithrombotic efficacy, this compound demonstrated a significantly lower propensity for increasing bleeding time compared to clopidogrel.[2][3]
Table 2: Hemostatic Effects of this compound and Clopidogrel in a Rat Tail Bleeding Model
| Drug | Dose | Primary Endpoint | Result |
| This compound | Not Specified | Bleeding Time | Lower blood loss |
| Clopidogrel | Not Specified | Bleeding Time | Higher blood loss |
Note: Quantitative data on bleeding time (e.g., in minutes) from a direct head-to-head study is not available in the public domain abstracts reviewed.
Platelet Aggregation Inhibition
Both drugs effectively inhibit ADP-induced platelet aggregation. This compound has been shown to induce rapid and significant inhibition of platelet aggregation within 15 minutes of subcutaneous administration in phase II clinical studies.[1] While direct head-to-head preclinical data on the percentage of platelet aggregation inhibition is not detailed in the available resources, the in vivo efficacy data suggests both achieve potent P2Y12 inhibition.
Experimental Protocols
Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model in Rats
This model is a standard method for evaluating the efficacy of antithrombotic agents.
-
Animal Preparation: Male Sprague-Dawley rats are anesthetized. The right common carotid artery is surgically exposed and isolated.
-
Induction of Thrombosis: A filter paper saturated with a solution of ferric chloride (typically 20-35%) is applied to the adventitial surface of the carotid artery for a defined period (e.g., 3-10 minutes).[4] This induces oxidative injury to the vessel wall, leading to thrombus formation.
-
Drug Administration: Test compounds (this compound or clopidogrel) or vehicle are administered prior to the induction of thrombosis. The route and timing of administration depend on the pharmacokinetic profile of the drug.
-
Endpoint Measurement: The primary endpoint is typically the time to vessel occlusion, which can be monitored using a Doppler flow probe. Alternatively, the weight of the thrombus formed can be measured at a specific time point after injury.
Rat Tail Bleeding Time Model
This model is used to assess the effect of antithrombotic agents on hemostasis.
-
Animal Preparation: Rats are anesthetized and placed in a restraining device.
-
Drug Administration: The test compound or vehicle is administered.
-
Bleeding Induction: A standardized incision is made on the tail (e.g., 2 mm from the tip).
-
Endpoint Measurement: The time until the cessation of bleeding is recorded. This is typically done by gently blotting the blood from the wound at regular intervals without disturbing the forming clot.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action comparison.
Caption: FeCl₃-induced thrombosis model workflow.
Conclusion
The preclinical data strongly suggests that this compound offers a distinct pharmacological profile compared to clopidogrel. Its rapid onset of action, reversible P2Y12 inhibition, and, most notably, its favorable bleeding profile at therapeutically relevant antithrombotic doses in preclinical models, position it as a promising candidate for further clinical investigation. These findings underscore the potential for this compound to address unmet needs in the management of thrombotic diseases, particularly in acute settings where rapid and potent antiplatelet effect with a manageable bleeding risk is paramount. Further clinical studies are warranted to confirm these preclinical advantages in patient populations.
References
A Head-to-Head In Vitro Comparison of Selatogrel and Ticagrelor: P2Y12 Receptor Antagonism and Platelet Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed in vitro comparison of two P2Y12 receptor antagonists: selatogrel and ticagrelor (B1683153). Both agents are critical in the management of thrombotic diseases, yet they exhibit distinct pharmacological profiles. This document synthesizes experimental data to objectively compare their performance, focusing on receptor binding kinetics, inhibition of platelet aggregation, and their underlying mechanisms of action.
Mechanism of Action at the P2Y12 Receptor
This compound and ticagrelor both target the P2Y12 receptor, a key player in ADP-mediated platelet activation and aggregation. However, their modes of interaction with the receptor differ significantly.
This compound is a competitive and reversible antagonist of the P2Y12 receptor.[1] This means it directly competes with the endogenous agonist ADP for the same binding site. Binding studies have demonstrated this competitive nature.[1] Furthermore, this compound has been shown to act as an inverse agonist , meaning it can inhibit the basal, agonist-independent activity of the P2Y12 receptor.[2] In a BRET2 assay, this compound was approximately 100-fold more potent than ticagrelor at stabilizing the inactive conformation of the Gαi/o-Gβγ complex, indicating a strong inverse agonist effect.[2]
Ticagrelor , in contrast, is a reversible, non-competitive, and allosteric antagonist .[3] It binds to a site on the P2Y12 receptor that is distinct from the ADP binding site. By binding to this allosteric site, ticagrelor induces a conformational change in the receptor that prevents its activation by ADP. Some studies also characterize ticagrelor's antagonism as insurmountable and functionally non-competitive. Like this compound, ticagrelor also exhibits inverse agonist properties. Although it is classified as a reversible inhibitor, some functional assays suggest its binding is prolonged, resembling that of an irreversible antagonist.
The distinct binding mechanisms of these two compounds are visualized in the P2Y12 signaling pathway diagram below.
Quantitative Data Summary
The following tables summarize the key in vitro quantitative data for this compound and ticagrelor based on available literature. It is important to note that direct head-to-head comparisons under identical experimental conditions are limited.
Table 1: P2Y12 Receptor Binding Affinity and Kinetics
| Parameter | This compound | Ticagrelor |
| Binding Affinity (Kd) | 1.5 nM | 10.5 nM |
| Association Rate (kon) | Data not available | 0.00011/(nM·s) |
| Dissociation Rate (koff) | Data not available | 0.00087/s |
| Binding Half-life | Data not available | 4 minutes |
| Unbinding Half-life | Data not available | 14 minutes |
Note: The Kd value for this compound is from a direct binding study, while the ticagrelor kinetics are from studies on recombinant human P2Y12 receptors. A population pharmacodynamic model estimated the Kd for this compound at 11.0 nmol/L.
Table 2: Inhibition of ADP-Induced Platelet Aggregation (IC50)
| Assay Type | This compound | Ticagrelor |
| Light Transmission Aggregometry (PRP) | 7.9 nM | 5 ± 4 nM (washed platelets) |
| P2Y12 Receptor Filtration Assay | Data not available | 74 ± 38 nM |
Note: The IC50 for this compound was determined in human platelet-rich plasma anticoagulated with a direct thrombin inhibitor, which maintains physiological calcium levels. The potency of this compound is reportedly reduced in the presence of citrate (B86180), a calcium chelator. The IC50 for ticagrelor in the washed platelet aggregation assay is from a different study, and the receptor filtration assay measures a different endpoint.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Radioligand Binding Assay for P2Y12 Receptor
This assay is used to determine the binding affinity (Kd) of a compound to the P2Y12 receptor.
Protocol:
-
Membrane Preparation: Platelet membranes or membranes from cells recombinantly expressing the human P2Y12 receptor are prepared by homogenization and centrifugation.
-
Incubation: The membranes are incubated with a constant concentration of a radiolabeled P2Y12 antagonist (e.g., [3H]PSB-0413) and a range of concentrations of the unlabeled test compound (this compound or ticagrelor).
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand while allowing the unbound radioligand to pass through.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled P2Y12 antagonist and subtracted from the total binding to yield specific binding. The data are then analyzed using non-linear regression to determine the IC50 of the test compound, from which the inhibition constant (Ki) and dissociation constant (Kd) can be calculated.
Light Transmission Aggregometry (LTA)
LTA is a standard method to measure platelet aggregation in vitro.
Protocol:
-
Sample Preparation: Whole blood is collected in an anticoagulant (e.g., citrate or a direct thrombin inhibitor). Platelet-rich plasma (PRP) is obtained by low-speed centrifugation, and platelet-poor plasma (PPP) is obtained by high-speed centrifugation.
-
Incubation: A sample of PRP is placed in a cuvette in an aggregometer and incubated with various concentrations of the inhibitor (this compound or ticagrelor) or vehicle control.
-
Aggregation Induction: A platelet agonist, such as ADP, is added to the PRP to induce aggregation.
-
Measurement: As platelets aggregate, the turbidity of the PRP decreases, allowing more light to pass through. The change in light transmittance is recorded over time. The instrument is calibrated with PRP (0% aggregation) and PPP (100% aggregation).
-
Data Analysis: The maximum platelet aggregation is determined, and the percentage of inhibition at each concentration of the test compound is calculated relative to the vehicle control. The IC50 value is then determined by plotting the percent inhibition against the log of the inhibitor concentration.
Summary of In Vitro Comparison
-
Mechanism: this compound is a competitive antagonist, while ticagrelor is a non-competitive, allosteric antagonist of the P2Y12 receptor. Both exhibit inverse agonist properties.
-
Binding Affinity: Based on available data, this compound appears to have a higher binding affinity (lower Kd) for the P2Y12 receptor than ticagrelor.
-
Platelet Aggregation Inhibition: Direct comparison of IC50 values is challenging due to differing experimental conditions in the available studies. However, both are potent inhibitors of ADP-induced platelet aggregation. In one study assessing their inverse agonist activity, this compound was found to be significantly more potent than ticagrelor.
-
Pharmacodynamic Interaction: In vitro studies suggest an additive effect when this compound and ticagrelor are combined.
This guide provides a summary of the current in vitro data comparing this compound and ticagrelor. Further head-to-head studies using standardized protocols are needed for a more definitive comparison of their potencies and binding kinetics. The distinct mechanisms of action of these two drugs may have implications for their clinical efficacy and safety profiles.
References
- 1. The potency of this compound, a reversible antagonist of the P2Y12 receptor, is affected by calcium concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inverse agonist efficacy of this compound blunts constitutive P2Y12 receptor signaling by inducing the inactive receptor conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ticagrelor: The First Reversibly Binding Oral P2Y12 Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head In Vitro Comparison of Selatogrel and Ticagrelor: P2Y12 Receptor Antagonism and Platelet Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed in vitro comparison of two P2Y12 receptor antagonists: selatogrel and ticagrelor. Both agents are critical in the management of thrombotic diseases, yet they exhibit distinct pharmacological profiles. This document synthesizes experimental data to objectively compare their performance, focusing on receptor binding kinetics, inhibition of platelet aggregation, and their underlying mechanisms of action.
Mechanism of Action at the P2Y12 Receptor
This compound and ticagrelor both target the P2Y12 receptor, a key player in ADP-mediated platelet activation and aggregation. However, their modes of interaction with the receptor differ significantly.
This compound is a competitive and reversible antagonist of the P2Y12 receptor.[1] This means it directly competes with the endogenous agonist ADP for the same binding site. Binding studies have demonstrated this competitive nature.[1] Furthermore, this compound has been shown to act as an inverse agonist , meaning it can inhibit the basal, agonist-independent activity of the P2Y12 receptor.[2] In a BRET2 assay, this compound was approximately 100-fold more potent than ticagrelor at stabilizing the inactive conformation of the Gαi/o-Gβγ complex, indicating a strong inverse agonist effect.[2]
Ticagrelor , in contrast, is a reversible, non-competitive, and allosteric antagonist .[3] It binds to a site on the P2Y12 receptor that is distinct from the ADP binding site. By binding to this allosteric site, ticagrelor induces a conformational change in the receptor that prevents its activation by ADP. Some studies also characterize ticagrelor's antagonism as insurmountable and functionally non-competitive. Like this compound, ticagrelor also exhibits inverse agonist properties. Although it is classified as a reversible inhibitor, some functional assays suggest its binding is prolonged, resembling that of an irreversible antagonist.
The distinct binding mechanisms of these two compounds are visualized in the P2Y12 signaling pathway diagram below.
Quantitative Data Summary
The following tables summarize the key in vitro quantitative data for this compound and ticagrelor based on available literature. It is important to note that direct head-to-head comparisons under identical experimental conditions are limited.
Table 1: P2Y12 Receptor Binding Affinity and Kinetics
| Parameter | This compound | Ticagrelor |
| Binding Affinity (Kd) | 1.5 nM | 10.5 nM |
| Association Rate (kon) | Data not available | 0.00011/(nM·s) |
| Dissociation Rate (koff) | Data not available | 0.00087/s |
| Binding Half-life | Data not available | 4 minutes |
| Unbinding Half-life | Data not available | 14 minutes |
Note: The Kd value for this compound is from a direct binding study, while the ticagrelor kinetics are from studies on recombinant human P2Y12 receptors. A population pharmacodynamic model estimated the Kd for this compound at 11.0 nmol/L.
Table 2: Inhibition of ADP-Induced Platelet Aggregation (IC50)
| Assay Type | This compound | Ticagrelor |
| Light Transmission Aggregometry (PRP) | 7.9 nM | 5 ± 4 nM (washed platelets) |
| P2Y12 Receptor Filtration Assay | Data not available | 74 ± 38 nM |
Note: The IC50 for this compound was determined in human platelet-rich plasma anticoagulated with a direct thrombin inhibitor, which maintains physiological calcium levels. The potency of this compound is reportedly reduced in the presence of citrate, a calcium chelator. The IC50 for ticagrelor in the washed platelet aggregation assay is from a different study, and the receptor filtration assay measures a different endpoint.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Radioligand Binding Assay for P2Y12 Receptor
This assay is used to determine the binding affinity (Kd) of a compound to the P2Y12 receptor.
Protocol:
-
Membrane Preparation: Platelet membranes or membranes from cells recombinantly expressing the human P2Y12 receptor are prepared by homogenization and centrifugation.
-
Incubation: The membranes are incubated with a constant concentration of a radiolabeled P2Y12 antagonist (e.g., [3H]PSB-0413) and a range of concentrations of the unlabeled test compound (this compound or ticagrelor).
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand while allowing the unbound radioligand to pass through.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled P2Y12 antagonist and subtracted from the total binding to yield specific binding. The data are then analyzed using non-linear regression to determine the IC50 of the test compound, from which the inhibition constant (Ki) and dissociation constant (Kd) can be calculated.
Light Transmission Aggregometry (LTA)
LTA is a standard method to measure platelet aggregation in vitro.
Protocol:
-
Sample Preparation: Whole blood is collected in an anticoagulant (e.g., citrate or a direct thrombin inhibitor). Platelet-rich plasma (PRP) is obtained by low-speed centrifugation, and platelet-poor plasma (PPP) is obtained by high-speed centrifugation.
-
Incubation: A sample of PRP is placed in a cuvette in an aggregometer and incubated with various concentrations of the inhibitor (this compound or ticagrelor) or vehicle control.
-
Aggregation Induction: A platelet agonist, such as ADP, is added to the PRP to induce aggregation.
-
Measurement: As platelets aggregate, the turbidity of the PRP decreases, allowing more light to pass through. The change in light transmittance is recorded over time. The instrument is calibrated with PRP (0% aggregation) and PPP (100% aggregation).
-
Data Analysis: The maximum platelet aggregation is determined, and the percentage of inhibition at each concentration of the test compound is calculated relative to the vehicle control. The IC50 value is then determined by plotting the percent inhibition against the log of the inhibitor concentration.
Summary of In Vitro Comparison
-
Mechanism: this compound is a competitive antagonist, while ticagrelor is a non-competitive, allosteric antagonist of the P2Y12 receptor. Both exhibit inverse agonist properties.
-
Binding Affinity: Based on available data, this compound appears to have a higher binding affinity (lower Kd) for the P2Y12 receptor than ticagrelor.
-
Platelet Aggregation Inhibition: Direct comparison of IC50 values is challenging due to differing experimental conditions in the available studies. However, both are potent inhibitors of ADP-induced platelet aggregation. In one study assessing their inverse agonist activity, this compound was found to be significantly more potent than ticagrelor.
-
Pharmacodynamic Interaction: In vitro studies suggest an additive effect when this compound and ticagrelor are combined.
This guide provides a summary of the current in vitro data comparing this compound and ticagrelor. Further head-to-head studies using standardized protocols are needed for a more definitive comparison of their potencies and binding kinetics. The distinct mechanisms of action of these two drugs may have implications for their clinical efficacy and safety profiles.
References
- 1. The potency of this compound, a reversible antagonist of the P2Y12 receptor, is affected by calcium concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inverse agonist efficacy of this compound blunts constitutive P2Y12 receptor signaling by inducing the inactive receptor conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ticagrelor: The First Reversibly Binding Oral P2Y12 Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Selatogrel and Prasugrel on Platelet Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacodynamic efficacy of two potent P2Y12 receptor antagonists: Selatogrel, a novel, subcutaneously administered, reversible inhibitor, and prasugrel (B1678051), an orally administered, irreversible inhibitor. This document summarizes key experimental data on their platelet inhibition effects, outlines the methodologies used in pivotal studies, and visualizes their mechanisms of action and experimental workflows.
Executive Summary
This compound and prasugrel are both effective inhibitors of the P2Y12 receptor, a key mediator of platelet activation and aggregation. However, they exhibit distinct pharmacokinetic and pharmacodynamic profiles. This compound, administered subcutaneously, demonstrates a rapid onset of action, achieving significant platelet inhibition within 15 minutes. Prasugrel, an oral prodrug, also provides potent and consistent platelet inhibition. This guide presents available data to facilitate a comparative understanding of their efficacy.
Data Presentation: Quantitative Comparison of Platelet Inhibition
The following tables summarize the quantitative data on the platelet inhibitory effects of this compound and prasugrel from various clinical studies. It is important to note that the data are derived from separate studies and do not represent a head-to-head comparison.
Table 1: Platelet Inhibition with this compound (Data from Phase 2 Clinical Trials)
| Parameter | This compound 8 mg | This compound 16 mg | Placebo | Study Population |
| P2Y12 Reaction Units (PRU) at 15 min | 10 ± 25 | 5 ± 10 | 163 ± 73 | Patients with Acute Myocardial Infarction (AMI) |
| Patients with PRU < 100 at 30 min | 91% | 95% | - | Patients with AMI |
| Patients with PRU < 100 (from 30 min for ≥3h) | 89% | 90% | 16% | Patients with Stable Coronary Artery Disease (CAD) |
Table 2: Platelet Inhibition with Prasugrel (Data from various clinical studies)
| Parameter | Prasugrel (various dosages) | Comparator (Clopidogrel/Ticagrelor) | Study Population |
| P2Y12 Reaction Units (PRU) | Lower vs. Clopidogrel (B1663587) and Ticagrelor | Higher | Patients with ACS, Stable CAD |
| Inhibition of Platelet Aggregation (IPA) - 20 µM ADP | 78.8% ± 9.2% (60 mg LD) | 35.0% ± 24.5% (Clopidogrel 300 mg LD) | Healthy Subjects |
| High On-Treatment Platelet Reactivity (HTPR) Rate | Lower vs. Clopidogrel | Higher | Patients on chronic clopidogrel treatment |
Experimental Protocols
Measurement of Platelet Inhibition
The primary method for assessing platelet P2Y12 receptor inhibition in the cited studies for both this compound and prasugrel is the VerifyNow P2Y12 Assay . This point-of-care test measures platelet aggregation in whole blood in response to adenosine (B11128) diphosphate (B83284) (ADP).
VerifyNow P2Y12 Assay Protocol:
-
Sample Collection: Whole blood is collected in a 3.2% sodium citrate (B86180) tube.
-
Assay Principle: The assay cartridge contains a reagent with ADP and prostaglandin (B15479496) E1 (PGE1). PGE1 is included to reduce the contribution of the P2Y1 receptor to platelet aggregation, making the assay more specific for the P2Y12 receptor.
-
Measurement: The instrument measures the change in light transmittance as platelets aggregate in response to ADP.
-
Reporting: The results are reported in P2Y12 Reaction Units (PRU). A lower PRU value indicates a higher level of platelet inhibition.
This compound Phase 2 Study in AMI Patients
-
Study Design: A multicenter, open-label, randomized, exploratory study.
-
Patient Population: 47 patients with acute myocardial infarction (STEMI or NSTEMI).
-
Intervention: A single subcutaneous injection of this compound (8 mg or 16 mg).
-
Data Collection: Blood samples for PRU measurement were collected at baseline, 15, 30, and 60 minutes post-dose.
Prasugrel vs. Clopidogrel Study (Healthy Subjects)
-
Study Design: An open-label, 2-way, crossover study.
-
Participant Population: 68 healthy subjects.
-
Intervention: A single oral loading dose of prasugrel 60 mg or clopidogrel 300 mg.
-
Data Collection: Platelet aggregation in response to 5 and 20 µM of ADP was measured by turbidometric aggregometry at various time points.
Signaling Pathway and Experimental Workflow Visualization
Comparative Signaling Pathways of this compound and Prasugrel
The following diagram illustrates the mechanism of action of this compound and prasugrel in inhibiting the P2Y12 signaling pathway.
Experimental Workflow for Platelet Function Testing
The following diagram outlines the typical workflow for assessing platelet inhibition in a clinical study.
Conclusion
Both this compound and prasugrel are potent P2Y12 inhibitors that play a crucial role in the management of cardiovascular diseases. This compound's subcutaneous administration and rapid onset of action make it a promising agent for the acute setting. Prasugrel has a well-established efficacy profile with oral administration. The choice between these agents would depend on the clinical scenario, patient characteristics, and the desired speed of onset of antiplatelet effect. Direct comparative clinical trials are needed to definitively establish the relative efficacy and safety of this compound and prasugrel.
A Comparative Analysis of Selatogrel and Prasugrel on Platelet Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacodynamic efficacy of two potent P2Y12 receptor antagonists: Selatogrel, a novel, subcutaneously administered, reversible inhibitor, and prasugrel, an orally administered, irreversible inhibitor. This document summarizes key experimental data on their platelet inhibition effects, outlines the methodologies used in pivotal studies, and visualizes their mechanisms of action and experimental workflows.
Executive Summary
This compound and prasugrel are both effective inhibitors of the P2Y12 receptor, a key mediator of platelet activation and aggregation. However, they exhibit distinct pharmacokinetic and pharmacodynamic profiles. This compound, administered subcutaneously, demonstrates a rapid onset of action, achieving significant platelet inhibition within 15 minutes. Prasugrel, an oral prodrug, also provides potent and consistent platelet inhibition. This guide presents available data to facilitate a comparative understanding of their efficacy.
Data Presentation: Quantitative Comparison of Platelet Inhibition
The following tables summarize the quantitative data on the platelet inhibitory effects of this compound and prasugrel from various clinical studies. It is important to note that the data are derived from separate studies and do not represent a head-to-head comparison.
Table 1: Platelet Inhibition with this compound (Data from Phase 2 Clinical Trials)
| Parameter | This compound 8 mg | This compound 16 mg | Placebo | Study Population |
| P2Y12 Reaction Units (PRU) at 15 min | 10 ± 25 | 5 ± 10 | 163 ± 73 | Patients with Acute Myocardial Infarction (AMI) |
| Patients with PRU < 100 at 30 min | 91% | 95% | - | Patients with AMI |
| Patients with PRU < 100 (from 30 min for ≥3h) | 89% | 90% | 16% | Patients with Stable Coronary Artery Disease (CAD) |
Table 2: Platelet Inhibition with Prasugrel (Data from various clinical studies)
| Parameter | Prasugrel (various dosages) | Comparator (Clopidogrel/Ticagrelor) | Study Population |
| P2Y12 Reaction Units (PRU) | Lower vs. Clopidogrel and Ticagrelor | Higher | Patients with ACS, Stable CAD |
| Inhibition of Platelet Aggregation (IPA) - 20 µM ADP | 78.8% ± 9.2% (60 mg LD) | 35.0% ± 24.5% (Clopidogrel 300 mg LD) | Healthy Subjects |
| High On-Treatment Platelet Reactivity (HTPR) Rate | Lower vs. Clopidogrel | Higher | Patients on chronic clopidogrel treatment |
Experimental Protocols
Measurement of Platelet Inhibition
The primary method for assessing platelet P2Y12 receptor inhibition in the cited studies for both this compound and prasugrel is the VerifyNow P2Y12 Assay . This point-of-care test measures platelet aggregation in whole blood in response to adenosine diphosphate (ADP).
VerifyNow P2Y12 Assay Protocol:
-
Sample Collection: Whole blood is collected in a 3.2% sodium citrate tube.
-
Assay Principle: The assay cartridge contains a reagent with ADP and prostaglandin E1 (PGE1). PGE1 is included to reduce the contribution of the P2Y1 receptor to platelet aggregation, making the assay more specific for the P2Y12 receptor.
-
Measurement: The instrument measures the change in light transmittance as platelets aggregate in response to ADP.
-
Reporting: The results are reported in P2Y12 Reaction Units (PRU). A lower PRU value indicates a higher level of platelet inhibition.
This compound Phase 2 Study in AMI Patients
-
Study Design: A multicenter, open-label, randomized, exploratory study.
-
Patient Population: 47 patients with acute myocardial infarction (STEMI or NSTEMI).
-
Intervention: A single subcutaneous injection of this compound (8 mg or 16 mg).
-
Data Collection: Blood samples for PRU measurement were collected at baseline, 15, 30, and 60 minutes post-dose.
Prasugrel vs. Clopidogrel Study (Healthy Subjects)
-
Study Design: An open-label, 2-way, crossover study.
-
Participant Population: 68 healthy subjects.
-
Intervention: A single oral loading dose of prasugrel 60 mg or clopidogrel 300 mg.
-
Data Collection: Platelet aggregation in response to 5 and 20 µM of ADP was measured by turbidometric aggregometry at various time points.
Signaling Pathway and Experimental Workflow Visualization
Comparative Signaling Pathways of this compound and Prasugrel
The following diagram illustrates the mechanism of action of this compound and prasugrel in inhibiting the P2Y12 signaling pathway.
Experimental Workflow for Platelet Function Testing
The following diagram outlines the typical workflow for assessing platelet inhibition in a clinical study.
Conclusion
Both this compound and prasugrel are potent P2Y12 inhibitors that play a crucial role in the management of cardiovascular diseases. This compound's subcutaneous administration and rapid onset of action make it a promising agent for the acute setting. Prasugrel has a well-established efficacy profile with oral administration. The choice between these agents would depend on the clinical scenario, patient characteristics, and the desired speed of onset of antiplatelet effect. Direct comparative clinical trials are needed to definitively establish the relative efficacy and safety of this compound and prasugrel.
Validating Selatogrel's Efficacy in Acute Myocardial Infarction: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Selatogrel's performance with alternative treatments for patients with acute myocardial infarction (AMI). It includes a summary of quantitative data from key studies, detailed experimental protocols, and visualizations of signaling pathways and clinical trial workflows to support further research and development in cardiovascular therapeutics.
Introduction to this compound
This compound (also known as ACT-246475) is an investigational, potent, and reversible P2Y12 receptor antagonist.[1][2] It is being developed for subcutaneous (s.c.) self-administration via a pre-filled autoinjector at the onset of symptoms suggestive of an AMI.[3] This novel approach aims to bridge the critical time gap between symptom onset and first medical intervention, potentially reducing ischemic damage.[3][4]
This compound's mechanism of action involves blocking the P2Y12 receptor on platelets, which prevents adenosine (B11128) diphosphate (B83284) (ADP)-induced platelet aggregation and subsequent thrombus formation. Unlike oral P2Y12 inhibitors, its subcutaneous administration circumvents the potential for delayed intestinal absorption, a known issue with oral agents, particularly in the acute setting of an AMI where opioid analgesics may be used.
Comparative Analysis with Alternative P2Y12 Inhibitors
The current standard of care for AMI often includes dual antiplatelet therapy (DAPT), consisting of aspirin (B1665792) and a P2Y12 inhibitor. Commercially available P2Y12 inhibitors include the oral medications clopidogrel, prasugrel (B1678051), and ticagrelor (B1683153), and the intravenous agent cangrelor.
This compound's key differentiators are its rapid onset of action following subcutaneous injection and its development for self-administration. Preclinical and Phase 2 studies have demonstrated that this compound provides rapid, pronounced, and reversible platelet inhibition.
Data Presentation
Table 1: Comparison of P2Y12 Inhibitors for Acute Myocardial Infarction
| Feature | This compound | Clopidogrel | Prasugrel | Ticagrelor | Cangrelor |
| Mechanism of Action | Reversible P2Y12 antagonist | Irreversible P2Y12 antagonist (prodrug) | Irreversible P2Y12 antagonist (prodrug) | Reversible P2Y12 antagonist | Reversible P2Y12 antagonist |
| Administration Route | Subcutaneous | Oral | Oral | Oral | Intravenous |
| Onset of Action | Rapid (as early as 15 mins) | Delayed (requires metabolic activation) | Delayed (requires metabolic activation) | Faster than clopidogrel | Immediate |
| Key Advantage | Self-administration, rapid onset | Widely available, generic | Potent antiplatelet effect | Potent, reversible, faster onset than clopidogrel | Rapid onset and offset, used during PCI |
| Primary Limitation | Investigational | Delayed onset, variable response | Bleeding risk in certain populations | Dyspnea as a side effect | Requires continuous infusion, hospital setting |
Table 2: Summary of this compound Phase 2 Efficacy Data in AMI Patients
| Parameter | 8 mg this compound Dose | 16 mg this compound Dose |
| Number of Patients | 24 | 23 |
| Primary Endpoint | Response to treatment (P2Y12 Reaction Units [PRU] < 100) at 30 minutes post-dose | Response to treatment (P2Y12 Reaction Units [PRU] < 100) at 30 minutes post-dose |
| Response Rate at 15 mins | 75% | 91% |
| Response Rate at 30 mins | 91% | 96% |
| Major Bleeding Complications | None reported | None reported |
Data from the randomized, open-label, Phase 2 study in patients with Type 1 AMI.
Table 3: Comparative Efficacy and Safety of Oral P2Y12 Inhibitors (Ticagrelor vs. Prasugrel) in Real-World ACS Patients
| Outcome (1-Year) | Ticagrelor Group | Prasugrel Group | p-value |
| Primary Endpoint (CV death, recurrent ACS, ischemic stroke) | 8.0% | 10.3% | 0.303 |
| Significant Bleeding | 2.9% | 3.0% | 0.9 |
| Treatment Discontinuation | 16.7% | 9.6% | 0.003 |
Data from a real-world study comparing ticagrelor and prasugrel in ACS patients.
Signaling Pathway and Experimental Workflow Diagrams
References
Validating Selatogrel's Efficacy in Acute Myocardial Infarction: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Selatogrel's performance with alternative treatments for patients with acute myocardial infarction (AMI). It includes a summary of quantitative data from key studies, detailed experimental protocols, and visualizations of signaling pathways and clinical trial workflows to support further research and development in cardiovascular therapeutics.
Introduction to this compound
This compound (also known as ACT-246475) is an investigational, potent, and reversible P2Y12 receptor antagonist.[1][2] It is being developed for subcutaneous (s.c.) self-administration via a pre-filled autoinjector at the onset of symptoms suggestive of an AMI.[3] This novel approach aims to bridge the critical time gap between symptom onset and first medical intervention, potentially reducing ischemic damage.[3][4]
This compound's mechanism of action involves blocking the P2Y12 receptor on platelets, which prevents adenosine diphosphate (ADP)-induced platelet aggregation and subsequent thrombus formation. Unlike oral P2Y12 inhibitors, its subcutaneous administration circumvents the potential for delayed intestinal absorption, a known issue with oral agents, particularly in the acute setting of an AMI where opioid analgesics may be used.
Comparative Analysis with Alternative P2Y12 Inhibitors
The current standard of care for AMI often includes dual antiplatelet therapy (DAPT), consisting of aspirin and a P2Y12 inhibitor. Commercially available P2Y12 inhibitors include the oral medications clopidogrel, prasugrel, and ticagrelor, and the intravenous agent cangrelor.
This compound's key differentiators are its rapid onset of action following subcutaneous injection and its development for self-administration. Preclinical and Phase 2 studies have demonstrated that this compound provides rapid, pronounced, and reversible platelet inhibition.
Data Presentation
Table 1: Comparison of P2Y12 Inhibitors for Acute Myocardial Infarction
| Feature | This compound | Clopidogrel | Prasugrel | Ticagrelor | Cangrelor |
| Mechanism of Action | Reversible P2Y12 antagonist | Irreversible P2Y12 antagonist (prodrug) | Irreversible P2Y12 antagonist (prodrug) | Reversible P2Y12 antagonist | Reversible P2Y12 antagonist |
| Administration Route | Subcutaneous | Oral | Oral | Oral | Intravenous |
| Onset of Action | Rapid (as early as 15 mins) | Delayed (requires metabolic activation) | Delayed (requires metabolic activation) | Faster than clopidogrel | Immediate |
| Key Advantage | Self-administration, rapid onset | Widely available, generic | Potent antiplatelet effect | Potent, reversible, faster onset than clopidogrel | Rapid onset and offset, used during PCI |
| Primary Limitation | Investigational | Delayed onset, variable response | Bleeding risk in certain populations | Dyspnea as a side effect | Requires continuous infusion, hospital setting |
Table 2: Summary of this compound Phase 2 Efficacy Data in AMI Patients
| Parameter | 8 mg this compound Dose | 16 mg this compound Dose |
| Number of Patients | 24 | 23 |
| Primary Endpoint | Response to treatment (P2Y12 Reaction Units [PRU] < 100) at 30 minutes post-dose | Response to treatment (P2Y12 Reaction Units [PRU] < 100) at 30 minutes post-dose |
| Response Rate at 15 mins | 75% | 91% |
| Response Rate at 30 mins | 91% | 96% |
| Major Bleeding Complications | None reported | None reported |
Data from the randomized, open-label, Phase 2 study in patients with Type 1 AMI.
Table 3: Comparative Efficacy and Safety of Oral P2Y12 Inhibitors (Ticagrelor vs. Prasugrel) in Real-World ACS Patients
| Outcome (1-Year) | Ticagrelor Group | Prasugrel Group | p-value |
| Primary Endpoint (CV death, recurrent ACS, ischemic stroke) | 8.0% | 10.3% | 0.303 |
| Significant Bleeding | 2.9% | 3.0% | 0.9 |
| Treatment Discontinuation | 16.7% | 9.6% | 0.003 |
Data from a real-world study comparing ticagrelor and prasugrel in ACS patients.
Signaling Pathway and Experimental Workflow Diagrams
References
A Comparative Guide to Selatogrel and Other P2Y12 Inhibitors in Stable Coronary Artery Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Selatogrel, a novel subcutaneously administered P2Y12 receptor antagonist, with established oral and intravenous alternatives for the management of stable coronary artery disease (SCAD). The information presented herein is intended to assist researchers and drug development professionals in assessing the pharmacodynamic profile and potential clinical utility of this compound in this therapeutic area.
Mechanism of Action: Targeting the P2Y12 Receptor
This compound, along with alternatives such as clopidogrel (B1663587), prasugrel (B1678051), ticagrelor (B1683153), and cangrelor, exerts its antiplatelet effect by inhibiting the P2Y12 receptor on the surface of platelets.[1][2] This receptor plays a pivotal role in the amplification of platelet activation and aggregation, a key process in the pathophysiology of coronary artery disease.[1] By blocking the P2Y12 receptor, these agents prevent adenosine (B11128) diphosphate (B83284) (ADP)-mediated platelet clumping, thereby reducing the risk of thrombotic events.[1][2]
This compound is a reversible antagonist of the P2Y12 receptor. This characteristic is shared with ticagrelor and cangrelor, while the active metabolites of clopidogrel and prasugrel bind irreversibly to the receptor. The subcutaneous route of administration for this compound is a key differentiator, offering a rapid onset of action compared to orally administered agents.
Signaling pathway of P2Y12 receptor inhibition.
Comparative Pharmacodynamic Data
The following tables summarize key pharmacodynamic parameters for this compound and its alternatives in patients with stable coronary artery disease. It is important to note that the data for each drug are derived from separate clinical trials and are not from direct head-to-head comparisons in a single study.
Table 1: Pharmacodynamic Profile of this compound in Stable Coronary Artery Disease (NCT03384966)
| Parameter | This compound (8 mg) | This compound (16 mg) | Placebo |
| Administration | Single Subcutaneous Injection | Single Subcutaneous Injection | Single Subcutaneous Injection |
| Mean PRU at 15 min | 10 ± 25 | 4 ± 10 | 163 ± 73 |
| Mean PRU at 30 min | 10 ± 25 | 4 ± 10 | 163 ± 73 |
| Pharmacodynamic Responders at 30 min (%) | 89% | 90% | 16% |
| Duration of PRU < 100 | Up to 8 hours | Up to 8 hours | N/A |
| Return to Baseline | By 24 hours | By 24 hours | N/A |
*PRU = P2Y12 Reaction Units. A lower PRU value indicates greater platelet inhibition. *Pharmacodynamic responder defined as PRU < 100.
Table 2: Pharmacodynamic Profiles of Alternative P2Y12 Inhibitors in Stable Coronary Artery Disease
| Drug | Administration | Key Pharmacodynamic Findings | Onset of Action | Study Reference(s) |
| Clopidogrel | Oral | Variable response, with a significant proportion of patients exhibiting low response. | Slow (hours) | |
| Prasugrel | Oral | More potent and consistent platelet inhibition compared to clopidogrel. | Faster than clopidogrel | |
| Ticagrelor | Oral | Rapid, potent, and consistent platelet inhibition. | Rapid (within 2 hours) | |
| Cangrelor | Intravenous | Rapid, potent, and readily reversible platelet inhibition. | Immediate |
Experimental Protocols
The data presented in this guide are primarily from clinical trials involving patients with stable coronary artery disease. The following outlines a typical experimental workflow for assessing the pharmacodynamics of antiplatelet agents in this patient population, based on the methodologies described in the cited studies.
Workflow for assessing antiplatelet drug effects.
Key Experimental Methodologies:
1. Patient Population:
-
Adult patients with a confirmed diagnosis of stable coronary artery disease, often on background aspirin (B1665792) therapy.
2. Study Design:
-
Typically randomized, double-blind, placebo-controlled trials for novel agents like this compound. Comparative studies may be open-label or blinded.
3. Drug Administration:
-
This compound: Administered as a single subcutaneous injection in the thigh or abdomen at doses of 8 mg or 16 mg.
-
Oral P2Y12 Inhibitors: Administered as oral tablets, often with a loading dose followed by daily maintenance doses (e.g., Clopidogrel 300-600 mg loading dose, 75 mg daily; Prasugrel 60 mg loading dose, 10 mg daily; Ticagrelor 180 mg loading dose, 90 mg twice daily).
-
Cangrelor: Administered as an intravenous bolus followed by a continuous infusion.
4. Pharmacodynamic Assessment:
-
Blood samples are collected at baseline and at multiple time points post-drug administration.
-
VerifyNow P2Y12 Assay: A point-of-care whole blood assay that measures the level of P2Y12 receptor blockade, reported in P2Y12 Reaction Units (PRU). A lower PRU value indicates a higher level of platelet inhibition.
-
Light Transmittance Aggregometry (LTA): Considered the gold standard for assessing platelet aggregation. It measures the change in light transmission through a platelet-rich plasma sample after the addition of a platelet agonist like ADP.
5. Safety and Tolerability Assessment:
-
Monitoring for adverse events, with a particular focus on bleeding events, is a critical component of these studies.
Discussion and Future Perspectives
This compound demonstrates a rapid and potent inhibition of platelet aggregation in patients with stable coronary artery disease, with a predictable and reversible pharmacodynamic profile. Its subcutaneous route of administration offers a potential advantage in situations where rapid onset of action is crucial and oral administration may be delayed or compromised.
The established oral P2Y12 inhibitors—clopidogrel, prasugrel, and ticagrelor—are the current standard of care for long-term secondary prevention in patients with stable coronary artery disease, particularly after percutaneous coronary intervention. Cangrelor, the only intravenous option, is utilized in the acute setting of PCI.
Direct comparative studies are needed to definitively establish the relative efficacy and safety of this compound against these alternatives in the management of stable coronary artery disease. Future research should focus on head-to-head trials evaluating not only pharmacodynamic endpoints but also clinical outcomes such as major adverse cardiovascular events and bleeding complications. The unique pharmacokinetic and pharmacodynamic profile of this compound warrants further investigation to identify specific patient populations within the spectrum of stable coronary artery disease who may derive the greatest benefit from this novel therapeutic agent.
References
- 1. Prasugrel 5 mg in the very elderly attenuates platelet inhibition but maintains noninferiority to prasugrel 10 mg in nonelderly patients: the GENERATIONS trial, a pharmacodynamic and pharmacokinetic study in stable coronary artery disease patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Scholars@Duke publication: Pharmacokinetics and pharmacodynamics of ticagrelor in patients with stable coronary artery disease: results from the ONSET-OFFSET and RESPOND studies. [scholars.duke.edu]
A Comparative Guide to Selatogrel and Other P2Y12 Inhibitors in Stable Coronary Artery Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Selatogrel, a novel subcutaneously administered P2Y12 receptor antagonist, with established oral and intravenous alternatives for the management of stable coronary artery disease (SCAD). The information presented herein is intended to assist researchers and drug development professionals in assessing the pharmacodynamic profile and potential clinical utility of this compound in this therapeutic area.
Mechanism of Action: Targeting the P2Y12 Receptor
This compound, along with alternatives such as clopidogrel, prasugrel, ticagrelor, and cangrelor, exerts its antiplatelet effect by inhibiting the P2Y12 receptor on the surface of platelets.[1][2] This receptor plays a pivotal role in the amplification of platelet activation and aggregation, a key process in the pathophysiology of coronary artery disease.[1] By blocking the P2Y12 receptor, these agents prevent adenosine diphosphate (ADP)-mediated platelet clumping, thereby reducing the risk of thrombotic events.[1][2]
This compound is a reversible antagonist of the P2Y12 receptor. This characteristic is shared with ticagrelor and cangrelor, while the active metabolites of clopidogrel and prasugrel bind irreversibly to the receptor. The subcutaneous route of administration for this compound is a key differentiator, offering a rapid onset of action compared to orally administered agents.
Signaling pathway of P2Y12 receptor inhibition.
Comparative Pharmacodynamic Data
The following tables summarize key pharmacodynamic parameters for this compound and its alternatives in patients with stable coronary artery disease. It is important to note that the data for each drug are derived from separate clinical trials and are not from direct head-to-head comparisons in a single study.
Table 1: Pharmacodynamic Profile of this compound in Stable Coronary Artery Disease (NCT03384966)
| Parameter | This compound (8 mg) | This compound (16 mg) | Placebo |
| Administration | Single Subcutaneous Injection | Single Subcutaneous Injection | Single Subcutaneous Injection |
| Mean PRU at 15 min | 10 ± 25 | 4 ± 10 | 163 ± 73 |
| Mean PRU at 30 min | 10 ± 25 | 4 ± 10 | 163 ± 73 |
| Pharmacodynamic Responders at 30 min (%) | 89% | 90% | 16% |
| Duration of PRU < 100 | Up to 8 hours | Up to 8 hours | N/A |
| Return to Baseline | By 24 hours | By 24 hours | N/A |
*PRU = P2Y12 Reaction Units. A lower PRU value indicates greater platelet inhibition. *Pharmacodynamic responder defined as PRU < 100.
Table 2: Pharmacodynamic Profiles of Alternative P2Y12 Inhibitors in Stable Coronary Artery Disease
| Drug | Administration | Key Pharmacodynamic Findings | Onset of Action | Study Reference(s) |
| Clopidogrel | Oral | Variable response, with a significant proportion of patients exhibiting low response. | Slow (hours) | |
| Prasugrel | Oral | More potent and consistent platelet inhibition compared to clopidogrel. | Faster than clopidogrel | |
| Ticagrelor | Oral | Rapid, potent, and consistent platelet inhibition. | Rapid (within 2 hours) | |
| Cangrelor | Intravenous | Rapid, potent, and readily reversible platelet inhibition. | Immediate |
Experimental Protocols
The data presented in this guide are primarily from clinical trials involving patients with stable coronary artery disease. The following outlines a typical experimental workflow for assessing the pharmacodynamics of antiplatelet agents in this patient population, based on the methodologies described in the cited studies.
Workflow for assessing antiplatelet drug effects.
Key Experimental Methodologies:
1. Patient Population:
-
Adult patients with a confirmed diagnosis of stable coronary artery disease, often on background aspirin therapy.
2. Study Design:
-
Typically randomized, double-blind, placebo-controlled trials for novel agents like this compound. Comparative studies may be open-label or blinded.
3. Drug Administration:
-
This compound: Administered as a single subcutaneous injection in the thigh or abdomen at doses of 8 mg or 16 mg.
-
Oral P2Y12 Inhibitors: Administered as oral tablets, often with a loading dose followed by daily maintenance doses (e.g., Clopidogrel 300-600 mg loading dose, 75 mg daily; Prasugrel 60 mg loading dose, 10 mg daily; Ticagrelor 180 mg loading dose, 90 mg twice daily).
-
Cangrelor: Administered as an intravenous bolus followed by a continuous infusion.
4. Pharmacodynamic Assessment:
-
Blood samples are collected at baseline and at multiple time points post-drug administration.
-
VerifyNow P2Y12 Assay: A point-of-care whole blood assay that measures the level of P2Y12 receptor blockade, reported in P2Y12 Reaction Units (PRU). A lower PRU value indicates a higher level of platelet inhibition.
-
Light Transmittance Aggregometry (LTA): Considered the gold standard for assessing platelet aggregation. It measures the change in light transmission through a platelet-rich plasma sample after the addition of a platelet agonist like ADP.
5. Safety and Tolerability Assessment:
-
Monitoring for adverse events, with a particular focus on bleeding events, is a critical component of these studies.
Discussion and Future Perspectives
This compound demonstrates a rapid and potent inhibition of platelet aggregation in patients with stable coronary artery disease, with a predictable and reversible pharmacodynamic profile. Its subcutaneous route of administration offers a potential advantage in situations where rapid onset of action is crucial and oral administration may be delayed or compromised.
The established oral P2Y12 inhibitors—clopidogrel, prasugrel, and ticagrelor—are the current standard of care for long-term secondary prevention in patients with stable coronary artery disease, particularly after percutaneous coronary intervention. Cangrelor, the only intravenous option, is utilized in the acute setting of PCI.
Direct comparative studies are needed to definitively establish the relative efficacy and safety of this compound against these alternatives in the management of stable coronary artery disease. Future research should focus on head-to-head trials evaluating not only pharmacodynamic endpoints but also clinical outcomes such as major adverse cardiovascular events and bleeding complications. The unique pharmacokinetic and pharmacodynamic profile of this compound warrants further investigation to identify specific patient populations within the spectrum of stable coronary artery disease who may derive the greatest benefit from this novel therapeutic agent.
References
- 1. Prasugrel 5 mg in the very elderly attenuates platelet inhibition but maintains noninferiority to prasugrel 10 mg in nonelderly patients: the GENERATIONS trial, a pharmacodynamic and pharmacokinetic study in stable coronary artery disease patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Scholars@Duke publication: Pharmacokinetics and pharmacodynamics of ticagrelor in patients with stable coronary artery disease: results from the ONSET-OFFSET and RESPOND studies. [scholars.duke.edu]
Comparative analysis of bleeding risk between Selatogrel and other P2Y12 inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the bleeding risk associated with Selatogrel, a novel P2Y12 inhibitor, and other currently marketed P2Y12 inhibitors such as clopidogrel (B1663587), prasugrel (B1678051), and ticagrelor. This document synthesizes available preclinical and clinical data to offer an objective overview for research, scientific, and drug development professionals.
Executive Summary
This compound (formerly ACT-246475) is a potent, reversible, and highly selective P2Y12 receptor antagonist in late-stage clinical development.[1] Administered subcutaneously, it is designed for rapid and potent platelet inhibition in the acute phase of myocardial infarction.[2][3] A key development goal for this compound is to achieve this potent antiplatelet effect without increasing the risk of major bleeding.[1] Preclinical data and Phase 2 clinical trials suggest a favorable safety profile with a low incidence of bleeding events. However, direct head-to-head clinical trial data comparing the bleeding risk of this compound with other P2Y12 inhibitors in a large-scale study is not yet available. The ongoing Phase 3 SOS-AMI trial will provide more definitive data on its safety profile, specifically assessing severe bleeding events as a primary safety endpoint.[4]
Mechanism of Action and Signaling Pathway
P2Y12 inhibitors are a cornerstone of antiplatelet therapy in patients with acute coronary syndromes (ACS) and those undergoing percutaneous coronary intervention (PCI). They work by blocking the P2Y12 receptor on platelets, thereby inhibiting ADP-induced platelet activation and aggregation.
This compound, like ticagrelor, is a direct-acting, reversible antagonist of the P2Y12 receptor. In contrast, clopidogrel and prasugrel are irreversible inhibitors that require metabolic activation. The reversibility and rapid onset/offset of action of this compound may contribute to a potentially favorable bleeding profile, particularly in scenarios requiring urgent surgery.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Pharmacodynamics, pharmacokinetics, and safety of single-dose subcutaneous administration of this compound, a novel P2Y12 receptor antagonist, in patients with chronic coronary syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Injectable P2Y12 Inhibitor this compound Shows Promise in Acute MI | tctmd.com [tctmd.com]
- 4. idorsia.com [idorsia.com]
Comparative analysis of bleeding risk between Selatogrel and other P2Y12 inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the bleeding risk associated with Selatogrel, a novel P2Y12 inhibitor, and other currently marketed P2Y12 inhibitors such as clopidogrel, prasugrel, and ticagrelor. This document synthesizes available preclinical and clinical data to offer an objective overview for research, scientific, and drug development professionals.
Executive Summary
This compound (formerly ACT-246475) is a potent, reversible, and highly selective P2Y12 receptor antagonist in late-stage clinical development.[1] Administered subcutaneously, it is designed for rapid and potent platelet inhibition in the acute phase of myocardial infarction.[2][3] A key development goal for this compound is to achieve this potent antiplatelet effect without increasing the risk of major bleeding.[1] Preclinical data and Phase 2 clinical trials suggest a favorable safety profile with a low incidence of bleeding events. However, direct head-to-head clinical trial data comparing the bleeding risk of this compound with other P2Y12 inhibitors in a large-scale study is not yet available. The ongoing Phase 3 SOS-AMI trial will provide more definitive data on its safety profile, specifically assessing severe bleeding events as a primary safety endpoint.[4]
Mechanism of Action and Signaling Pathway
P2Y12 inhibitors are a cornerstone of antiplatelet therapy in patients with acute coronary syndromes (ACS) and those undergoing percutaneous coronary intervention (PCI). They work by blocking the P2Y12 receptor on platelets, thereby inhibiting ADP-induced platelet activation and aggregation.
This compound, like ticagrelor, is a direct-acting, reversible antagonist of the P2Y12 receptor. In contrast, clopidogrel and prasugrel are irreversible inhibitors that require metabolic activation. The reversibility and rapid onset/offset of action of this compound may contribute to a potentially favorable bleeding profile, particularly in scenarios requiring urgent surgery.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Pharmacodynamics, pharmacokinetics, and safety of single-dose subcutaneous administration of this compound, a novel P2Y12 receptor antagonist, in patients with chronic coronary syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Injectable P2Y12 Inhibitor this compound Shows Promise in Acute MI | tctmd.com [tctmd.com]
- 4. idorsia.com [idorsia.com]
Comparative Efficacy of Selatogrel in Patient Populations with Genetic Variations Affecting Clopidogrel Metabolism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antiplatelet agent selatogrel with other P2Y12 inhibitors, focusing on their efficacy in patient populations with genetic variations impacting clopidogrel (B1663587) metabolism. The content is structured to provide objective data, detailed experimental context, and visual representations of key biological pathways and workflows.
Introduction
Clopidogrel, a widely used P2Y12 inhibitor, is a prodrug that requires metabolic activation by cytochrome P450 (CYP) enzymes, primarily CYP2C19.[1] Genetic polymorphisms in the CYP2C19 gene can lead to reduced metabolic activation of clopidogrel, resulting in diminished antiplatelet effect and an increased risk of major adverse cardiovascular events (MACE) in affected individuals, particularly those classified as "poor metabolizers" or "intermediate metabolizers".[1][2][3] This has led to the development and clinical use of alternative P2Y12 inhibitors with metabolic pathways that are not significantly influenced by CYP2C19 genotype.
This compound is a novel, potent, and reversible P2Y12 receptor antagonist administered via subcutaneous injection.[4] A key differentiator of this compound is that its metabolism is not dependent on CYP enzymes, suggesting its efficacy is unlikely to be affected by CYP2C19 genetic variations. This guide will compare the available efficacy data for this compound with that of clopidogrel and other alternative antiplatelet agents, particularly in the context of patients with CYP2C19 loss-of-function (LoF) alleles.
Comparative Efficacy Data
The following tables summarize the quantitative data on the efficacy of various P2Y12 inhibitors. Table 1 presents data for clopidogrel and its alternatives (prasugrel and ticagrelor) in patients with CYP2C19 loss-of-function alleles. Table 2 provides the available efficacy data for this compound from clinical trials in patients with acute myocardial infarction (AMI) and stable coronary artery disease (CAD). While direct head-to-head trials of this compound in CYP2C19 poor metabolizers are not yet available, the data is presented to allow for an informed, indirect comparison.
Table 1: Efficacy of Clopidogrel, Prasugrel (B1678051), and Ticagrelor in Patients with CYP2C19 Loss-of-Function (LoF) Alleles
| Drug | Patient Population | Efficacy Endpoint | Result | Reference |
| Clopidogrel | ACS patients with CYP2C19 LoF alleles undergoing PCI | Major Adverse Cardiovascular Events (MACE) | Higher risk of MACE compared to alternatives. | |
| ACS patients with CYP2C19 LoF alleles undergoing PCI | P2Y12 Reaction Units (PRU) | Higher on-treatment platelet reactivity (higher PRU values) indicating reduced platelet inhibition. | ||
| Prasugrel | ACS patients with CYP2C19 LoF alleles undergoing PCI | Major Adverse Cardiovascular Events (MACE) | Significantly lower risk of MACE compared to clopidogrel. | |
| ACS patients with CYP2C19 LoF alleles undergoing PCI | P2Y12 Reaction Units (PRU) | Significantly lower PRU values compared to clopidogrel, indicating more potent platelet inhibition. | ||
| Ticagrelor | ACS patients with CYP2C19 LoF alleles undergoing PCI | Major Adverse Cardiovascular Events (MACE) | Significantly lower risk of MACE compared to clopidogrel. | |
| ACS patients with CYP2C19 LoF alleles undergoing PCI | P2Y12 Reaction Units (PRU) | Consistently lower platelet reactivity compared to clopidogrel, irrespective of CYP2C19 genotype. |
Table 2: Efficacy of this compound in Patients with Acute Myocardial Infarction (AMI) and Stable Coronary Artery Disease (CAD)
| Drug | Patient Population | Efficacy Endpoint | Result | Reference |
| This compound (8 mg) | Patients with AMI | Responders (PRU < 100) at 30 min | 91% | |
| This compound (16 mg) | Patients with AMI | Responders (PRU < 100) at 30 min | 96% | |
| This compound (8 mg) | Patients with stable CAD | Mean PRU at 1 hour | ~100 | |
| This compound (16 mg) | Patients with stable CAD | Mean PRU at 1 hour | <50 |
Signaling Pathways and Metabolism
The differential impact of CYP2C19 genetic variations on the efficacy of clopidogrel versus this compound is rooted in their distinct metabolic pathways and mechanisms of action.
Clopidogrel Metabolic Pathway
Clopidogrel is a prodrug that undergoes a two-step oxidative process in the liver to form its active metabolite, which then irreversibly binds to the P2Y12 receptor on platelets. The CYP2C19 enzyme plays a crucial role in both of these activation steps. Individuals with CYP2C19 loss-of-function alleles have a reduced capacity to metabolize clopidogrel, leading to lower levels of the active metabolite and consequently, a diminished antiplatelet effect.
This compound Mechanism of Action
In contrast to clopidogrel, this compound is an active drug that directly and reversibly binds to the P2Y12 receptor. It does not require metabolic activation to exert its antiplatelet effect. Furthermore, this compound is not significantly metabolized by CYP enzymes. This fundamental difference in its pharmacokinetic and pharmacodynamic profile makes its efficacy independent of the genetic variations in the CYP2C19 gene.
Experimental Protocols
The assessment of platelet inhibition is crucial for evaluating the efficacy of antiplatelet agents. The following are detailed methodologies for two key experiments commonly cited in the clinical evaluation of P2Y12 inhibitors.
VerifyNow P2Y12 Assay
The VerifyNow P2Y12 assay is a point-of-care, whole-blood, light-based aggregometry test designed to measure P2Y12 receptor blockade.
-
Principle: The assay measures the aggregation of fibrinogen-coated beads in response to adenosine (B11128) diphosphate (B83284) (ADP) in a whole blood sample. The degree of aggregation is inversely proportional to the level of P2Y12 inhibition. Results are reported in P2Y12 Reaction Units (PRU).
-
Procedure:
-
Collect a whole blood sample in a 3.2% sodium citrate (B86180) tube.
-
The sample is transferred to the VerifyNow P2Y12 cartridge, which contains reagents including ADP and prostaglandin (B15479496) E1 (to inhibit the P2Y1 receptor and increase specificity for P2Y12).
-
The cartridge is inserted into the VerifyNow instrument, which incubates the sample and then measures the change in light transmittance as platelets aggregate.
-
The instrument calculates and displays the PRU value. A lower PRU value indicates a higher level of platelet inhibition.
-
Light Transmission Aggregometry (LTA)
Light Transmission Aggregometry is considered the gold standard for in vitro assessment of platelet function.
-
Principle: LTA measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist. As platelets aggregate, the turbidity of the PRP decreases, allowing more light to pass through.
-
Procedure:
-
Collect whole blood in a 3.2% sodium citrate tube.
-
Prepare platelet-rich plasma (PRP) by centrifuging the whole blood at a low speed.
-
Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a high speed. PPP is used to set the 100% aggregation baseline.
-
A sample of PRP is placed in a cuvette in the aggregometer and warmed to 37°C.
-
A baseline light transmission is established.
-
An agonist (e.g., ADP) is added to the PRP to induce platelet aggregation.
-
The change in light transmission is recorded over time, generating an aggregation curve. The maximum aggregation is reported as a percentage.
-
Conclusion
The efficacy of clopidogrel is significantly compromised in patients with CYP2C19 loss-of-function alleles due to its reliance on this enzyme for metabolic activation. Alternative P2Y12 inhibitors, such as prasugrel and ticagrelor, offer more consistent and potent platelet inhibition in this patient population as their metabolism is not primarily dependent on CYP2C19.
This compound, with its direct-acting mechanism and CYP-independent metabolism, represents a promising therapeutic option that is anticipated to provide consistent and rapid antiplatelet effects, irrespective of a patient's CYP2C19 genotype. The available clinical data from Phase II studies demonstrate a rapid and profound inhibition of platelet aggregation with this compound. While direct comparative efficacy data in CYP2C19 poor metabolizers are awaited from ongoing and future clinical trials, the fundamental pharmacological properties of this compound strongly suggest its potential as a valuable alternative for this specific patient population, particularly in the acute setting where rapid and reliable platelet inhibition is critical. Further research, including the ongoing Phase III SOS-AMI trial, will provide more definitive evidence on the clinical utility of this compound in a broad range of patients with cardiovascular disease.
References
- 1. Clopidogrel Therapy and CYP2C19 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Effectiveness of clopidogrel dose escalation to normalize active metabolite exposure and antiplatelet effects in CYP2C19 poor metabolizers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
Comparative Efficacy of Selatogrel in Patient Populations with Genetic Variations Affecting Clopidogrel Metabolism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antiplatelet agent selatogrel with other P2Y12 inhibitors, focusing on their efficacy in patient populations with genetic variations impacting clopidogrel metabolism. The content is structured to provide objective data, detailed experimental context, and visual representations of key biological pathways and workflows.
Introduction
Clopidogrel, a widely used P2Y12 inhibitor, is a prodrug that requires metabolic activation by cytochrome P450 (CYP) enzymes, primarily CYP2C19.[1] Genetic polymorphisms in the CYP2C19 gene can lead to reduced metabolic activation of clopidogrel, resulting in diminished antiplatelet effect and an increased risk of major adverse cardiovascular events (MACE) in affected individuals, particularly those classified as "poor metabolizers" or "intermediate metabolizers".[1][2][3] This has led to the development and clinical use of alternative P2Y12 inhibitors with metabolic pathways that are not significantly influenced by CYP2C19 genotype.
This compound is a novel, potent, and reversible P2Y12 receptor antagonist administered via subcutaneous injection.[4] A key differentiator of this compound is that its metabolism is not dependent on CYP enzymes, suggesting its efficacy is unlikely to be affected by CYP2C19 genetic variations. This guide will compare the available efficacy data for this compound with that of clopidogrel and other alternative antiplatelet agents, particularly in the context of patients with CYP2C19 loss-of-function (LoF) alleles.
Comparative Efficacy Data
The following tables summarize the quantitative data on the efficacy of various P2Y12 inhibitors. Table 1 presents data for clopidogrel and its alternatives (prasugrel and ticagrelor) in patients with CYP2C19 loss-of-function alleles. Table 2 provides the available efficacy data for this compound from clinical trials in patients with acute myocardial infarction (AMI) and stable coronary artery disease (CAD). While direct head-to-head trials of this compound in CYP2C19 poor metabolizers are not yet available, the data is presented to allow for an informed, indirect comparison.
Table 1: Efficacy of Clopidogrel, Prasugrel, and Ticagrelor in Patients with CYP2C19 Loss-of-Function (LoF) Alleles
| Drug | Patient Population | Efficacy Endpoint | Result | Reference |
| Clopidogrel | ACS patients with CYP2C19 LoF alleles undergoing PCI | Major Adverse Cardiovascular Events (MACE) | Higher risk of MACE compared to alternatives. | |
| ACS patients with CYP2C19 LoF alleles undergoing PCI | P2Y12 Reaction Units (PRU) | Higher on-treatment platelet reactivity (higher PRU values) indicating reduced platelet inhibition. | ||
| Prasugrel | ACS patients with CYP2C19 LoF alleles undergoing PCI | Major Adverse Cardiovascular Events (MACE) | Significantly lower risk of MACE compared to clopidogrel. | |
| ACS patients with CYP2C19 LoF alleles undergoing PCI | P2Y12 Reaction Units (PRU) | Significantly lower PRU values compared to clopidogrel, indicating more potent platelet inhibition. | ||
| Ticagrelor | ACS patients with CYP2C19 LoF alleles undergoing PCI | Major Adverse Cardiovascular Events (MACE) | Significantly lower risk of MACE compared to clopidogrel. | |
| ACS patients with CYP2C19 LoF alleles undergoing PCI | P2Y12 Reaction Units (PRU) | Consistently lower platelet reactivity compared to clopidogrel, irrespective of CYP2C19 genotype. |
Table 2: Efficacy of this compound in Patients with Acute Myocardial Infarction (AMI) and Stable Coronary Artery Disease (CAD)
| Drug | Patient Population | Efficacy Endpoint | Result | Reference |
| This compound (8 mg) | Patients with AMI | Responders (PRU < 100) at 30 min | 91% | |
| This compound (16 mg) | Patients with AMI | Responders (PRU < 100) at 30 min | 96% | |
| This compound (8 mg) | Patients with stable CAD | Mean PRU at 1 hour | ~100 | |
| This compound (16 mg) | Patients with stable CAD | Mean PRU at 1 hour | <50 |
Signaling Pathways and Metabolism
The differential impact of CYP2C19 genetic variations on the efficacy of clopidogrel versus this compound is rooted in their distinct metabolic pathways and mechanisms of action.
Clopidogrel Metabolic Pathway
Clopidogrel is a prodrug that undergoes a two-step oxidative process in the liver to form its active metabolite, which then irreversibly binds to the P2Y12 receptor on platelets. The CYP2C19 enzyme plays a crucial role in both of these activation steps. Individuals with CYP2C19 loss-of-function alleles have a reduced capacity to metabolize clopidogrel, leading to lower levels of the active metabolite and consequently, a diminished antiplatelet effect.
This compound Mechanism of Action
In contrast to clopidogrel, this compound is an active drug that directly and reversibly binds to the P2Y12 receptor. It does not require metabolic activation to exert its antiplatelet effect. Furthermore, this compound is not significantly metabolized by CYP enzymes. This fundamental difference in its pharmacokinetic and pharmacodynamic profile makes its efficacy independent of the genetic variations in the CYP2C19 gene.
Experimental Protocols
The assessment of platelet inhibition is crucial for evaluating the efficacy of antiplatelet agents. The following are detailed methodologies for two key experiments commonly cited in the clinical evaluation of P2Y12 inhibitors.
VerifyNow P2Y12 Assay
The VerifyNow P2Y12 assay is a point-of-care, whole-blood, light-based aggregometry test designed to measure P2Y12 receptor blockade.
-
Principle: The assay measures the aggregation of fibrinogen-coated beads in response to adenosine diphosphate (ADP) in a whole blood sample. The degree of aggregation is inversely proportional to the level of P2Y12 inhibition. Results are reported in P2Y12 Reaction Units (PRU).
-
Procedure:
-
Collect a whole blood sample in a 3.2% sodium citrate tube.
-
The sample is transferred to the VerifyNow P2Y12 cartridge, which contains reagents including ADP and prostaglandin E1 (to inhibit the P2Y1 receptor and increase specificity for P2Y12).
-
The cartridge is inserted into the VerifyNow instrument, which incubates the sample and then measures the change in light transmittance as platelets aggregate.
-
The instrument calculates and displays the PRU value. A lower PRU value indicates a higher level of platelet inhibition.
-
Light Transmission Aggregometry (LTA)
Light Transmission Aggregometry is considered the gold standard for in vitro assessment of platelet function.
-
Principle: LTA measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist. As platelets aggregate, the turbidity of the PRP decreases, allowing more light to pass through.
-
Procedure:
-
Collect whole blood in a 3.2% sodium citrate tube.
-
Prepare platelet-rich plasma (PRP) by centrifuging the whole blood at a low speed.
-
Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a high speed. PPP is used to set the 100% aggregation baseline.
-
A sample of PRP is placed in a cuvette in the aggregometer and warmed to 37°C.
-
A baseline light transmission is established.
-
An agonist (e.g., ADP) is added to the PRP to induce platelet aggregation.
-
The change in light transmission is recorded over time, generating an aggregation curve. The maximum aggregation is reported as a percentage.
-
Conclusion
The efficacy of clopidogrel is significantly compromised in patients with CYP2C19 loss-of-function alleles due to its reliance on this enzyme for metabolic activation. Alternative P2Y12 inhibitors, such as prasugrel and ticagrelor, offer more consistent and potent platelet inhibition in this patient population as their metabolism is not primarily dependent on CYP2C19.
This compound, with its direct-acting mechanism and CYP-independent metabolism, represents a promising therapeutic option that is anticipated to provide consistent and rapid antiplatelet effects, irrespective of a patient's CYP2C19 genotype. The available clinical data from Phase II studies demonstrate a rapid and profound inhibition of platelet aggregation with this compound. While direct comparative efficacy data in CYP2C19 poor metabolizers are awaited from ongoing and future clinical trials, the fundamental pharmacological properties of this compound strongly suggest its potential as a valuable alternative for this specific patient population, particularly in the acute setting where rapid and reliable platelet inhibition is critical. Further research, including the ongoing Phase III SOS-AMI trial, will provide more definitive evidence on the clinical utility of this compound in a broad range of patients with cardiovascular disease.
References
- 1. Clopidogrel Therapy and CYP2C19 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Effectiveness of clopidogrel dose escalation to normalize active metabolite exposure and antiplatelet effects in CYP2C19 poor metabolizers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
Unveiling the Reversibility Profile of Selatogrel: An In Vitro Comparative Analysis with Leading P2Y12 Inhibitors
For Immediate Release
A deep dive into the comparative reversibility of P2Y12 inhibitors reveals key differentiators for researchers and drug development professionals. This guide synthesizes in vitro data on Selatogrel, a novel P2Y12 inhibitor, alongside established agents such as Ticagrelor, Cangrelor, and the active metabolites of Prasugrel and Clopidogrel (B1663587). The following analysis provides a comprehensive overview of experimental findings, detailed methodologies, and the underlying signaling pathways.
The landscape of antiplatelet therapy is continually evolving, with a significant focus on the P2Y12 receptor, a critical mediator of platelet activation and aggregation. While the efficacy of P2Y12 inhibitors is well-established, their reversibility profiles represent a crucial aspect in clinical scenarios requiring a rapid offset of antiplatelet effects. This comparison guide offers an objective look at the in vitro evidence detailing the reversibility of this compound in contrast to other major P2Y12 inhibitors.
Comparative Analysis of P2Y12 Inhibitor Reversibility
The reversibility of a P2Y12 inhibitor is a key pharmacodynamic characteristic that influences its clinical applicability. Irreversible inhibitors, such as the active metabolites of clopidogrel and prasugrel, covalently bind to the P2Y12 receptor for the lifespan of the platelet.[1][2] In contrast, reversible inhibitors, including this compound, Ticagrelor, and Cangrelor, bind non-covalently, allowing for a more rapid restoration of platelet function upon drug discontinuation.[3][4][5]
This compound is a potent, reversible, and selective P2Y12 inhibitor. In vitro studies have demonstrated its competitive antagonism of ADP binding to the P2Y12 receptor, leading to the inhibition of platelet aggregation. The reversibility of this compound is a key feature being explored for clinical situations where a fast onset and offset of action are desirable.
Ticagrelor is another orally active, reversible P2Y12 inhibitor. However, some in vitro studies have suggested that its dissociation from the receptor may be slow, leading to a prolonged duration of action. Cangrelor, an intravenous agent, is characterized by its rapid onset and offset of action, with platelet function returning to normal shortly after cessation of infusion.
The active metabolites of the thienopyridines, clopidogrel and prasugrel, act as irreversible inhibitors. They form a disulfide bond with the P2Y12 receptor, permanently disabling it for the platelet's lifespan. This irreversible binding necessitates a waiting period for the production of new platelets to restore normal hemostasis.
| Inhibitor | Binding Nature | Onset of Action | Offset of Action |
| This compound | Reversible, Competitive | Rapid | Rapid |
| Ticagrelor | Reversible, Non-competitive | Rapid | Slow |
| Cangrelor | Reversible, Competitive | Very Rapid (intravenous) | Very Rapid |
| Prasugrel (active metabolite) | Irreversible, Covalent | Rapid (following metabolism) | 5-10 days |
| Clopidogrel (active metabolite) | Irreversible, Covalent | Slow (following metabolism) | 3-10 days |
Experimental Protocols for Assessing Reversibility
The in vitro evaluation of P2Y12 inhibitor reversibility typically involves washout experiments coupled with platelet function assays such as Light Transmittance Aggregometry (LTA) and Vasodilator-Stimulated Phosphoprotein (VASP) phosphorylation analysis.
Light Transmittance Aggregometry (LTA) for Reversibility Assessment
LTA is a widely used method to measure platelet aggregation in platelet-rich plasma (PRP). To assess reversibility, platelets are first incubated with the P2Y12 inhibitor, followed by a washout procedure to remove the unbound drug. Platelet aggregation is then measured after stimulation with an agonist, typically adenosine (B11128) diphosphate (B83284) (ADP). The degree of recovery in platelet aggregation after washout indicates the reversibility of the inhibitor.
Protocol Outline:
-
Preparation of Platelet-Rich Plasma (PRP): Whole blood is collected in citrate-containing tubes and centrifuged at a low speed to obtain PRP.
-
Incubation with Inhibitor: PRP is incubated with a specific concentration of the P2Y12 inhibitor (e.g., this compound, Ticagrelor) or its active metabolite for a defined period (e.g., 30 minutes) at 37°C. A vehicle control is run in parallel.
-
Washout Procedure: Platelets are pelleted by centrifugation and the supernatant containing the unbound inhibitor is removed. The platelet pellet is then resuspended in fresh plasma or buffer. This wash step can be repeated multiple times to ensure complete removal of the unbound drug.
-
Platelet Aggregation Measurement: The washed platelet suspension is placed in an aggregometer cuvette and stirred at 37°C. A baseline light transmittance is established.
-
Agonist Addition: ADP is added to the cuvette to induce platelet aggregation.
-
Data Analysis: The change in light transmittance over time is recorded. The extent of aggregation is compared between the inhibitor-treated (post-washout) and vehicle-treated samples to determine the degree of reversibility.
Vasodilator-Stimulated Phosphoprotein (VASP) Phosphorylation Assay
The VASP phosphorylation assay is a flow cytometry-based method that specifically assesses the activation state of the P2Y12 receptor signaling pathway. P2Y12 receptor activation leads to dephosphorylation of VASP. Therefore, inhibition of the P2Y12 receptor results in higher levels of phosphorylated VASP (P-VASP).
Protocol Outline:
-
Whole Blood Incubation: Whole blood samples are incubated with the P2Y12 inhibitor or vehicle control.
-
Stimulation and Fixation: The samples are then incubated with PGE1 (which increases VASP phosphorylation) alone or in combination with ADP (which inhibits VASP phosphorylation via P2Y12). The reaction is then stopped by fixation.
-
Permeabilization and Staining: Platelets are permeabilized to allow intracellular staining with fluorescently labeled antibodies against P-VASP and a platelet-specific marker (e.g., CD61).
-
Flow Cytometry Analysis: The fluorescence intensity of P-VASP is measured in the platelet population.
-
Calculation of Platelet Reactivity Index (PRI): The PRI is calculated based on the fluorescence intensity of P-VASP in the presence of PGE1 and ADP relative to PGE1 alone. A higher PRI indicates greater P2Y12 inhibition.
-
Reversibility Assessment: To assess reversibility, a washout step (centrifugation and resuspension in fresh plasma) is performed after the initial incubation with the inhibitor and before the stimulation and staining steps.
Visualizing the Mechanisms
To better understand the processes involved, the following diagrams illustrate the P2Y12 signaling pathway and a typical experimental workflow for assessing inhibitor reversibility.
References
Unveiling the Reversibility Profile of Selatogrel: An In Vitro Comparative Analysis with Leading P2Y12 Inhibitors
For Immediate Release
A deep dive into the comparative reversibility of P2Y12 inhibitors reveals key differentiators for researchers and drug development professionals. This guide synthesizes in vitro data on Selatogrel, a novel P2Y12 inhibitor, alongside established agents such as Ticagrelor, Cangrelor, and the active metabolites of Prasugrel and Clopidogrel. The following analysis provides a comprehensive overview of experimental findings, detailed methodologies, and the underlying signaling pathways.
The landscape of antiplatelet therapy is continually evolving, with a significant focus on the P2Y12 receptor, a critical mediator of platelet activation and aggregation. While the efficacy of P2Y12 inhibitors is well-established, their reversibility profiles represent a crucial aspect in clinical scenarios requiring a rapid offset of antiplatelet effects. This comparison guide offers an objective look at the in vitro evidence detailing the reversibility of this compound in contrast to other major P2Y12 inhibitors.
Comparative Analysis of P2Y12 Inhibitor Reversibility
The reversibility of a P2Y12 inhibitor is a key pharmacodynamic characteristic that influences its clinical applicability. Irreversible inhibitors, such as the active metabolites of clopidogrel and prasugrel, covalently bind to the P2Y12 receptor for the lifespan of the platelet.[1][2] In contrast, reversible inhibitors, including this compound, Ticagrelor, and Cangrelor, bind non-covalently, allowing for a more rapid restoration of platelet function upon drug discontinuation.[3][4][5]
This compound is a potent, reversible, and selective P2Y12 inhibitor. In vitro studies have demonstrated its competitive antagonism of ADP binding to the P2Y12 receptor, leading to the inhibition of platelet aggregation. The reversibility of this compound is a key feature being explored for clinical situations where a fast onset and offset of action are desirable.
Ticagrelor is another orally active, reversible P2Y12 inhibitor. However, some in vitro studies have suggested that its dissociation from the receptor may be slow, leading to a prolonged duration of action. Cangrelor, an intravenous agent, is characterized by its rapid onset and offset of action, with platelet function returning to normal shortly after cessation of infusion.
The active metabolites of the thienopyridines, clopidogrel and prasugrel, act as irreversible inhibitors. They form a disulfide bond with the P2Y12 receptor, permanently disabling it for the platelet's lifespan. This irreversible binding necessitates a waiting period for the production of new platelets to restore normal hemostasis.
| Inhibitor | Binding Nature | Onset of Action | Offset of Action |
| This compound | Reversible, Competitive | Rapid | Rapid |
| Ticagrelor | Reversible, Non-competitive | Rapid | Slow |
| Cangrelor | Reversible, Competitive | Very Rapid (intravenous) | Very Rapid |
| Prasugrel (active metabolite) | Irreversible, Covalent | Rapid (following metabolism) | 5-10 days |
| Clopidogrel (active metabolite) | Irreversible, Covalent | Slow (following metabolism) | 3-10 days |
Experimental Protocols for Assessing Reversibility
The in vitro evaluation of P2Y12 inhibitor reversibility typically involves washout experiments coupled with platelet function assays such as Light Transmittance Aggregometry (LTA) and Vasodilator-Stimulated Phosphoprotein (VASP) phosphorylation analysis.
Light Transmittance Aggregometry (LTA) for Reversibility Assessment
LTA is a widely used method to measure platelet aggregation in platelet-rich plasma (PRP). To assess reversibility, platelets are first incubated with the P2Y12 inhibitor, followed by a washout procedure to remove the unbound drug. Platelet aggregation is then measured after stimulation with an agonist, typically adenosine diphosphate (ADP). The degree of recovery in platelet aggregation after washout indicates the reversibility of the inhibitor.
Protocol Outline:
-
Preparation of Platelet-Rich Plasma (PRP): Whole blood is collected in citrate-containing tubes and centrifuged at a low speed to obtain PRP.
-
Incubation with Inhibitor: PRP is incubated with a specific concentration of the P2Y12 inhibitor (e.g., this compound, Ticagrelor) or its active metabolite for a defined period (e.g., 30 minutes) at 37°C. A vehicle control is run in parallel.
-
Washout Procedure: Platelets are pelleted by centrifugation and the supernatant containing the unbound inhibitor is removed. The platelet pellet is then resuspended in fresh plasma or buffer. This wash step can be repeated multiple times to ensure complete removal of the unbound drug.
-
Platelet Aggregation Measurement: The washed platelet suspension is placed in an aggregometer cuvette and stirred at 37°C. A baseline light transmittance is established.
-
Agonist Addition: ADP is added to the cuvette to induce platelet aggregation.
-
Data Analysis: The change in light transmittance over time is recorded. The extent of aggregation is compared between the inhibitor-treated (post-washout) and vehicle-treated samples to determine the degree of reversibility.
Vasodilator-Stimulated Phosphoprotein (VASP) Phosphorylation Assay
The VASP phosphorylation assay is a flow cytometry-based method that specifically assesses the activation state of the P2Y12 receptor signaling pathway. P2Y12 receptor activation leads to dephosphorylation of VASP. Therefore, inhibition of the P2Y12 receptor results in higher levels of phosphorylated VASP (P-VASP).
Protocol Outline:
-
Whole Blood Incubation: Whole blood samples are incubated with the P2Y12 inhibitor or vehicle control.
-
Stimulation and Fixation: The samples are then incubated with PGE1 (which increases VASP phosphorylation) alone or in combination with ADP (which inhibits VASP phosphorylation via P2Y12). The reaction is then stopped by fixation.
-
Permeabilization and Staining: Platelets are permeabilized to allow intracellular staining with fluorescently labeled antibodies against P-VASP and a platelet-specific marker (e.g., CD61).
-
Flow Cytometry Analysis: The fluorescence intensity of P-VASP is measured in the platelet population.
-
Calculation of Platelet Reactivity Index (PRI): The PRI is calculated based on the fluorescence intensity of P-VASP in the presence of PGE1 and ADP relative to PGE1 alone. A higher PRI indicates greater P2Y12 inhibition.
-
Reversibility Assessment: To assess reversibility, a washout step (centrifugation and resuspension in fresh plasma) is performed after the initial incubation with the inhibitor and before the stimulation and staining steps.
Visualizing the Mechanisms
To better understand the processes involved, the following diagrams illustrate the P2Y12 signaling pathway and a typical experimental workflow for assessing inhibitor reversibility.
References
Selatogrel Demonstrates Superior Onset of Action Compared to Oral Antiplatelet Agents
A comprehensive review of preclinical and clinical data highlights the rapid and potent platelet inhibition achieved with subcutaneously administered Selatogrel, offering a significant advantage over traditional oral P2Y12 inhibitors in critical care settings.
For researchers, scientists, and drug development professionals in the cardiovascular field, the quest for antiplatelet agents with a swift and reliable onset of action is paramount, particularly in the acute phase of myocardial infarction (AMI).[1][2][3] this compound, a novel, potent, and reversible P2Y12 receptor antagonist, has emerged as a promising candidate, demonstrating a significantly faster onset of platelet inhibition compared to widely used oral agents such as clopidogrel (B1663587), prasugrel (B1678051), and ticagrelor (B1683153).[2][4] This comparison guide provides an objective analysis of this compound's performance, supported by experimental data and detailed methodologies.
Rapid Platelet Inhibition: A Key Differentiator
This compound is a 2-phenylpyrimidine-4-carboxamide (B13652400) analog designed for subcutaneous administration, a route that circumvents the potential for delayed or impaired gastrointestinal absorption often observed with oral medications in emergency situations. Clinical studies have consistently shown that this compound achieves therapeutic levels and significant platelet inhibition within minutes of administration.
Phase II clinical trials have demonstrated that subcutaneous administration of this compound (8 mg and 16 mg) in patients with stable coronary artery disease and those with AMI results in a rapid onset of action, with significant inhibition of platelet aggregation observed as early as 15 minutes post-dose. The effect is sustained for 4 to 8 hours, providing a critical window for medical intervention. In contrast, oral P2Y12 inhibitors like clopidogrel and prasugrel are prodrugs that require metabolic activation, and even the direct-acting ticagrelor can have a delayed onset of action, further complicated by factors such as the use of opiates in AMI patients.
Quantitative Comparison of Onset of Action
The following table summarizes the key pharmacodynamic parameters for this compound compared to standard oral antiplatelet agents. Data is compiled from various clinical studies to provide a clear comparative overview.
| Feature | This compound | Ticagrelor | Prasugrel | Clopidogrel |
| Administration Route | Subcutaneous | Oral | Oral | Oral |
| Mechanism of Action | Reversible P2Y12 Inhibitor | Reversible P2Y12 Inhibitor | Irreversible P2Y12 Inhibitor (Prodrug) | Irreversible P2Y12 Inhibitor (Prodrug) |
| Time to Onset of Platelet Inhibition | 15 - 30 minutes | 30 minutes - 2 hours | 30 minutes - 4 hours | 2 - 6 hours |
| Time to Peak Plasma Concentration (Tmax) | ~30 - 45 minutes | ~1.5 hours | ~30 minutes | ~1 hour (active metabolite) |
| Platelet Inhibition at 30 minutes (PRU < 100) | 89-95% of patients | Variable, often delayed in AMI | Slower onset than ticagrelor | Minimal |
| Reversibility | Yes (effects diminish after 8 hours, return to baseline by 24 hours) | Yes | No | No |
Note: Onset times for oral agents can be highly variable and are often delayed in patients with acute myocardial infarction.
Signaling Pathway and Experimental Workflow
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz.
Experimental Protocols
The validation of this compound's rapid onset of action relies on robust and standardized experimental protocols. The two primary methods used in the clinical trials are the VerifyNow P2Y12 Assay and Light Transmission Aggregometry (LTA).
VerifyNow P2Y12 Assay Protocol
The VerifyNow system is a point-of-care, turbidometric-based optical detection system that measures platelet-induced aggregation.
Objective: To quantify P2Y12 receptor blockade and assess the level of platelet inhibition.
Materials:
-
VerifyNow Instrument
-
VerifyNow P2Y12 Test Cartridges
-
Greiner citrate (B86180) tubes for blood collection
-
Whole blood sample from the patient
Procedure:
-
Sample Collection: Draw 2 mL of whole blood into each of two Greiner citrate tubes. The tubes must be filled to the proper level. Samples should be kept at room temperature and processed within 3 hours of collection. Do not use a pneumatic tube system for sample transport.
-
Assay Principle: The VerifyNow P2Y12 assay utilizes fibrinogen-coated microbeads and adenosine (B11128) diphosphate (B83284) (ADP) to induce platelet activation. Prostaglandin E1 (PGE1) is included to inhibit the P2Y1 receptor, making the assay specific to the P2Y12 pathway. Activated platelets bind to the fibrinogen-coated beads, causing aggregation, which is measured as an increase in light transmittance.
-
Measurement: The patient's citrated whole blood sample is introduced into the assay cartridge. The instrument automatically mixes the blood with the reagents and measures the change in optical density as platelets aggregate.
-
Data Reporting: Results are reported in P2Y12 Reaction Units (PRU). A lower PRU value indicates a higher level of P2Y12 receptor blockade and platelet inhibition. A PRU value of less than 100 is typically considered a therapeutic response. The percentage of inhibition can also be calculated by comparing post-treatment PRU to a baseline measurement.
Light Transmission Aggregometry (LTA) Protocol
LTA is considered the gold standard for in vitro assessment of platelet function.
Objective: To measure the change in light transmission through a platelet-rich plasma sample as platelets aggregate in response to an agonist.
Materials:
-
Light Transmission Aggregometer
-
Cuvettes with stir bars
-
Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
-
Agonist solution (e.g., ADP)
-
3.2% sodium citrate blood collection tubes
Procedure:
-
Sample Preparation:
-
Collect venous blood into 3.2% sodium citrate tubes (1 part citrate to 9 parts blood).
-
Prepare PRP by centrifuging the whole blood at 150-200g for 10-15 minutes at room temperature.
-
Prepare PPP by re-centrifuging the remaining blood at a higher speed (e.g., 2000g for 10 minutes) to pellet the platelets.
-
-
Calibration:
-
Place a cuvette with PPP into the aggregometer and set the light transmission to 100%.
-
Place a cuvette with PRP into the aggregometer and set the light transmission to 0%.
-
-
Aggregation Measurement:
-
Pipette a specific volume of PRP into a test cuvette with a stir bar and place it in the aggregometer at 37°C.
-
Allow the PRP to stabilize for at least one minute.
-
Add a specific concentration of an agonist (e.g., 20 µM ADP) to the PRP to induce aggregation.
-
Record the change in light transmission over time (typically 3-10 minutes) as platelets aggregate.
-
-
Data Analysis: The maximum percentage of aggregation is determined from the aggregation curve. A lower percentage of aggregation indicates a higher level of platelet inhibition.
Conclusion
The available data strongly supports the validation of this compound's rapid onset of action compared to oral antiplatelet agents. Its subcutaneous administration allows for quick absorption and circumvents issues related to gastrointestinal function, which is particularly advantageous in the setting of acute myocardial infarction. The swift and potent P2Y12 inhibition offered by this compound, as demonstrated by robust pharmacodynamic assessments, positions it as a potentially transformative early treatment option for patients with suspected AMI, bridging the critical time gap from symptom onset to definitive medical care.
References
Selatogrel Demonstrates Superior Onset of Action Compared to Oral Antiplatelet Agents
A comprehensive review of preclinical and clinical data highlights the rapid and potent platelet inhibition achieved with subcutaneously administered Selatogrel, offering a significant advantage over traditional oral P2Y12 inhibitors in critical care settings.
For researchers, scientists, and drug development professionals in the cardiovascular field, the quest for antiplatelet agents with a swift and reliable onset of action is paramount, particularly in the acute phase of myocardial infarction (AMI).[1][2][3] this compound, a novel, potent, and reversible P2Y12 receptor antagonist, has emerged as a promising candidate, demonstrating a significantly faster onset of platelet inhibition compared to widely used oral agents such as clopidogrel, prasugrel, and ticagrelor.[2][4] This comparison guide provides an objective analysis of this compound's performance, supported by experimental data and detailed methodologies.
Rapid Platelet Inhibition: A Key Differentiator
This compound is a 2-phenylpyrimidine-4-carboxamide analog designed for subcutaneous administration, a route that circumvents the potential for delayed or impaired gastrointestinal absorption often observed with oral medications in emergency situations. Clinical studies have consistently shown that this compound achieves therapeutic levels and significant platelet inhibition within minutes of administration.
Phase II clinical trials have demonstrated that subcutaneous administration of this compound (8 mg and 16 mg) in patients with stable coronary artery disease and those with AMI results in a rapid onset of action, with significant inhibition of platelet aggregation observed as early as 15 minutes post-dose. The effect is sustained for 4 to 8 hours, providing a critical window for medical intervention. In contrast, oral P2Y12 inhibitors like clopidogrel and prasugrel are prodrugs that require metabolic activation, and even the direct-acting ticagrelor can have a delayed onset of action, further complicated by factors such as the use of opiates in AMI patients.
Quantitative Comparison of Onset of Action
The following table summarizes the key pharmacodynamic parameters for this compound compared to standard oral antiplatelet agents. Data is compiled from various clinical studies to provide a clear comparative overview.
| Feature | This compound | Ticagrelor | Prasugrel | Clopidogrel |
| Administration Route | Subcutaneous | Oral | Oral | Oral |
| Mechanism of Action | Reversible P2Y12 Inhibitor | Reversible P2Y12 Inhibitor | Irreversible P2Y12 Inhibitor (Prodrug) | Irreversible P2Y12 Inhibitor (Prodrug) |
| Time to Onset of Platelet Inhibition | 15 - 30 minutes | 30 minutes - 2 hours | 30 minutes - 4 hours | 2 - 6 hours |
| Time to Peak Plasma Concentration (Tmax) | ~30 - 45 minutes | ~1.5 hours | ~30 minutes | ~1 hour (active metabolite) |
| Platelet Inhibition at 30 minutes (PRU < 100) | 89-95% of patients | Variable, often delayed in AMI | Slower onset than ticagrelor | Minimal |
| Reversibility | Yes (effects diminish after 8 hours, return to baseline by 24 hours) | Yes | No | No |
Note: Onset times for oral agents can be highly variable and are often delayed in patients with acute myocardial infarction.
Signaling Pathway and Experimental Workflow
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz.
Experimental Protocols
The validation of this compound's rapid onset of action relies on robust and standardized experimental protocols. The two primary methods used in the clinical trials are the VerifyNow P2Y12 Assay and Light Transmission Aggregometry (LTA).
VerifyNow P2Y12 Assay Protocol
The VerifyNow system is a point-of-care, turbidometric-based optical detection system that measures platelet-induced aggregation.
Objective: To quantify P2Y12 receptor blockade and assess the level of platelet inhibition.
Materials:
-
VerifyNow Instrument
-
VerifyNow P2Y12 Test Cartridges
-
Greiner citrate tubes for blood collection
-
Whole blood sample from the patient
Procedure:
-
Sample Collection: Draw 2 mL of whole blood into each of two Greiner citrate tubes. The tubes must be filled to the proper level. Samples should be kept at room temperature and processed within 3 hours of collection. Do not use a pneumatic tube system for sample transport.
-
Assay Principle: The VerifyNow P2Y12 assay utilizes fibrinogen-coated microbeads and adenosine diphosphate (ADP) to induce platelet activation. Prostaglandin E1 (PGE1) is included to inhibit the P2Y1 receptor, making the assay specific to the P2Y12 pathway. Activated platelets bind to the fibrinogen-coated beads, causing aggregation, which is measured as an increase in light transmittance.
-
Measurement: The patient's citrated whole blood sample is introduced into the assay cartridge. The instrument automatically mixes the blood with the reagents and measures the change in optical density as platelets aggregate.
-
Data Reporting: Results are reported in P2Y12 Reaction Units (PRU). A lower PRU value indicates a higher level of P2Y12 receptor blockade and platelet inhibition. A PRU value of less than 100 is typically considered a therapeutic response. The percentage of inhibition can also be calculated by comparing post-treatment PRU to a baseline measurement.
Light Transmission Aggregometry (LTA) Protocol
LTA is considered the gold standard for in vitro assessment of platelet function.
Objective: To measure the change in light transmission through a platelet-rich plasma sample as platelets aggregate in response to an agonist.
Materials:
-
Light Transmission Aggregometer
-
Cuvettes with stir bars
-
Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
-
Agonist solution (e.g., ADP)
-
3.2% sodium citrate blood collection tubes
Procedure:
-
Sample Preparation:
-
Collect venous blood into 3.2% sodium citrate tubes (1 part citrate to 9 parts blood).
-
Prepare PRP by centrifuging the whole blood at 150-200g for 10-15 minutes at room temperature.
-
Prepare PPP by re-centrifuging the remaining blood at a higher speed (e.g., 2000g for 10 minutes) to pellet the platelets.
-
-
Calibration:
-
Place a cuvette with PPP into the aggregometer and set the light transmission to 100%.
-
Place a cuvette with PRP into the aggregometer and set the light transmission to 0%.
-
-
Aggregation Measurement:
-
Pipette a specific volume of PRP into a test cuvette with a stir bar and place it in the aggregometer at 37°C.
-
Allow the PRP to stabilize for at least one minute.
-
Add a specific concentration of an agonist (e.g., 20 µM ADP) to the PRP to induce aggregation.
-
Record the change in light transmission over time (typically 3-10 minutes) as platelets aggregate.
-
-
Data Analysis: The maximum percentage of aggregation is determined from the aggregation curve. A lower percentage of aggregation indicates a higher level of platelet inhibition.
Conclusion
The available data strongly supports the validation of this compound's rapid onset of action compared to oral antiplatelet agents. Its subcutaneous administration allows for quick absorption and circumvents issues related to gastrointestinal function, which is particularly advantageous in the setting of acute myocardial infarction. The swift and potent P2Y12 inhibition offered by this compound, as demonstrated by robust pharmacodynamic assessments, positions it as a potentially transformative early treatment option for patients with suspected AMI, bridging the critical time gap from symptom onset to definitive medical care.
References
Safety Operating Guide
Navigating the Disposal of Selatogrel in a Research Environment
General Disposal Procedures for Non-Hazardous Pharmaceutical Waste
In the absence of specific mandates for Selatogrel, the following general procedures, which align with guidelines from the Environmental Protection Agency (EPA) and the Resource Conservation and Recovery Act (RCRA), should be followed[2][3][4]:
-
Do Not Sewer: Pharmaceutical waste, including this compound, should not be flushed down the drain or toilet. This practice is strongly discouraged by the EPA to prevent water contamination.
-
Segregation: Keep this compound waste separate from hazardous chemical waste.
-
Consult Your Institution's EHS Department: Your institution's Environmental Health and Safety (EHS) department is the primary resource for specific disposal protocols. They will be familiar with local and state regulations.
-
Use a Licensed Waste Contractor: For final disposal, laboratories should use a licensed and reputable pharmaceutical waste contractor. These contractors are equipped to handle and dispose of chemical waste in a compliant and environmentally sound manner.
Handling and Storage Precautions
Proper handling and storage are paramount to ensure safety and stability of the compound.
| Handling & Storage Recommendations | |
| Personal Protective Equipment (PPE) | Always wear appropriate PPE, including safety glasses, gloves, and a lab coat when handling this compound. |
| Ventilation | Ensure adequate ventilation in the work area.[1] |
| Storage Conditions | Store this compound in a dry, dark place. For short-term storage, 0-4°C is recommended, while long-term storage should be at -20°C. |
| In case of a Spill | Absorb the spill with an inert material and place it in a suitable container for disposal. Avoid generating dust. |
Experimental Workflow for Disposal Decision-Making
The following diagram illustrates a logical workflow for determining the appropriate disposal path for this compound within a research laboratory setting.
This guide provides a framework for the proper disposal of this compound based on current regulations and safety data. Always prioritize consulting your institution's specific guidelines and EHS department to ensure full compliance and safety.
References
Navigating the Disposal of Selatogrel in a Research Environment
General Disposal Procedures for Non-Hazardous Pharmaceutical Waste
In the absence of specific mandates for Selatogrel, the following general procedures, which align with guidelines from the Environmental Protection Agency (EPA) and the Resource Conservation and Recovery Act (RCRA), should be followed[2][3][4]:
-
Do Not Sewer: Pharmaceutical waste, including this compound, should not be flushed down the drain or toilet. This practice is strongly discouraged by the EPA to prevent water contamination.
-
Segregation: Keep this compound waste separate from hazardous chemical waste.
-
Consult Your Institution's EHS Department: Your institution's Environmental Health and Safety (EHS) department is the primary resource for specific disposal protocols. They will be familiar with local and state regulations.
-
Use a Licensed Waste Contractor: For final disposal, laboratories should use a licensed and reputable pharmaceutical waste contractor. These contractors are equipped to handle and dispose of chemical waste in a compliant and environmentally sound manner.
Handling and Storage Precautions
Proper handling and storage are paramount to ensure safety and stability of the compound.
| Handling & Storage Recommendations | |
| Personal Protective Equipment (PPE) | Always wear appropriate PPE, including safety glasses, gloves, and a lab coat when handling this compound. |
| Ventilation | Ensure adequate ventilation in the work area.[1] |
| Storage Conditions | Store this compound in a dry, dark place. For short-term storage, 0-4°C is recommended, while long-term storage should be at -20°C. |
| In case of a Spill | Absorb the spill with an inert material and place it in a suitable container for disposal. Avoid generating dust. |
Experimental Workflow for Disposal Decision-Making
The following diagram illustrates a logical workflow for determining the appropriate disposal path for this compound within a research laboratory setting.
This guide provides a framework for the proper disposal of this compound based on current regulations and safety data. Always prioritize consulting your institution's specific guidelines and EHS department to ensure full compliance and safety.
References
Personal protective equipment for handling Selatogrel
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Selatogrel. It outlines the necessary personal protective equipment (PPE), step-by-step operational procedures, and disposal plans to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, especially in a laboratory setting where the substance is in a pure or concentrated form, adherence to the following personal protective equipment guidelines is mandatory.[1]
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Must be worn with side-shields to protect against splashes.[1] |
| Hand Protection | Protective Gloves | Chemical-resistant gloves are required.[1] |
| Body Protection | Impervious Clothing | A lab coat or other impervious clothing should be worn to protect the skin.[1] |
| Respiratory Protection | Suitable Respirator | Use in areas with adequate ventilation. A respirator is necessary when handling the powder form to avoid dust and aerosol formation.[1] |
Experimental Workflow and Safety Protocols
The following diagram outlines the procedural workflow for safely handling this compound, from initial preparation to final disposal.
Step-by-Step Handling Procedures
1. Preparation and Safe Handling:
-
Before beginning any work, thoroughly review the Safety Data Sheet (SDS) for this compound.
-
Always work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the substance in powdered form.
-
Avoid the formation of dust and aerosols.
-
Ensure that a safety shower and an eye wash station are readily accessible.
2. First Aid Measures:
-
In case of eye contact: Immediately flush the eyes with plenty of water, making sure to separate the eyelids with your fingers. If contact lenses are present, remove them. Seek prompt medical attention.
-
In case of skin contact: Thoroughly rinse the affected skin with large amounts of water. Remove any contaminated clothing and shoes and seek medical advice.
-
If inhaled: Move the individual to an area with fresh air. If breathing is difficult, administer cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation.
-
If ingested: Wash out the mouth with water. Do not induce vomiting and call a physician for guidance.
3. Accidental Release Measures:
-
In the event of a spill, evacuate personnel to safe areas.
-
Wear full personal protective equipment, including a respirator, to avoid breathing vapors, mist, dust, or gas.
-
Prevent the spill from spreading further and keep the product away from drains and water courses.
-
For liquid spills, absorb the solution with a fine-powdered, liquid-binding material such as diatomite or universal binders.
-
Decontaminate all surfaces and equipment by scrubbing them with alcohol.
4. Disposal Plan:
-
Dispose of all contaminated materials in accordance with local, state, and federal regulations.
-
For unused or expired medication not on the FDA's flush list, it is recommended to mix the medicine with an unappealing substance like dirt or used coffee grounds, place it in a sealed container, and then dispose of it in the household trash. Before disposing of the original container, be sure to scratch out all personal information from the prescription label.
References
Personal protective equipment for handling Selatogrel
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Selatogrel. It outlines the necessary personal protective equipment (PPE), step-by-step operational procedures, and disposal plans to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, especially in a laboratory setting where the substance is in a pure or concentrated form, adherence to the following personal protective equipment guidelines is mandatory.[1]
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Must be worn with side-shields to protect against splashes.[1] |
| Hand Protection | Protective Gloves | Chemical-resistant gloves are required.[1] |
| Body Protection | Impervious Clothing | A lab coat or other impervious clothing should be worn to protect the skin.[1] |
| Respiratory Protection | Suitable Respirator | Use in areas with adequate ventilation. A respirator is necessary when handling the powder form to avoid dust and aerosol formation.[1] |
Experimental Workflow and Safety Protocols
The following diagram outlines the procedural workflow for safely handling this compound, from initial preparation to final disposal.
Step-by-Step Handling Procedures
1. Preparation and Safe Handling:
-
Before beginning any work, thoroughly review the Safety Data Sheet (SDS) for this compound.
-
Always work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the substance in powdered form.
-
Avoid the formation of dust and aerosols.
-
Ensure that a safety shower and an eye wash station are readily accessible.
2. First Aid Measures:
-
In case of eye contact: Immediately flush the eyes with plenty of water, making sure to separate the eyelids with your fingers. If contact lenses are present, remove them. Seek prompt medical attention.
-
In case of skin contact: Thoroughly rinse the affected skin with large amounts of water. Remove any contaminated clothing and shoes and seek medical advice.
-
If inhaled: Move the individual to an area with fresh air. If breathing is difficult, administer cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation.
-
If ingested: Wash out the mouth with water. Do not induce vomiting and call a physician for guidance.
3. Accidental Release Measures:
-
In the event of a spill, evacuate personnel to safe areas.
-
Wear full personal protective equipment, including a respirator, to avoid breathing vapors, mist, dust, or gas.
-
Prevent the spill from spreading further and keep the product away from drains and water courses.
-
For liquid spills, absorb the solution with a fine-powdered, liquid-binding material such as diatomite or universal binders.
-
Decontaminate all surfaces and equipment by scrubbing them with alcohol.
4. Disposal Plan:
-
Dispose of all contaminated materials in accordance with local, state, and federal regulations.
-
For unused or expired medication not on the FDA's flush list, it is recommended to mix the medicine with an unappealing substance like dirt or used coffee grounds, place it in a sealed container, and then dispose of it in the household trash. Before disposing of the original container, be sure to scratch out all personal information from the prescription label.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
